2-Methoxy-N-methylbenzylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10-7-8-5-3-4-6-9(8)11-2/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCQJCOMFAJJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334912 | |
| Record name | 2-Methoxy-N-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6851-80-5 | |
| Record name | 2-Methoxy-N-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6851-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-N-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methoxy-N-methylbenzylamine: Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methoxy-N-methylbenzylamine, a versatile secondary amine with applications in organic synthesis and pharmaceutical research. We will delve into its core chemical and physical properties, provide a detailed, field-proven synthesis protocol, and offer an in-depth analysis of its spectroscopic characteristics. The causality behind experimental choices and the inherent logic of the presented protocols are emphasized to ensure both scientific integrity and practical applicability.
Core Chemical and Physical Properties
This compound, also known as N-methyl-o-methoxybenzylamine, is a colorless liquid at room temperature.[1] Its core structure consists of a benzylamine scaffold with a methoxy group at the ortho position of the benzene ring and a methyl group on the nitrogen atom. This unique substitution pattern influences its reactivity and physical properties.
A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 6851-80-5 | [1][2] |
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 234-235 °C (lit.) | [1] |
| Density | 1.015 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.5325 (lit.) | [1] |
| Flash Point | 106 °C (222.8 °F) - closed cup | [3] |
These properties are crucial for its handling, storage, and application in various chemical reactions. The relatively high boiling point suggests low volatility under standard conditions, and its density indicates it is slightly denser than water.
Synthesis of this compound via Reductive Amination
The most common and efficient method for the synthesis of this compound is the reductive amination of 2-methoxybenzaldehyde with methylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. This method is widely favored due to its high yield and the commercial availability of the starting materials.
Causality Behind the Experimental Choices
The choice of reductive amination is strategic. The reaction is highly selective for the formation of the C-N bond and the subsequent reduction of the imine without affecting the aromatic ring or the methoxy group. The use of a mild reducing agent like sodium borohydride is critical to prevent over-reduction or side reactions. The reaction is typically carried out in a protic solvent such as methanol, which facilitates both the imine formation and the reduction step.
Detailed, Step-by-Step Methodology
Materials:
-
2-Methoxybenzaldehyde
-
Methylamine (40% solution in water or as a gas)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzaldehyde (1 equivalent) in methanol. Cool the flask in an ice bath to 0-5 °C.
-
Amine Addition: While stirring, slowly add a 40% aqueous solution of methylamine (1.2 equivalents) to the cooled solution of the aldehyde. Maintain the temperature below 10 °C during the addition. The formation of the imine is typically rapid.
-
Reduction: After stirring for 30 minutes at 0-5 °C, slowly and portion-wise add sodium borohydride (1.5 equivalents) to the reaction mixture. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and perform this in a fume hood. Control the rate of addition to maintain the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.
-
Work-up: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: To the resulting aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and wash the organic layer with a saturated solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by vacuum distillation if a higher purity is required.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for the synthesis of this compound.
Spectroscopic Analysis
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below is a detailed analysis of its expected spectroscopic data.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is a powerful tool for confirming the presence of key functional groups and their connectivity. Based on the structure of this compound and data from analogous compounds, the following proton signals are predicted in CDCl₃:
-
Aromatic Protons (4H): A complex multiplet in the range of δ 6.8-7.3 ppm. The ortho and para protons to the methoxy group will be shifted upfield compared to the meta proton.
-
Methoxy Protons (3H): A sharp singlet around δ 3.8 ppm.
-
Benzylic Protons (2H): A singlet around δ 3.7 ppm.
-
N-Methyl Protons (3H): A singlet around δ 2.4 ppm.
-
N-H Proton (1H): A broad singlet that may appear between δ 1.5-2.5 ppm, and its chemical shift can be concentration-dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A referenced spectrum for this compound is available and confirms the expected carbon environments.[4]
| Carbon Atom | Chemical Shift (ppm) (Predicted) |
| Quaternary Aromatic (C-OCH₃) | ~157 |
| Quaternary Aromatic (C-CH₂) | ~130 |
| Aromatic CH | ~110-128 |
| Benzylic CH₂ | ~55-60 |
| Methoxy CH₃ | ~55 |
| N-Methyl CH₃ | ~35-40 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is useful for identifying the presence of specific functional groups. The predicted IR spectrum of this compound would exhibit the following characteristic absorption bands:
-
N-H Stretch: A weak to medium absorption band around 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the range of 1450-1600 cm⁻¹.
-
C-O Stretch (Aryl Ether): A strong band around 1240 cm⁻¹.
-
C-N Stretch: An absorption in the region of 1020-1250 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show:
-
Molecular Ion (M⁺): A peak at m/z = 151, corresponding to the molecular weight of the compound.
-
Base Peak: A prominent peak at m/z = 121, resulting from the loss of the N-methyl group via alpha-cleavage, forming a stable benzylic cation.
-
Other Fragments: Other significant fragments may include peaks at m/z = 91 (tropylium ion) and m/z = 77 (phenyl cation).
Caption: Predicted fragmentation pathway for this compound in EI-MS.
Reactivity, Stability, and Safe Handling
Reactivity Profile
This compound behaves as a typical secondary amine. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can participate in a variety of chemical transformations, including:
-
Alkylation and Acylation: It readily reacts with alkyl halides and acylating agents to form tertiary amines and amides, respectively.
-
Salt Formation: As a base, it reacts with acids to form the corresponding ammonium salts.
-
Oxidation: The benzylic position is susceptible to oxidation.
Stability and Storage
Secondary benzylamines can be sensitive to air and light. Over time, they may slowly oxidize or react with atmospheric carbon dioxide. For long-term storage, it is recommended to keep this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin and eye irritation.[3] It is essential to handle this chemical in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water.
Hazard Classifications:
-
Acute Toxicity, Oral (Category 4)
-
Skin Irritation (Category 2)
-
Eye Damage (Category 1)
-
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[3]
Conclusion
This compound is a valuable chemical intermediate with well-defined properties. Its synthesis via reductive amination is a robust and scalable method. A thorough understanding of its spectroscopic characteristics, reactivity, and handling requirements is crucial for its effective and safe utilization in research and development. This guide provides the foundational knowledge for scientists and professionals working with this compound, enabling them to leverage its potential in their synthetic endeavors.
References
- 1. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 2. Benzylamines [organic-chemistry.org]
- 3. 2-Methoxybenzylamine(6850-57-3) 1H NMR spectrum [chemicalbook.com]
- 4. infrared spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 2-Methoxy-N-methylbenzylamine (CAS 6851-80-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-Methoxy-N-methylbenzylamine (CAS 6851-80-5), a versatile secondary amine that serves as a valuable intermediate in organic synthesis and medicinal chemistry. We will explore its chemical and physical properties, detailed synthesis methodologies with a focus on reductive amination, and a thorough analytical characterization based on spectroscopic data of analogous compounds. Furthermore, this document will delve into the reactivity of the N-methylbenzylamine scaffold and highlight its significant role as a building block in the synthesis of psychoactive compounds used in neuroscientific research, such as the NBOMe series. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.
Introduction: The Versatile N-Methylbenzylamine Scaffold
Substituted benzylamines are a cornerstone of modern organic and medicinal chemistry, prized for their utility as intermediates in the synthesis of a wide array of complex molecules, from pharmaceuticals to agrochemicals.[1] this compound, with its characteristic ortho-methoxy substitution on the aromatic ring and an N-methylated secondary amine, presents a unique combination of steric and electronic properties. The methoxy group can influence the reactivity of the aromatic ring and introduce conformational constraints, while the secondary amine provides a key nucleophilic site for further functionalization. This guide aims to serve as a detailed resource for researchers, providing both theoretical understanding and practical insights into the synthesis and application of this important chemical entity.
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety profile of a chemical is paramount for its effective and safe use in a research environment.
Physical and Chemical Properties
This compound is a colorless liquid at room temperature.[2] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 6851-80-5 | |
| Molecular Formula | C₉H₁₃NO | |
| Molecular Weight | 151.21 g/mol | |
| Boiling Point | 234-235 °C (lit.) | [2] |
| Density | 1.015 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.5325 (lit.) | [2] |
| Flash Point | 106 °C (222.8 °F) - closed cup |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).
-
Signal Word: Danger.
-
Personal Protective Equipment (PPE): It is essential to use appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the reductive amination of 2-methoxybenzaldehyde with methylamine.[3] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.
Caption: Reductive Amination Synthesis Pathway.
Causality in Experimental Choices
The choice of reagents and conditions for reductive amination is critical for achieving a high yield and purity of the final product.
-
Amine Source: Methylamine can be used as an aqueous solution or as a hydrochloride salt. The hydrochloride salt is often preferred for its stability and ease of handling. When using the salt, a non-nucleophilic base, such as triethylamine, is typically added to liberate the free amine in situ.
-
Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity, affordability, and relatively mild reaction conditions.[4] It selectively reduces the imine intermediate without affecting the aromatic ring or the methoxy group. Other reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, can also be employed.[3]
-
Solvent: A protic solvent like methanol or ethanol is often used as it facilitates the dissolution of the reagents and the activity of the borohydride reducing agent.
Detailed Experimental Protocol: Reductive Amination
The following is a representative, self-validating protocol for the synthesis of this compound.
-
Imine Formation:
-
To a round-bottom flask equipped with a magnetic stirrer, add 2-methoxybenzaldehyde (1 equivalent).
-
Dissolve the aldehyde in methanol.
-
Add a solution of methylamine hydrochloride (1.1 equivalents) and triethylamine (1.2 equivalents) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to control the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, the benzylic methylene protons, and the N-methyl protons.
-
Aromatic Protons: A complex multiplet in the range of δ 6.8-7.3 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.
-
Benzylic Protons (-CH₂-N): A singlet around δ 3.7 ppm.
-
N-Methyl Protons (-N-CH₃): A singlet around δ 2.4 ppm.
-
N-H Proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methoxy carbon, the benzylic carbon, and the N-methyl carbon.
-
Aromatic Carbons: Multiple signals between δ 110-158 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.
-
Benzylic Carbon (-CH₂-N): A signal around δ 56 ppm.
-
N-Methyl Carbon (-N-CH₃): A signal around δ 36 ppm.
-
Mass Spectrometry (MS)
The mass spectrum, particularly under electrospray ionization (ESI), is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 152. The fragmentation pattern will likely involve the cleavage of the benzylic C-N bond, leading to characteristic fragment ions.[5] A major fragment would be the tropylium ion or a related benzylic cation at m/z 121, resulting from the loss of the methylamine group.[6]
Caption: Expected MS Fragmentation Pathway.
Infrared (IR) Spectroscopy
The IR spectrum of this secondary amine will exhibit characteristic absorption bands.[7]
-
N-H Stretch: A weak to medium intensity band around 3300-3350 cm⁻¹.[8]
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Aryl Ether): A strong band around 1240 cm⁻¹.
-
C-N Stretch: In the 1250–1020 cm⁻¹ region.[8]
Reactivity and Applications in Synthesis
This compound is a versatile building block, primarily due to the reactivity of its secondary amine functionality and the potential for electrophilic substitution on the electron-rich aromatic ring.
Key Reactions
-
N-Alkylation/N-Acylation: The secondary amine can readily undergo nucleophilic attack on various electrophiles, such as alkyl halides or acyl chlorides, to form tertiary amines or amides, respectively. This is a fundamental transformation for incorporating the 2-methoxybenzyl scaffold into larger molecules.
-
Cyclization Reactions: As a precursor, it can be used in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in many drug molecules.[7]
-
Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-director, making the aromatic ring susceptible to electrophilic substitution reactions, allowing for further functionalization of the benzene ring.
Application as a Building Block: The Case of NBOMe Compounds
A significant application of the N-(2-methoxybenzyl) moiety, the core of our topic compound, is in the synthesis of the NBOMe class of psychoactive drugs.[3] These compounds are highly potent and selective agonists for the serotonin 5-HT₂A receptor and are used in neuroscience research to study the serotonergic system.[3][6] The synthesis of compounds like 25I-NBOMe involves the reductive amination of a primary phenethylamine (e.g., 2C-I) with 2-methoxybenzaldehyde, highlighting the importance of the 2-methoxybenzyl group in conferring high receptor affinity.[3] The N-methylation in this compound would lead to a tertiary amine in the final NBOMe analogue, which could be explored for its unique pharmacological profile.
Conclusion
This compound (CAS 6851-80-5) is a valuable and versatile chemical intermediate with a well-defined profile. Its synthesis via reductive amination is a robust and scalable process. The compound's reactivity, centered around its secondary amine and activated aromatic ring, makes it a useful building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The established use of the N-(2-methoxybenzyl) group in potent neurochemical tools underscores the importance of this structural motif. This guide provides the necessary technical information for researchers to confidently and safely incorporate this compound into their synthetic strategies.
References
- 1. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine - Enamine [enamine.net]
- 5. forendex.southernforensic.org [forendex.southernforensic.org]
- 6. Methyleneamine ylide-mediated [3+2] cycloaddition: the central role of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine [en.highfine.com]
- 7. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 8. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Molecular Weight of 2-Methoxy-N-methylbenzylamine
This guide provides a comprehensive technical overview of the molecular weight of 2-Methoxy-N-methylbenzylamine, a crucial parameter for researchers, scientists, and professionals in drug development. Beyond simply stating the value, we will delve into the theoretical basis, empirical determination, and practical implications of this fundamental chemical property.
Core Molecular Identity
This compound is a substituted benzylamine derivative with significant applications in organic synthesis and as a building block in medicinal chemistry. A precise understanding of its molecular weight is paramount for accurate stoichiometric calculations, analytical characterization, and the interpretation of experimental data.
Chemical Structure and Formula
The structural arrangement of atoms within a molecule dictates its molecular weight. This compound consists of a benzene ring substituted with a methoxy group and an N-methylaminomethyl group at positions 2 and 1, respectively.
Caption: Chemical structure of this compound.
Based on its structure, the molecular formula is determined to be C9H13NO .[1][2][3]
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the atomic weights from the periodic table (C: 12.011 u, H: 1.008 u, N: 14.007 u, O: 15.999 u), the calculated molecular weight is:
(9 * 12.011) + (13 * 1.008) + (1 * 14.007) + (1 * 15.999) = 151.21 g/mol [1][2][3][4][5]
This value represents the average mass of the molecule based on the natural isotopic abundance of its constituent elements.
Physicochemical Properties Summary
The molecular weight influences many of the compound's physical and chemical properties. A summary of key properties for this compound is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 151.21 g/mol | [1][2][3][4][5] |
| Molecular Formula | C9H13NO | [1][2][3] |
| CAS Number | 6851-80-5 | [1][4] |
| Boiling Point | 234-235 °C | [1][3][4][5] |
| Density | 1.015 g/mL at 25 °C | [1][3][4][5] |
| Refractive Index | n20/D 1.5325 | [1][3][4] |
| Monoisotopic Mass | 151.09972 Da | [6] |
Experimental Determination of Molecular Weight
While the theoretical molecular weight is a calculated value, its experimental confirmation is a critical step in compound verification and quality control. The primary technique for this is mass spectrometry.
Mass Spectrometry: A Primer
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). This method provides a direct measurement of the molecular weight and can offer insights into the compound's structure.
Caption: A simplified workflow of a mass spectrometer.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a common technique for the analysis of relatively small, volatile organic compounds like this compound.
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Gas chromatograph-mass spectrometer (GC-MS) system
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet. The GC will separate the sample from the solvent and any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into the mass analyzer, which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Data Interpretation
The mass spectrum of this compound will exhibit a molecular ion peak (M+), which corresponds to the intact molecule with one electron removed. The m/z value of this peak should correspond to the monoisotopic mass of the compound (151.10 Da).[6] Additionally, a series of fragment ion peaks will be observed, which can be used to elucidate the structure of the molecule. The predicted collision cross-section for the [M+H]+ adduct is 130.7 Ų.[6]
Trustworthiness and Self-Validating Systems
The confidence in the assigned molecular weight of 151.21 g/mol for this compound is established through the convergence of theoretical calculations and empirical data. The consistency between the calculated value based on the molecular formula and the experimentally determined value from mass spectrometry provides a self-validating system. Any significant deviation between these values would indicate either an incorrect structural assignment or the presence of impurities.
Conclusion
The molecular weight of this compound is a cornerstone of its chemical identity. A thorough understanding of both its theoretical calculation and experimental determination is essential for its effective use in research and development. The value of 151.21 g/mol is well-established and supported by a confluence of data from chemical databases and analytical techniques.
References
An In-depth Technical Guide to 2-Methoxy-N-methylbenzylamine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Methoxy-N-methylbenzylamine, a versatile intermediate in organic synthesis. We will delve into its chemical structure and properties, explore its primary synthetic routes with detailed experimental protocols, and discuss its applications in the development of novel therapeutics and other complex molecules.
Molecular Structure and Physicochemical Properties
This compound, with the CAS number 6851-80-5, is a secondary amine featuring a benzyl group substituted with a methoxy group at the ortho position and an N-methyl group.[1] This seemingly simple molecule possesses a unique combination of steric and electronic properties that make it a valuable building block in medicinal chemistry.
The presence of the methoxy group at the ortho position influences the molecule's conformation and reactivity. It can engage in hydrogen bonding and steric interactions, which can be strategically exploited in the design of target-specific ligands. The N-methyl group provides a site for further functionalization and modulates the basicity of the amine.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol [1] |
| Boiling Point | 234-235 °C[1] |
| Density | 1.015 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.5325[1] |
| Flash Point | 106 °C (222.8 °F) - closed cup[1] |
Synthesis of this compound
There are two primary and reliable methods for the synthesis of this compound: reductive amination of 2-methoxybenzaldehyde and nucleophilic substitution of 2-methoxybenzyl chloride.
Reductive Amination of 2-Methoxybenzaldehyde
This is the most common and efficient method for the preparation of this compound. The reaction proceeds in a one-pot fashion, where 2-methoxybenzaldehyde is reacted with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Caption: Reductive Amination Workflow for this compound Synthesis.
The reductive amination of an aldehyde with a primary amine involves two key steps:
-
Imine Formation: The nucleophilic nitrogen of methylamine attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This is followed by the elimination of a water molecule to form a Schiff base, or imine. The reaction is typically acid-catalyzed to facilitate the dehydration step.
-
Reduction: The C=N double bond of the imine is then reduced to a single bond. This can be achieved using various reducing agents, such as sodium borohydride (NaBH₄), sodium cyanobohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd-C).
The following protocol is a representative example of the reductive amination approach:
-
Reaction Setup: To a solution of 2-methoxybenzaldehyde (1.0 eq) in methanol, add a 40% aqueous solution of methylamine (2.0 eq).
-
Catalyst Addition: Add 5% Palladium on carbon (Pd/C) catalyst (0.1 mol%).
-
Hydrogenation: The reaction mixture is then subjected to hydrogenation at room temperature and atmospheric pressure until the absorption of hydrogen ceases (typically around 2 hours).
-
Work-up: The catalyst is removed by filtration. The excess methylamine, water, and methanol are removed under reduced pressure to yield the crude product.
-
Purification: The resulting oil is purified by vacuum distillation to afford this compound in high yield and purity.
Synthesis from 2-Methoxybenzyl Chloride
An alternative route to this compound involves the nucleophilic substitution of 2-methoxybenzyl chloride with methylamine. This is a classic Sₙ2 reaction where the amine acts as the nucleophile.
In this two-step process:
-
Nucleophilic Attack: Methylamine, being a good nucleophile, attacks the benzylic carbon of 2-methoxybenzyl chloride.
-
Chloride Departure: The chloride ion, a good leaving group, is displaced, forming the desired product.
-
Reaction Setup: A solution of 2-methoxybenzyl chloride (1.0 eq) in a suitable solvent such as ethanol is prepared.
-
Amine Addition: An excess of methylamine (as a solution in ethanol or as a gas) is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is concentrated under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water to remove any methylamine hydrochloride salt.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation.
Spectroscopic Characterization
The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, MeOD): δ 7.46 (t, J = 7.9 Hz, 1H), 7.40 (d, J = 7.3 Hz, 1H), 7.11 (d, J = 8.2 Hz, 1H), 7.02 (t, J = 7.4 Hz, 1H), 4.20 (s, 2H), 3.93 (s, 3H), 2.70 (s, 3H).[2]
-
¹³C NMR (125 MHz, MeOD): δ 159.3, 132.8, 132.7, 122.0, 120.3, 112.0, 56.2, 49.5, 33.3.[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.
-
C-H stretch (aromatic): Bands above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Bands below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretch: A band in the 1020-1250 cm⁻¹ region.
-
C-O stretch (aryl ether): A strong band around 1250 cm⁻¹.
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum of this compound would likely exhibit a molecular ion peak (M⁺) at m/z 151. Key fragmentation patterns would include the loss of a methyl group ([M-15]⁺), loss of a methoxy group ([M-31]⁺), and cleavage of the benzylic C-N bond to give a prominent peak at m/z 121 (the 2-methoxybenzyl cation).
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the ease with which the secondary amine can be further elaborated to introduce diverse functionalities.
While specific drug names containing this exact fragment are not always publicly disclosed in early development stages, it is a key precursor for the synthesis of various classes of compounds, including:
-
Heterocyclic Compounds: The amine functionality serves as a convenient handle for constructing nitrogen-containing heterocyclic rings, which are prevalent in many drug scaffolds.
-
Ligands for Receptors and Enzymes: The substituted benzylamine motif is a common feature in ligands designed to interact with various biological targets. The methoxy group can act as a hydrogen bond acceptor and influence the overall electronic properties of the molecule, which is crucial for binding affinity and selectivity.
-
Amine-based Therapeutics: It serves as a foundational piece in the synthesis of more complex amines with therapeutic applications. Amine compounds are crucial in the design of drugs and fragrances.[3]
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a synthetically versatile and valuable building block for researchers in organic and medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of its secondary amine and the electronic influence of the ortho-methoxy group, makes it an attractive starting material for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in the pursuit of novel scientific discoveries and the development of new therapeutic agents.
References
A Comprehensive Technical Guide to 1-(2-Methoxyphenyl)-N-methylmethanamine (2-Methoxy-N-methylbenzylamine) for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1-(2-methoxyphenyl)-N-methylmethanamine, a versatile secondary amine of significant interest in synthetic and medicinal chemistry. The guide delineates its precise chemical identity according to IUPAC nomenclature, detailed physicochemical properties, and a comprehensive examination of its synthesis via reductive amination. A step-by-step experimental protocol for its preparation and purification is provided, underpinned by a mechanistic discussion of the reaction pathway. Furthermore, this guide offers a thorough analytical characterization, including predicted ¹H and ¹³C NMR spectra and a plausible GC-MS fragmentation pattern, to aid in its unambiguous identification. The applications of this compound as a key building block in the synthesis of pharmacologically relevant nitrogen-containing heterocycles are discussed, highlighting its potential in drug discovery and development. Finally, essential safety and handling information is provided to ensure its responsible use in a laboratory setting. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance.
Chemical Identity and Physicochemical Properties
IUPAC Nomenclature and Chemical Structure
The systematic name for the compound commonly known as 2-Methoxy-N-methylbenzylamine, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1-(2-methoxyphenyl)-N-methylmethanamine .[1][2][3][4][5] This nomenclature accurately reflects the substitution pattern on the methanamine core.
The chemical structure is as follows:
Figure 1: Chemical structure of 1-(2-methoxyphenyl)-N-methylmethanamine.
Synonyms and Identifiers
For ease of reference in literature and chemical databases, this compound is also known by several synonyms:
-
This compound
-
N-Methyl-o-methoxybenzylamine
-
(2-Methoxybenzyl)methylamine
-
N-(2-Methoxybenzyl)-N-methylamine
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 6851-80-5 |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| InChI | 1S/C9H13NO/c1-10-7-8-5-3-4-6-9(8)11-2/h3-6,10H,7H2,1-2H3 |
| SMILES | CNCc1ccccc1OC |
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 2. These properties are crucial for designing experimental conditions, including reaction setup, purification, and storage.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 234-235 °C (lit.) | [6] |
| Density | 1.015 g/mL at 25 °C (lit.) | [6] |
| Refractive Index | n20/D 1.5325 (lit.) | [6] |
Synthesis via Reductive Amination
The most common and efficient method for the synthesis of 1-(2-methoxyphenyl)-N-methylmethanamine is the reductive amination of 2-methoxybenzaldehyde with methylamine.[6][7][8][9] This one-pot reaction is widely favored in both academic and industrial settings due to its high yields, operational simplicity, and the commercial availability of the starting materials.[10][11]
Mechanistic Overview
Reductive amination involves two key steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.[6][9]
-
Imine Formation: The reaction is initiated by the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This forms an unstable hemiaminal intermediate, which then undergoes dehydration to yield an N-methylimine. The removal of water drives the equilibrium towards the formation of the imine.[9]
-
Reduction: The C=N double bond of the imine is then reduced to a single bond by a suitable reducing agent to afford the final secondary amine product.[6][9]
Figure 2: General mechanism of reductive amination.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis and purification of 1-(2-methoxyphenyl)-N-methylmethanamine.
Materials and Reagents:
-
2-Methoxybenzaldehyde
-
Methylamine (40% solution in water)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl, for salt formation if desired)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzaldehyde (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.
-
Amine Addition: To the cooled solution, add methylamine (40% aqueous solution, 1.2 equivalents) dropwise while stirring. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete imine formation.
-
Reduction: Cool the reaction mixture back to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation to obtain a colorless liquid.
Figure 3: Experimental workflow for the synthesis of 1-(2-methoxyphenyl)-N-methylmethanamine.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR spectral data are provided below. These predictions are based on established chemical shift principles for similar molecular structures.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.25-7.35 (m, 2H, Ar-H)
-
δ 6.85-6.95 (m, 2H, Ar-H)
-
δ 3.85 (s, 3H, O-CH₃)
-
δ 3.70 (s, 2H, Ar-CH₂)
-
δ 2.45 (s, 3H, N-CH₃)
-
δ 1.5-2.0 (br s, 1H, N-H)
¹³C NMR (100 MHz, CDCl₃):
-
δ 157.5 (Ar-C-O)
-
δ 130.0 (Ar-C)
-
δ 128.5 (Ar-CH)
-
δ 120.5 (Ar-CH)
-
δ 110.0 (Ar-CH)
-
δ 55.0 (O-CH₃)
-
δ 52.0 (Ar-CH₂)
-
δ 36.0 (N-CH₃)
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity and confirming the molecular weight of the target compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 151. The fragmentation pattern is likely to be dominated by the cleavage of the benzylic C-N bond, which is a common fragmentation pathway for benzylamines.
Predicted Fragmentation Pattern:
-
m/z 151 (M⁺): Molecular ion.
-
m/z 121: Loss of the methylamino group (-CH₂NHCH₃), resulting in the stable 2-methoxybenzyl cation. This is often the base peak.
-
m/z 91: Loss of formaldehyde (-CH₂O) from the m/z 121 fragment, leading to the tropylium ion.
-
m/z 44: Fragment corresponding to the [CH₂=NHCH₃]⁺ ion from alpha-cleavage.
Applications in Drug Discovery and Development
1-(2-methoxyphenyl)-N-methylmethanamine serves as a valuable building block in medicinal chemistry, primarily due to the presence of a secondary amine and a functionalized aromatic ring. These features allow for its incorporation into more complex molecular scaffolds, particularly nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals.[12][13][14][15]
The secondary amine provides a reactive site for further elaboration, such as N-alkylation, N-acylation, or participation in cyclization reactions to form five- or six-membered rings.[13][14] The 2-methoxy group on the phenyl ring can influence the electronic properties and conformation of the molecule, which can be crucial for modulating biological activity. It can also serve as a handle for further synthetic transformations.
This compound and its analogs are key intermediates in the synthesis of various biologically active molecules, including potential therapeutics targeting the central nervous system and cardiovascular system.[10][16]
Safety and Handling
It is imperative to handle 1-(2-methoxyphenyl)-N-methylmethanamine with appropriate safety precautions in a well-ventilated laboratory environment, preferably within a chemical fume hood.[17][18][19][20][21]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling vapors.
-
Skin and Eye Contact: The compound may cause skin and eye irritation. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.[17][18][19][20][21]
Conclusion
1-(2-methoxyphenyl)-N-methylmethanamine is a synthetically accessible and versatile secondary amine with significant potential in organic synthesis and medicinal chemistry. Its straightforward preparation via reductive amination, coupled with its utility as a scaffold for more complex molecules, makes it an important tool for researchers in drug discovery and development. This guide provides a comprehensive overview of its properties, synthesis, characterization, and applications, serving as a valuable resource for its effective and safe utilization in a research setting.
References
- 1. brainly.in [brainly.in]
- 2. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ochem.weebly.com [ochem.weebly.com]
- 4. anyrgb.com [anyrgb.com]
- 5. Benzylamine - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jocpr.com [jocpr.com]
- 8. gctlc.org [gctlc.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. | Semantic Scholar [semanticscholar.org]
- 12. nbinno.com [nbinno.com]
- 13. N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine - Enamine [enamine.net]
- 14. Methyleneamine ylide-mediated [3+2] cycloaddition: the central role of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine [en.highfine.com]
- 15. benchchem.com [benchchem.com]
- 16. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
- 21. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to 2-Methoxy-N-methylbenzylamine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-N-methylbenzylamine is a versatile secondary amine that serves as a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features, combining a methoxy-substituted aromatic ring with a methylaminoethyl side chain, render it a key precursor for the construction of a variety of complex molecular architectures, most notably nitrogen-containing heterocycles. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its applications in the development of novel therapeutic agents.
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature. Its core physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6851-80-5 | [1][2][3] |
| Molecular Formula | C₉H₁₃NO | [1][2][3] |
| Molecular Weight | 151.21 g/mol | [1][2][3] |
| Boiling Point | 234-235 °C (lit.) | [1][2] |
| Density | 1.015 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index (n20/D) | 1.5325 (lit.) | [1][2] |
Solubility:
Based on available data and the structural characteristics of the molecule (a polar amine with a significant nonpolar aromatic component), this compound is expected to exhibit the following solubility profile:
| Solvent | Expected Solubility |
| Water | Sparingly soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
| Ethyl Acetate | Soluble |
| Toluene | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily centered around the nucleophilic secondary amine and the aromatic ring. Its most notable application in synthetic chemistry is as a precursor for the in situ generation of azomethine ylides, which are powerful intermediates for the synthesis of five-membered nitrogen-containing heterocycles through [3+2] cycloaddition reactions.
This transformation is typically initiated by the reaction of this compound with an aldehyde or ketone to form an iminium ion, which then undergoes deprotonation to yield the azomethine ylide. This reactive dipole can then participate in cycloaddition reactions with a wide range of dipolarophiles, such as alkenes and alkynes, to afford substituted pyrrolidines and other related heterocyclic systems. These scaffolds are of significant interest in drug discovery due to their prevalence in biologically active natural products and synthetic drugs.[3][4][5]
Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in synthesis. The following are the expected key features in its spectroscopic data.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Aromatic Protons: A complex multiplet in the range of δ 6.8-7.3 ppm, corresponding to the four protons on the substituted benzene ring.
-
Methoxy Group: A sharp singlet at approximately δ 3.8 ppm, integrating to three protons.
-
Benzyl CH₂: A singlet at approximately δ 3.6 ppm, integrating to two protons.
-
N-Methyl Group: A singlet at approximately δ 2.4 ppm, integrating to three protons.
-
N-H Proton: A broad singlet that may appear over a range of chemical shifts and can be exchanged with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm), with the carbon bearing the methoxy group appearing at the higher end of this range.
-
Methoxy Carbon: A signal around δ 55 ppm.
-
Benzyl CH₂ Carbon: A signal around δ 58 ppm.
-
N-Methyl Carbon: A signal around δ 36 ppm.
IR (Infrared) Spectroscopy:
-
N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (aromatic and aliphatic): Multiple bands in the region of 2800-3100 cm⁻¹.
-
C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-O Stretch (ether): A strong absorption band around 1240 cm⁻¹.
-
C-N Stretch: An absorption in the region of 1020-1250 cm⁻¹.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A peak at m/z = 151.
-
Major Fragmentation Pathways: Expect fragmentation to involve the loss of the methyl group (M-15), the methoxy group (M-31), and cleavage of the benzylic C-N bond, leading to characteristic fragment ions.
Experimental Protocols
Synthesis of this compound via Reductive Amination
A common and efficient method for the synthesis of this compound is the reductive amination of 2-methoxybenzaldehyde with methylamine.
References
2-Methoxy-N-methylbenzylamine safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 2-Methoxy-N-methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chemical intermediate utilized in the synthesis of various compounds within the pharmaceutical and research sectors. Its reactivity, while valuable, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory guidelines. The protocols described herein are designed to empower researchers to work confidently and safely with this compound.
Hazard Identification and Risk Assessment: A Proactive Approach
A thorough understanding of the inherent hazards of this compound is the foundation of a robust safety protocol. This compound presents multiple health risks that demand careful management.
1.1. Summary of Hazards
Based on available safety data sheets, this compound is classified with the following primary hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1][2] In some cases, it may cause severe skin burns.[3][4]
-
Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Note: The exact classification may vary slightly between suppliers. Always refer to the specific Safety Data Sheet (SDS) for the product in use.
1.2. The "Why" Behind the Hazards: A Mechanistic Perspective
The corrosive and irritant properties of this compound are attributed to its amine functional group. Amines are basic and can react with acidic components of tissues, leading to cell damage. The methoxy group can also influence the compound's reactivity and absorption characteristics. Understanding this chemical basis underscores the importance of preventing direct contact.
Engineering Controls and Personal Protective Equipment (PPE): Your Primary Lines of Defense
The cornerstone of safe handling is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.
2.1. Engineering Controls: Isolating the Hazard
-
Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to control vapor inhalation.[5]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[6]
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area for emergency use.[5]
2.2. Personal Protective Equipment (PPE): A Necessary Barrier
The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[6] A face shield should also be worn when there is a risk of splashing.[7]
-
Skin Protection:
-
Gloves: Chemically resistant gloves are required.[6] Nitrile or neoprene gloves are generally suitable, but always consult the glove manufacturer's compatibility chart for the specific glove type and thickness. Inspect gloves for any signs of degradation or perforation before each use.
-
Lab Coat/Gown: A long-sleeved, flame-resistant lab coat or a chemically resistant gown should be worn to protect street clothing and skin.[8]
-
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6] Respirator use requires a formal respiratory protection program, including fit testing and medical clearance.[9]
Diagram 1: PPE Donning and Doffing Sequence
Caption: Proper sequence for donning and doffing PPE to minimize contamination.
Safe Handling and Storage: Procedural Discipline
Adherence to strict protocols during handling and storage is paramount to preventing accidents and ensuring the integrity of the chemical.
3.1. Handling Procedures
-
Work in a Designated Area: Clearly define the area where this compound will be handled.
-
Avoid Inhalation, Ingestion, and Skin Contact: Use appropriate engineering controls and PPE at all times.
-
Use Spark-Proof Tools and Explosion-Proof Equipment: This is crucial if there is a potential for flammable vapor accumulation.
-
Grounding and Bonding: When transferring large quantities, use proper grounding and bonding techniques to prevent static discharge.[6]
-
Wash Hands Thoroughly After Handling: Even after wearing gloves, it is good practice to wash hands with soap and water after completing work.[2]
3.2. Storage Requirements
-
Store in a Tightly Closed Container: Keep the container sealed to prevent the release of vapors.[2][10]
-
Store in a Cool, Dry, Well-Ventilated Area: Protect from heat and direct sunlight.[6]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[4]
-
Secure Storage: Store in a locked cabinet or other secure area to prevent unauthorized access.[2][4]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and correct response can significantly mitigate the consequences.
4.1. First-Aid Measures
Table 2: First-Aid Procedures for this compound Exposure
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air immediately.[11] If breathing is difficult or has stopped, provide artificial respiration.[11] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][11] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention. |
4.2. Accidental Release Measures: A Step-by-Step Protocol
For minor spills, trained laboratory personnel can perform cleanup. For major spills, evacuate the area and contact emergency services.
Diagram 2: Minor Spill Cleanup Workflow
Caption: A systematic approach to cleaning up a minor chemical spill.
Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Immediately alert others and restrict access to the spill area.[12]
-
Assess the Spill: Determine the extent of the spill and if it is safe to clean up without assistance.
-
Don Appropriate PPE: At a minimum, wear double gloves, chemical safety goggles, and a lab coat. A respirator may be necessary depending on the size of the spill and ventilation.[12]
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial spill kit to dike the spill and prevent it from spreading.[13][14]
-
Absorb the Material: Slowly and carefully cover the spill with the absorbent material, working from the outside in.[12]
-
Collect the Waste: Once the liquid is fully absorbed, use non-sparking tools to scoop the material into a designated, labeled, and sealable container for hazardous waste.[13][15]
-
Decontaminate the Area: Clean the spill surface with soap and water or an appropriate decontaminating solution.[12]
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[16]
Disposal Considerations: Responsible Stewardship
Improper disposal of this compound and its contaminated waste can pose a significant environmental risk.
-
Follow Regulations: All waste disposal must be in accordance with local, state, and federal regulations.
-
Designated Waste Containers: Use clearly labeled, sealed, and compatible containers for waste collection.
-
Do Not Dispose Down the Drain: This chemical should not be disposed of in the sanitary sewer system.[17]
Conclusion: A Culture of Safety
The safe use of this compound in a research and development setting is contingent upon a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating the principles of hazard assessment, engineering controls, personal protective equipment, and emergency preparedness into daily laboratory practice, researchers can effectively mitigate risks and foster a culture of safety. This guide serves as a foundational resource, and it is imperative that it is supplemented with institution-specific training and a thorough review of the manufacturer's Safety Data Sheet.
References
- 1. 2-甲氧基-N-甲基苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. fishersci.com [fishersci.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 13. jk-sci.com [jk-sci.com]
- 14. ccny.cuny.edu [ccny.cuny.edu]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.ca [fishersci.ca]
Navigating the Procurement and Application of 2-Methoxy-N-methylbenzylamine: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the sourcing of high-quality reagents is a critical, yet often challenging, first step in the experimental workflow. This guide provides an in-depth technical overview of 2-Methoxy-N-methylbenzylamine, a versatile building block in organic synthesis. We will navigate the landscape of commercial suppliers, delve into the essential quality control protocols upon receipt of the material, and explore its application in synthetic methodologies. This document is designed to equip you with the field-proven insights necessary to confidently procure and effectively utilize this compound in your research endeavors.
Sourcing this compound: A Comparative Analysis of Commercial Suppliers
The selection of a reliable supplier is paramount to ensuring the reproducibility and success of your experimental work. Key considerations include purity, available quantities, lead times, and the quality of accompanying documentation such as Certificates of Analysis (CoA). Below is a comparative table of prominent commercial suppliers for this compound (CAS Number: 6851-80-5).[1][2][3][4]
| Supplier | Product Name/Number (Example) | Purity | Available Quantities | Key Features & Notes |
| Sigma-Aldrich (Merck) | This compound, 97% (Aldrich-593958) | 97% | Grams to Kilograms | Extensive documentation available online, including multiple historical Certificates of Analysis for different lots.[2][4] Note: This product is listed as discontinued, so contacting technical service for alternatives is advised. |
| Santa Cruz Biotechnology, Inc. | This compound (sc-269438) | Not specified, for research use only | Gram quantities | Provides basic physical and chemical properties.[1] A Certificate of Analysis is available upon request for specific lots. |
| Thermo Scientific Chemicals | This compound, 97% (H63339) | 97% | Gram quantities | This product was originally part of the Alfa Aesar portfolio.[3] Documentation from the legacy brand may still be encountered. |
| ChemWhat | This compound 97 | 97% | Inquire for quantities | Provides a list of synonyms and basic physical properties.[5] |
| Amerigo Scientific | 2-Methoxymethyl-benzylamine | Not specified | Inquire for quantities | Note that the company states it does not collect analytical data for this product, which necessitates thorough in-house QC.[6] |
Expert Insight: When selecting a supplier, it is crucial to look beyond the listed purity. Scrutinize the Certificate of Analysis for the specific lot you are purchasing. Pay close attention to the analytical techniques used for characterization and the levels of any identified impurities. For GMP or regulated environments, supplier qualification is a mandatory and rigorous process.
Incoming Quality Control: A Self-Validating Protocol
Upon receiving a shipment of this compound, it is imperative to perform in-house quality control to verify its identity and purity. This not only validates the supplier's specifications but also ensures the integrity of your subsequent experiments.
Experimental Protocol: QC of this compound
Objective: To confirm the identity and assess the purity of commercially supplied this compound.
Materials:
-
This compound (as received)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for LC-MS)
-
NMR tubes
-
HPLC vials
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS), preferably coupled to the HPLC (LC-MS)
Step-by-Step Methodology:
-
Visual Inspection: Examine the material for any visual inconsistencies such as discoloration or the presence of foreign particles. The compound should be a liquid.[2][4]
-
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving a small amount of the compound in CDCl₃.
-
Acquire ¹H and ¹³C NMR spectra.
-
Rationale: NMR spectroscopy provides detailed structural information. The proton NMR should show characteristic peaks for the methoxy group, the aromatic protons, the benzylic protons, and the N-methyl group. The carbon NMR will confirm the number and types of carbon atoms. Compare the obtained spectra with reference data or predicted spectra to confirm the chemical structure.
-
-
HPLC-UV Purity Analysis:
-
Prepare a standard solution of the compound in methanol at a known concentration (e.g., 1 mg/mL).
-
Develop a suitable HPLC method. A reverse-phase C18 column is a good starting point.
-
The mobile phase can be a gradient of methanol and water.
-
Set the UV detector to a wavelength where the compound has significant absorbance (a preliminary UV scan can determine the optimal wavelength).
-
Inject the sample and analyze the chromatogram.
-
Rationale: HPLC is a powerful technique for separating the main compound from any non-volatile impurities. The peak area of the main compound relative to the total peak area will give a quantitative measure of purity.
-
-
Mass Spectrometry (MS) Identity Confirmation:
-
If using LC-MS, the mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting peaks.
-
For this compound (C₉H₁₃NO), the expected monoisotopic mass is approximately 151.10 Da.[7] The protonated molecule [M+H]⁺ would be observed around m/z 152.1.
-
Rationale: MS provides unambiguous confirmation of the molecular weight, thus verifying the identity of the compound.
-
The following diagram illustrates the logical workflow for incoming quality control.
Caption: Workflow for the quality control of incoming this compound.
Application in Synthesis: Reductive Amination
This compound is a useful intermediate in the synthesis of more complex molecules. One common synthetic route to produce this and related N-methylbenzylamines is through the reductive amination of the corresponding aldehyde.[8] This process involves the reaction of an aldehyde with a primary amine to form an imine, which is then reduced in situ to the secondary amine.
Illustrative Synthetic Protocol: Synthesis of a Related N-methylbenzylamine Derivative
While the direct synthesis of this compound can be achieved through this method, the following protocol, adapted from the synthesis of a structurally similar compound, illustrates the general procedure.[8]
Objective: To synthesize an N-methylbenzylamine derivative via reductive amination.
Reaction Scheme: 2-methoxy-3,4-methylenedioxybenzaldehyde + CH₃NH₂ → [Imine Intermediate] --(H₂, Pd/C)→ N-methyl-2-methoxy-3,4-methylenedioxybenzylamine
Materials:
-
2-methoxy-3,4-methylenedioxybenzaldehyde
-
40% Methylamine aqueous solution
-
Methanol
-
5% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas source
Step-by-Step Methodology:
-
Suspend 5.0 g of 2-methoxy-3,4-methylenedioxybenzaldehyde in 30 ml of methanol.
-
Add 4.31 g of a 40% aqueous methylamine solution (2 equivalents).
-
To this mixture, add 59 mg of 5% Pd/C catalyst (0.1 mol%).
-
Carry out the hydrogenation at room temperature and atmospheric pressure.
-
Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within approximately 2 hours.
-
Upon completion, filter off the Pd/C catalyst.
-
Remove the excess methylamine, water, and methanol solvent by distillation to yield the oily N-methylbenzylamine derivative.
Rationale for Experimental Choices:
-
Methanol as Solvent: It is a polar protic solvent that effectively dissolves the reactants and is compatible with the hydrogenation catalyst.
-
Pd/C Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the reduction of imines and other functional groups.
-
Atmospheric Pressure Hydrogenation: This condition is often sufficient for this type of reduction, making the procedure safer and more accessible than high-pressure hydrogenation.
The following diagram depicts the key steps in the reductive amination process.
Caption: Generalized workflow for the synthesis of N-methylbenzylamines via reductive amination.
Conclusion
This compound is a valuable reagent for chemical synthesis. A successful research outcome begins with the careful selection of a commercial supplier and is maintained through rigorous incoming quality control. Understanding the synthetic routes to this compound, such as reductive amination, provides a deeper appreciation for its chemistry and potential impurities. By integrating these principles of supplier evaluation, self-validating protocols, and a foundational understanding of its synthesis, researchers can confidently incorporate this compound into their drug discovery and development pipelines.
References
- 1. scbt.com [scbt.com]
- 2. This compound 97 6851-80-5 [sigmaaldrich.com]
- 3. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound 97 6851-80-5 [sigmaaldrich.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 2-Methoxymethyl-benzylamine - Amerigo Scientific [amerigoscientific.com]
- 7. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 8. prepchem.com [prepchem.com]
2-Methoxy-N-methylbenzylamine literature and synthesis references
An In-depth Technical Guide: 2-Methoxy-N-methylbenzylamine: Synthesis, Properties, and Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development. It provides a detailed overview of this compound, focusing on its synthesis, physicochemical properties, and significance as a chemical intermediate.
Introduction and Significance
This compound (CAS No. 6851-80-5) is a substituted secondary amine that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a methoxy-substituted benzene ring attached to a methylated aminomethyl group, makes it a precursor for more complex molecules, particularly within the pharmaceutical and agrochemical sectors.[2] The presence of the methoxy group and the secondary amine functionality allows for a variety of chemical transformations, positioning it as a key intermediate in the synthesis of bioactive compounds.[2]
Physicochemical Properties and Safety Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory or industrial setting.
Key Properties Summary
| Property | Value | Source |
| CAS Number | 6851-80-5 | [1] |
| Molecular Formula | C₉H₁₃NO | [1][3][4] |
| Molecular Weight | 151.21 g/mol | [1][4] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 234-235 °C (lit.) | [1] |
| Density | 1.015 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.5325 (lit.) | [1] |
| Flash Point | 106 °C (222.8 °F) - closed cup | |
| SMILES | CNCc1ccccc1OC | [3] |
| InChI Key | JCCQJCOMFAJJCQ-UHFFFAOYSA-N | [3] |
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
Signal Word: Danger.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE) is required, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Core Synthesis Methodologies
The primary and most efficient method for synthesizing this compound is through the reductive amination of 2-methoxybenzaldehyde. This reaction is a cornerstone of amine synthesis due to its versatility and efficiency.[5][6]
The fundamental principle involves two key steps that typically occur in a single pot:
-
Imine Formation: 2-methoxybenzaldehyde reacts with methylamine to form an unstable imine (Schiff base) intermediate, with the concurrent elimination of a water molecule.
-
Reduction: The imine intermediate is immediately reduced in situ to the target secondary amine.
The choice of reducing agent and catalyst is critical as it dictates the reaction conditions, safety profile, and overall yield.
Caption: Reductive Amination Workflow.
Method 1: Catalytic Hydrogenation
This classic approach utilizes hydrogen gas (H₂) as the terminal reducing agent in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[7]
-
Expertise & Causality: The palladium catalyst provides a surface for the adsorption of both the imine intermediate and hydrogen gas. This proximity facilitates the efficient transfer of hydrogen atoms across the C=N double bond, leading to the desired amine. This method is considered "clean" as the primary byproduct is water, and the catalyst can be easily removed by filtration. The reaction can often be performed under mild conditions (atmospheric pressure and room temperature), which preserves sensitive functional groups.[7]
Method 2: Leuckart-Wallach Type Reaction
This method employs formic acid or its derivatives, such as ammonium formate, as the reducing agent.[8]
-
Expertise & Causality: When heated, ammonium formate decomposes to formic acid and ammonia. In this context, with an external amine (methylamine) or by using formamide derivatives, the formic acid acts as a hydride donor to reduce the imine. This approach is particularly valuable as it circumvents the need for specialized high-pressure hydrogenation equipment and the handling of flammable hydrogen gas, making it more amenable to standard laboratory setups.[8] The conditions are typically harsher (higher temperatures) than catalytic hydrogenation.
Detailed Experimental Protocols
The following protocols are detailed, self-validating procedures grounded in established chemical literature.
Protocol 1: Synthesis via Catalytic Hydrogenation
(This protocol is adapted from a similar synthesis of a substituted N-methylbenzylamine derivative and is directly applicable).[7]
-
Reaction Setup: In a suitable hydrogenation vessel, suspend 2-methoxybenzaldehyde (1.0 eq) in methanol (approx. 5-10 mL per gram of aldehyde).
-
Amine Addition: To this suspension, add a 40% aqueous solution of methylamine (2.0 eq). Stir the mixture until the aldehyde has completely dissolved, indicating the formation of the imine intermediate.
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (approx. 0.1 mol%).
-
Trustworthiness Note: The catalyst should be handled with care, especially when dry, as it can be pyrophoric. It is often handled as a water-wet paste.
-
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Maintain a positive hydrogen atmosphere (e.g., using a balloon or a regulated supply at atmospheric pressure) and stir the reaction mixture vigorously at room temperature.
-
Monitoring and Workup: The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, this takes a few hours.[7] Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Purification: Remove the Pd/C catalyst by filtration through a pad of Celite®. Rinse the filter cake with a small amount of methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove methanol, excess methylamine, and the water byproduct. The remaining oily residue is the crude this compound.
-
Validation: The product can be further purified by vacuum distillation if necessary. Purity and identity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The reported yield for this type of reaction is often quantitative.[7]
Protocol 2: Synthesis via Ammonium Formate
(This protocol is adapted from a patent describing a similar reductive amination process).[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, heat ammonium formate (approx. 5.0 eq) to ~170 °C. The solid will melt and begin to decompose. After about 2 hours, cool the molten salt to 120 °C.
-
Aldehyde Addition: Slowly add 2-methoxybenzaldehyde (1.0 eq) to the hot ammonium formate while stirring.
-
Causality Note: The high temperature is necessary to facilitate the in-situ generation of the reducing species from the formate salt and to drive the reaction to completion.
-
-
Reaction: Maintain the reaction mixture at 120 °C and stir for approximately 5 hours.
-
Workup and Extraction: Cool the reaction mixture to room temperature. Pour the resulting solution into a significant volume of water (e.g., 10 volumes). Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water-soluble impurities. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent by rotary evaporation. The resulting crude product can be purified by vacuum distillation.
-
Validation: Confirm the structure and purity of the final product using appropriate analytical methods (NMR, GC-MS, IR).
Summary of Synthesis Parameters
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Ammonium Formate |
| Aldehyde | 2-Methoxybenzaldehyde | 2-Methoxybenzaldehyde |
| Amine Source | Methylamine (aq. solution) | Ammonium Formate |
| Reducing Agent | H₂ gas | Ammonium Formate |
| Catalyst | 5% Pd/C | None (thermal) |
| Solvent | Methanol | None (neat) |
| Temperature | Room Temperature | 120-170 °C |
| Pressure | Atmospheric | Atmospheric |
| Key Advantage | Mild conditions, high yield | Avoids H₂ gas and metal catalysts |
| Reported Yield | Quantitative[7] | High[8] |
Conclusion
This compound is a readily accessible synthetic intermediate. The most reliable and scalable synthesis route is the reductive amination of 2-methoxybenzaldehyde with methylamine. Researchers can choose between catalytic hydrogenation for a clean, high-yield reaction under mild conditions or a formate-based reduction to avoid the complexities of handling hydrogen gas. The choice of methodology depends on the available equipment and specific safety considerations of the laboratory. The protocols and data presented herein provide a solid foundation for the successful synthesis and application of this versatile compound in further research and development endeavors.
References
- 1. chemwhat.com [chemwhat.com]
- 2. Page loading... [guidechem.com]
- 3. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 4. scbt.com [scbt.com]
- 5. jhps.donnu.edu.ua [jhps.donnu.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methoxy-N-methylbenzylamine via Reductive Amination
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 2-Methoxy-N-methylbenzylamine, a valuable secondary amine intermediate in pharmaceutical and chemical research. The featured methodology is a one-pot direct reductive amination of 2-methoxybenzaldehyde with methylamine, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. This document offers a detailed, step-by-step procedure, explains the underlying chemical principles, and includes critical insights for researchers, scientists, and professionals in drug development to ensure a safe, efficient, and reproducible synthesis.
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as one of the most robust and widely employed methods for the formation of carbon-nitrogen bonds, yielding primary, secondary, and tertiary amines.[1][2] This powerful transformation proceeds through the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the target amine.[2][3] This one-pot approach is highly favored in organic synthesis for its efficiency and for minimizing the overalkylation issues often encountered with direct alkylation of amines.[1]
The synthesis of this compound serves as a classic example of this reaction's utility. The choice of the reducing agent is paramount for the success of a direct reductive amination, as it must selectively reduce the iminium ion intermediate in the presence of the starting aldehyde.[4] While strong reducing agents like sodium borohydride (NaBH₄) can reduce both the starting carbonyl and the imine intermediate, milder reagents are preferred for one-pot procedures.[5][6]
Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) has emerged as a superior reagent for this purpose.[4][7] Its attenuated reactivity, a result of the electron-withdrawing effects of the acetoxy groups, allows for the selective reduction of the protonated imine (iminium ion), which is significantly more electrophilic than the starting aldehyde.[7][8] This high selectivity enables the reaction to be performed in a single pot by mixing the aldehyde, amine, and reducing agent together, leading to high yields and operational simplicity.[4][7]
Reaction Mechanism and Workflow
The reductive amination of 2-methoxybenzaldehyde with methylamine proceeds in two key stages within a single reaction vessel:
-
Imine Formation: The nucleophilic methylamine attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This is followed by the dehydration of the resulting hemiaminal intermediate to form an N-methylbenzimine. This equilibrium is typically favored in weakly acidic conditions which facilitate the protonation of the hydroxyl group in the hemiaminal, making it a better leaving group (water).[2]
-
Hydride Reduction: The mild hydride reagent, sodium triacetoxyborohydride, delivers a hydride ion to the electrophilic carbon of the imine (or more accurately, the protonated iminium ion), yielding the final secondary amine product, this compound.[3][9]
The entire workflow can be visualized as a streamlined, one-pot process.
Caption: One-pot reductive amination workflow.
Experimental Protocol
This protocol details the synthesis of this compound on a laboratory scale.
3.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Methoxybenzaldehyde | 136.15 | 1.36 g | 10.0 | Ensure purity >98% |
| Methylamine (40% in H₂O) | 31.06 | 0.85 mL | ~11.0 | Use a fresh solution |
| Sodium Triacetoxyborohydride | 211.94 | 2.54 g | 12.0 | Handle in a fume hood; moisture sensitive[4][5] |
| Dichloromethane (DCM) | 84.93 | 40 mL | - | Anhydrous grade recommended |
| Saturated Sodium Bicarbonate | - | 20 mL | - | For workup |
| Brine | - | 20 mL | - | For washing |
| Anhydrous Magnesium Sulfate | - | As needed | - | For drying |
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzaldehyde (1.36 g, 10.0 mmol).
-
Solvent and Amine Addition: Dissolve the aldehyde in dichloromethane (40 mL). To this solution, add the 40% aqueous solution of methylamine (0.85 mL, ~11.0 mmol).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes. The initial clear solution may become slightly cloudy, indicating the formation of the imine and water.
-
Addition of Reducing Agent: In a single portion, carefully add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) to the stirring mixture. Note: A slight effervescence may be observed. The addition should be done in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude oil can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Safety and Handling Considerations
-
Dichloromethane: is a volatile and potentially carcinogenic solvent. All operations should be performed in a certified chemical fume hood.
-
Sodium Triacetoxyborohydride: is water-sensitive and can release flammable hydrogen gas upon decomposition.[4] It is also an irritant. Avoid inhalation and contact with skin.
-
Methylamine: is a corrosive and flammable gas, typically supplied as an aqueous solution. It has a strong, unpleasant odor. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion and Field Insights
The described protocol for the reductive amination of 2-methoxybenzaldehyde offers a reliable and efficient route to this compound. The choice of sodium triacetoxyborohydride is key to the success of this one-pot procedure, providing high selectivity and simplifying the overall process.[1][7] For less reactive ketones or sterically hindered aldehydes, the addition of a catalytic amount of acetic acid can be beneficial to accelerate iminium ion formation.[7] While other reducing agents like sodium cyanoborohydride (NaBH₃CN) can be used, NaBH(OAc)₃ is often preferred due to the non-toxic nature of its byproducts.[3][4] This protocol is highly adaptable and serves as a foundational method for the synthesis of a wide range of secondary and tertiary amines, which are crucial building blocks in medicinal chemistry and materials science.[10][11]
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. jhps.donnu.edu.ua [jhps.donnu.edu.ua]
- 11. nbinno.com [nbinno.com]
analytical methods for 2-Methoxy-N-methylbenzylamine characterization
An Application Note for the Analytical Characterization of 2-Methoxy-N-methylbenzylamine
Abstract
This document provides a comprehensive guide with detailed protocols for the analytical characterization of this compound (CAS: 6851-80-5). As a key intermediate in pharmaceutical synthesis and a member of the substituted benzylamine class, rigorous analytical control is imperative to ensure identity, purity, and quality. This application note is designed for researchers, analytical scientists, and quality control professionals, offering a multi-faceted approach that combines spectroscopic and chromatographic techniques. We will detail methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), explaining the causality behind experimental choices to ensure robust and reliable results.
Introduction and Physicochemical Properties
This compound is an organic compound featuring a substituted benzene ring, a secondary amine, and a methoxy group. Its structural attributes make it a valuable building block in the synthesis of more complex molecules, particularly in drug discovery. The precise characterization of this compound is the foundation of its use, ensuring that downstream reactions proceed as expected and that the final products are free from process-related impurities.
A thorough understanding of its physicochemical properties is the first step in developing appropriate analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6851-80-5 | [1][2] |
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [1] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 234-235 °C (lit.) | [1] |
| Density | 1.015 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.5325 (lit.) | [1] |
| SMILES | CNCc1ccccc1OC | [3] |
| InChIKey | JCCQJCOMFAJJCQ-UHFFFAOYSA-N | [3] |
Overall Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of this compound. Spectroscopic methods provide primary structural confirmation, while chromatographic techniques are employed for separation and quantification to assess purity.
Caption: Overall analytical workflow for characterization.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. For ortho-substituted benzene rings, the aromatic proton signals can be complex and require careful analysis.[4] The presence of rotamers due to hindered rotation around the C-N bond in similar ortho-substituted structures can sometimes lead to peak broadening at room temperature, which resolves into sharp signals at higher temperatures.
Predicted ¹H and ¹³C NMR Chemical Shifts: Based on established substituent effects and data from analogous compounds[5][6], the following chemical shifts are predicted.
Table 2: Predicted NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H Shift (ppm) | ¹³C Shift (ppm) | Notes |
| -N-CH₃ | ~2.45 (s, 3H) | ~34.0 | Singlet, typical for N-methyl group. |
| -CH₂ -N | ~3.70 (s, 2H) | ~55.0 | Benzylic protons, singlet. |
| -O-CH₃ | ~3.85 (s, 3H) | ~55.5 | Methoxy group protons, singlet. |
| Aromatic CH | 6.85-7.30 (m, 4H) | 110.0-130.0 | Complex multiplet due to ortho substitution. |
| Aromatic C -O | - | ~157.0 | Quaternary carbon attached to methoxy. |
| Aromatic C -CH₂ | - | ~130.0 | Quaternary carbon attached to benzyl group. |
Protocol 3.1.1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the NMR tube and invert gently until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Instrument Setup: Place the tube in the NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C spectra according to standard instrument procedures. A spectrometer operating at 400 MHz or higher is recommended for better resolution of the aromatic region. If peak broadening is observed for the N-CH₃ or O-CH₃ signals, consider acquiring a spectrum at an elevated temperature (e.g., 50 °C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in a molecule. The spectrum will confirm the presence of the secondary amine, the ether linkage, and the aromatic ring.
Table 3: Expected Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source(s) |
| N-H (Secondary Amine) | Stretch | 3300 - 3500 (weak/broad) | [7] |
| C-H (Aromatic) | Stretch | 3010 - 3100 | [7] |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | [7] |
| C=C (Aromatic) | Stretch | 1450 - 1600 | [7] |
| C-O (Aryl Ether) | Stretch | 1230 - 1270 (strong) | [8] |
| C-N | Stretch | 1020 - 1250 | [7] |
Protocol 3.2.1: FT-IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and allowing it to dry completely.
-
Background Scan: Perform a background scan to capture the ambient spectrum.
-
Sample Application: Place one drop of the liquid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-650 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with isopropanol after analysis.
Chromatographic and Mass Spectrometric Analysis
Chromatographic methods are the gold standard for determining the purity of chemical compounds and identifying any impurities. Coupling chromatography with mass spectrometry provides definitive identification of the main component and any separated impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is ideal for analyzing volatile and thermally stable compounds like this compound. It provides excellent separation and allows for definitive identification based on both retention time and mass spectrum. The mass spectrum is characterized by the molecular ion peak and specific fragmentation patterns.[9]
Expected Mass Spectrum:
-
Key Fragments:
-
m/z 136 ([M-CH₃]⁺): Loss of a methyl radical from the amine or methoxy group.
-
m/z 121 ([M-CH₂O]⁺): Loss of formaldehyde.
-
m/z 91 (Tropylium ion): A common fragment for benzyl compounds.
-
m/z 44 ([CH₃NH=CH₂]⁺): Resulting from benzylic C-C bond cleavage (alpha-cleavage), a characteristic fragmentation for N-methyl amines.
-
Protocol 4.1.1: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like ethyl acetate or dichloromethane.
-
Instrument Parameters:
-
GC System: Agilent 6890 or equivalent.
-
Column: DB-5MS or Rtx-5 amine (30 m x 0.25 mm ID, 0.25 µm film thickness).[10][11]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/Splitless, 250 °C, Split ratio 50:1.
-
Injection Volume: 1 µL.
-
Oven Program: Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
MS Detector: 5975 or equivalent.
-
Ion Source Temp: 230 °C.
-
Quadrupole Temp: 150 °C.[11]
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Integrate the total ion chromatogram (TIC) to determine the peak area percentage for purity assessment. Compare the acquired mass spectrum of the main peak against a reference library or the predicted fragmentation pattern for identity confirmation.
High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC with UV detection is a robust and precise method for quantitative purity analysis.[12] The method separates the main compound from non-volatile or less volatile impurities. A C18 column is used as the stationary phase, which retains the moderately nonpolar analyte, while a polar mobile phase elutes it.[12]
Protocol 4.2.1: HPLC Purity Analysis
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (with 0.1% Formic Acid) in a 60:40 v/v ratio. Filter through a 0.45 µm membrane filter and degas.
-
Standard Preparation: Prepare a stock solution of 1.0 mg/mL of this compound reference standard in the mobile phase. Prepare a working standard of 0.1 mg/mL by dilution.
-
Sample Preparation: Prepare a sample solution of approximately 0.1 mg/mL in the mobile phase.
-
Instrument Parameters:
-
Data Analysis: Perform a blank injection (mobile phase), followed by the standard and sample injections. Calculate purity using the area percentage method from the sample chromatogram.
Potential Impurity Profile
Understanding the synthetic route is critical for predicting potential impurities. A common synthesis involves the reductive amination of 2-methoxybenzaldehyde with methylamine.
Caption: Potential impurities from a reductive amination synthesis route.
The chromatographic methods described (GC-MS and HPLC) are designed to separate these potential impurities from the main product. Impurity identification can be confirmed by comparing retention times with standards or by analyzing the mass spectra of minor peaks.
References
- 1. chemwhat.com [chemwhat.com]
- 2. scbt.com [scbt.com]
- 3. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 4. 2-Methoxybenzaldehyde - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 5. rsc.org [rsc.org]
- 6. 2-Methylbenzylamine(89-93-0) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Authored by: Senior Application Scientist, Gemini Laboratories
An Application Note for the Structural Elucidation of 2-Methoxy-N-methylbenzylamine using ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy
Abstract
This comprehensive guide provides a detailed protocol and theoretical framework for the analysis of this compound using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries, this document outlines the principles of structural characterization, step-by-step experimental procedures, and in-depth spectral interpretation. By integrating one-dimensional (¹H, ¹³C) and two-dimensional (HSQC) NMR techniques, this application note serves as a robust methodology for the unambiguous structural verification and purity assessment of this important chemical intermediate.
Introduction: The Role of NMR in Structural Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the determination of molecular structure. It exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a substituted aromatic compound like this compound (C₉H₁₃NO), NMR provides a definitive fingerprint, allowing for the precise assignment of each proton and carbon atom.
The molecule features several distinct functional groups—a methoxy group, a secondary amine with an N-methyl substituent, a benzylic methylene bridge, and a 1,2-disubstituted aromatic ring. The electronic effects of the electron-donating methoxy group and the weakly activating N-methylbenzylamine moiety create a unique and predictable pattern of chemical shifts in the aromatic region, which is key to its identification.[1]
This guide explains the causality behind the expected spectral features, provides a reliable protocol for data acquisition, and demonstrates the logical process of spectral interpretation.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is crucial for unambiguous spectral assignment. The structure of this compound is presented below with the IUPAC-recommended numbering for the aromatic ring and designated labels for the substituent protons and carbons.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and the connectivity between neighboring protons through spin-spin coupling.
Theoretical Principles and Predicted Spectrum
Based on the structure, we can predict the following signals:
-
Aromatic Region (δ 6.8–7.4 ppm): The four protons on the disubstituted benzene ring (H3, H4, H5, H6) will be chemically non-equivalent. The methoxy group is an electron-donating group (EDG) that increases electron density at the ortho (C3, C1 - though C1 is substituted) and para (C5) positions, causing the attached protons (H3, H5) to be shielded (shifted upfield).[1] The result is a complex multiplet pattern.
-
Methoxy Protons (-OCH₃, H9): These three protons are equivalent and isolated from other protons, resulting in a sharp singlet. Aromatic methoxy groups typically resonate between δ 3.5 and 4.0 ppm.[2][3]
-
Benzylic Protons (-CH₂-, H7): These two protons are adjacent to the nitrogen but have no adjacent proton neighbors, so they will appear as a singlet. Their position is influenced by the adjacent aromatic ring and the nitrogen atom, typically appearing around δ 3.7-3.9 ppm.[4]
-
N-Methyl Protons (-NCH₃, H8): These three protons are equivalent and will appear as a singlet. Their chemical shift is expected around δ 2.4-2.6 ppm.[4]
-
Amine Proton (-NH-): This proton will appear as a broad singlet. Its chemical shift is highly variable (δ 1-5 ppm) depending on solvent, concentration, and temperature, and it may undergo exchange with residual water, broadening the signal significantly.
Experimental Protocol: ¹H NMR Acquisition
This protocol ensures high-quality, reproducible data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Chloroform is an excellent solvent for this compound and has well-characterized residual solvent signals.[5][6]
-
Add 1-2 µL of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (300-500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical TMS peak is indicative of good shimming.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a standard 90° pulse sequence.
-
Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks are in positive absorption mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.[6]
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Data Interpretation and Assignments
The table below summarizes the expected ¹H NMR data for this compound.
| Signal Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| A | H5 | ~7.28 | t (dd) | 1H | Aromatic proton, coupled to H4 and H6. |
| B | H3 | ~7.22 | t (dd) | 1H | Aromatic proton, coupled to H4 and H5. |
| C | H4, H6 | ~6.88 | m | 2H | Aromatic protons shielded by the adjacent methoxy group.[1] |
| D | -OCH₃ (H9) | ~3.85 | s | 3H | Methoxy singlet, characteristic chemical shift.[2] |
| E | -CH₂- (H7) | ~3.75 | s | 2H | Benzylic protons adjacent to the aromatic ring and nitrogen. |
| F | -NCH₃ (H8) | ~2.45 | s | 3H | N-methyl singlet.[4] |
| G | -NH- | Variable (e.g., ~1.5) | br s | 1H | Exchangeable proton, often broad. |
Note: Predicted chemical shifts are estimates. Actual values may vary based on experimental conditions.
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their chemical environment (e.g., hybridization, attached electronegative atoms).
Theoretical Principles and Predicted Spectrum
With 9 unique carbon atoms, nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
-
Aromatic Carbons (δ 110–160 ppm): Six signals are expected. The carbon attached to the methoxy group (C2) will be the most deshielded (downfield) due to the electronegativity of oxygen, appearing around δ 157 ppm. The carbon attached to the methylene group (C1) will be the other quaternary carbon, appearing around δ 130 ppm. The remaining four carbons (C3-C6) will resonate between δ 110 and 130 ppm.[1][7]
-
Methoxy Carbon (-OCH₃, C9): This signal typically appears in the δ 55-60 ppm range.[2]
-
Benzylic Carbon (-CH₂-, C7): This carbon is deshielded by the aromatic ring and the nitrogen, expected around δ 56 ppm.[4][8]
-
N-Methyl Carbon (-NCH₃, C8): This aliphatic carbon is expected further upfield, around δ 36 ppm.[4]
Experimental Protocol: ¹³C NMR Acquisition
The low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus necessitate different acquisition parameters compared to ¹H NMR.
-
Sample Preparation:
-
Use the same sample prepared for ¹H NMR. For a dedicated ¹³C experiment, a more concentrated sample (20-50 mg) is beneficial to reduce acquisition time.
-
-
Instrument Setup:
-
Lock and shim the spectrometer as described for the ¹H experiment.
-
Select a ¹³C experiment with proton decoupling (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Increase the number of scans significantly (e.g., 256 to 1024) to achieve an adequate signal-to-noise ratio. A relaxation delay (d1) of 2 seconds is recommended.
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase the spectrum.
-
Calibrate the spectrum by setting the central peak of the CDCl₃ triplet to δ 77.16 ppm.[9]
-
Data Interpretation and Assignments
The table below summarizes the expected ¹³C NMR data.
| Assignment | Predicted δ (ppm) | Rationale |
| C2 | ~157.5 | Aromatic C-O, highly deshielded by oxygen. |
| C1 | ~130.8 | Quaternary aromatic carbon. |
| C5 | ~128.6 | Aromatic CH. |
| C3 | ~127.2 | Aromatic CH. |
| C4 | ~120.5 | Aromatic CH. |
| C6 | ~110.3 | Aromatic CH, shielded by ortho methoxy group.[7][10] |
| C7 (-CH₂-) | ~56.2 | Benzylic carbon.[4] |
| C9 (-OCH₃) | ~55.3 | Methoxy carbon.[2] |
| C8 (-NCH₃) | ~36.1 | N-methyl carbon.[4] |
Workflow and 2D NMR for Structural Confirmation
To unequivocally link the proton signals to their corresponding carbon atoms, a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment is highly recommended. This experiment generates a 2D plot showing correlations between directly attached ¹H and ¹³C nuclei, providing definitive assignments for all protonated carbons.
Caption: Recommended workflow for complete NMR analysis.
An HSQC spectrum of this compound would show correlation cross-peaks between:
-
The aromatic ¹H signals (δ ~6.8-7.3 ppm) and the aromatic ¹³C signals (δ ~110-129 ppm).
-
The benzylic -CH₂- proton signal (δ ~3.75 ppm) and the C7 carbon signal (δ ~56.2 ppm).
-
The -OCH₃ proton signal (δ ~3.85 ppm) and the C9 carbon signal (δ ~55.3 ppm).
-
The -NCH₃ proton signal (δ ~2.45 ppm) and the C8 carbon signal (δ ~36.1 ppm).
This provides a self-validating system where the assignments from ¹H and ¹³C spectra must be mutually consistent.
Conclusion
The combined application of ¹H and ¹³C NMR, supplemented by 2D correlation spectroscopy, provides a powerful and definitive method for the structural elucidation of this compound. The protocols and spectral interpretations detailed in this note offer a reliable framework for researchers and analysts to confirm the identity, purity, and structure of this compound with high confidence. The characteristic chemical shifts of the methoxy, N-methyl, and benzylic groups, along with the predictable pattern of the substituted aromatic ring, serve as a unique spectral signature for this molecule.
References
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. acdlabs.com [acdlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Methylbenzylamine | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.washington.edu [chem.washington.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. researchgate.net [researchgate.net]
mass spectrometry fragmentation pattern of 2-Methoxy-N-methylbenzylamine
An Application Guide to the Mass Spectrometric Fragmentation of 2-Methoxy-N-methylbenzylamine
Abstract
This technical guide provides a detailed analysis of the mass spectrometric fragmentation behavior of this compound (C₉H₁₃NO, M.W. 151.21 g/mol )[1][2]. Designed for researchers in analytical chemistry, pharmacology, and drug development, this document elucidates the fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) conditions. By explaining the causal mechanisms behind ion formation, including alpha-cleavage and rearrangement reactions, this guide serves as a practical tool for structural confirmation, impurity profiling, and metabolite identification. Detailed, field-tested protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided to ensure reproducible and reliable results.
Introduction: The Structural Significance of this compound
This compound is a substituted benzylamine derivative. Compounds within this class are prevalent as intermediates in pharmaceutical synthesis and can be found as structural motifs in various bioactive molecules. Understanding their behavior under mass spectrometric analysis is critical for quality control, metabolic studies, and chemical characterization. The molecule's structure, featuring a benzyl group, a secondary amine, and a methoxy substituent, presents several predictable yet distinct fragmentation pathways depending on the ionization technique employed. This guide will dissect these pathways to provide a predictive framework for spectral interpretation.
Fragmentation Analysis via Electron Ionization (EI)
Electron Ionization (typically at 70 eV) is a high-energy "hard" ionization technique that imparts significant internal energy to the molecule, leading to extensive and often complex fragmentation[3]. This provides a detailed structural fingerprint useful for library matching and unambiguous identification. For this compound, the fragmentation is primarily dictated by the amine functional group and the stability of the benzyl moiety.
Key Fragmentation Mechanisms in EI-MS
Alpha (α)-Cleavage: The most characteristic fragmentation pathway for amines is α-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom[4][5][6]. This process is initiated by the ionization of a non-bonding electron on the nitrogen atom. The resulting radical cation undergoes cleavage to produce a highly stable, resonance-stabilized iminium cation.
Benzylic Cleavage & Rearrangements: The bond between the benzylic carbon and the nitrogen is susceptible to cleavage, leading to the formation of a benzyl-type cation. In compounds with alkyl-substituted benzene rings, this benzylic cation can rearrange to form a highly stable, aromatic tropylium ion (C₇H₇⁺)[7][8][9][10]. The presence of the methoxy group will influence this, leading to a substituted tropylium ion.
Proposed EI Fragmentation Pathway
The molecular ion (M⁺•) of this compound appears at m/z 151 . Due to the molecule's structure, two primary fragmentation routes are dominant:
-
Route A: Alpha-Cleavage: The C-C bond between the benzyl ring and the methylene bridge cleaves. This is a classic benzylic cleavage adjacent to an amine. This pathway leads directly to the formation of the iminium ion at m/z 44 ([CH₂=NHCH₃]⁺), which is often the base peak in the spectrum of N-methylbenzylamines[11]. The other product is a 2-methoxybenzyl radical.
-
Route B: C-N Bond Cleavage and Rearrangement: Cleavage of the benzylic C-N bond results in the formation of a 2-methoxybenzyl cation at m/z 121 . This cation is resonance-stabilized. This ion can subsequently lose a methyl radical (•CH₃) to form an ion at m/z 106 or undergo rearrangement and lose formaldehyde (CH₂O) to form an ion at m/z 91. This m/z 91 ion is characteristic of the stable tropylium cation, formed through ring expansion of the benzyl cation[9][10].
Caption: Proposed EI fragmentation pathways for this compound.
Fragmentation Analysis via Electrospray Ionization (ESI-MS/MS)
ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation[12]. Structural information is then obtained by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
Key Fragmentation Mechanisms in ESI-MS/MS
For protonated benzylamines, fragmentation is driven by the elimination of stable neutral molecules. The primary fragmentation is often the loss of the amine portion[13][14][15]. Subsequent fragmentations are influenced by the substituents on the aromatic ring.
Proposed ESI-MS/MS Fragmentation Pathway
The protonated molecule, [M+H]⁺, of this compound has an m/z of 152 .
-
Initial Neutral Loss: The most facile fragmentation under CID is the loss of neutral methylamine (CH₃NH₂) from the protonated molecule. This results in the formation of the 2-methoxybenzyl cation at m/z 121 . This is analogous to the loss of ammonia (NH₃) observed in primary benzylamines[13][15].
-
Secondary Fragmentation: The resulting m/z 121 ion can undergo further fragmentation. A characteristic loss for methoxy-substituted aromatic compounds is the elimination of a neutral methyl radical (•CH₃), although less common in even-electron ions, or more likely, the loss of formaldehyde (CH₂O, 30 Da) via rearrangement[14]. The loss of formaldehyde from the m/z 121 ion would produce the highly stable tropylium cation at m/z 91 .
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
Summary of Expected Fragments
The primary diagnostic ions for this compound are summarized below.
| Ionization | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Structure/Identity | Causal Mechanism |
| EI | 151 (M⁺•) | 44 | [CH₂=NHCH₃]⁺ | Alpha-Cleavage |
| EI | 151 (M⁺•) | 121 | [CH₃OC₆H₄CH₂]⁺ | C-N Bond Cleavage |
| EI | 151 (M⁺•) | 91 | [C₇H₇]⁺ | Tropylium Rearrangement |
| ESI-MS/MS | 152 ([M+H]⁺) | 121 | [CH₃OC₆H₄CH₂]⁺ | Neutral Loss of CH₃NH₂ |
| ESI-MS/MS | 152 ([M+H]⁺) | 91 | [C₇H₇]⁺ | Sequential loss of CH₃NH₂ and CH₂O |
Experimental Protocols
To ensure the highest quality data, the following protocols are recommended as a starting point for method development.
Protocol 1: GC-MS Analysis for EI Fragmentation
This protocol is designed for the identification and structural confirmation of the neat compound or its presence in a relatively clean matrix.
Caption: General workflow for GC-MS analysis.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of methanol (MeOH) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution 1:100 in MeOH for a final concentration of 10 µg/mL.
2. GC-MS Instrument Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Injector: Split/Splitless, operated in split mode (50:1 split ratio).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan.
-
Scan Range: m/z 40 - 300.
3. Data Analysis:
-
Identify the chromatographic peak for the target analyte.
-
Extract the mass spectrum and identify the molecular ion at m/z 151.
-
Compare the observed fragments (e.g., m/z 44, 121, 91) with the proposed fragmentation pattern.
Protocol 2: LC-MS/MS Analysis for ESI Fragmentation
This protocol is suitable for detecting and quantifying the analyte in complex matrices, such as biological fluids or reaction mixtures.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution in 50:50 MeOH:Water.
-
For analysis in plasma, perform a protein precipitation by adding 3 parts cold acetonitrile to 1 part plasma, vortexing, centrifuging, and analyzing the supernatant. Dilute as necessary.
2. LC-MS/MS Instrument Parameters:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Column Temperature: 40 °C.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0-0.5 min: 5% B.
-
0.5-3.0 min: 5% to 95% B.
-
3.0-3.5 min: 95% B.
-
3.5-3.6 min: 95% to 5% B.
-
3.6-5.0 min: 5% B.
-
-
Injection Volume: 5 µL.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
IonSpray Voltage: +5500 V.
-
Source Temperature: 500 °C.
-
Curtain Gas: 35 psi.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Product Ion Scan: Select precursor m/z 152. Scan for product ions from m/z 50-160. Use a collision energy of 20-30 eV to observe key fragments.
-
MRM (for quantification):
-
Transition 1 (Quantifier): m/z 152 → 121.
-
Transition 2 (Qualifier): m/z 152 → 91.
-
-
3. Data Analysis:
-
In product ion scan mode, confirm the presence of fragments at m/z 121 and 91.
-
In MRM mode, use the ratio of the quantifier to qualifier transition to confirm identity and integrate the quantifier peak area for concentration determination.
Conclusion
The mass spectrometric fragmentation of this compound is predictable and yields structurally significant ions under both EI and ESI conditions. Under EI, the dominant fragmentation is α-cleavage, producing a characteristic base peak at m/z 44, with a secondary pathway yielding the 2-methoxybenzyl cation (m/z 121) and its rearranged tropylium product (m/z 91). Under ESI-MS/MS, the protonated molecule (m/z 152) primarily fragments via the neutral loss of methylamine to produce the m/z 121 ion, which can be further fragmented to m/z 91. These well-defined pathways, supported by established principles of ion chemistry, allow for confident identification and characterization of this compound across a range of applications. The provided protocols offer robust starting points for achieving high-quality, reproducible data.
References
- 1. chemwhat.com [chemwhat.com]
- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 3. uni-saarland.de [uni-saarland.de]
- 4. youtube.com [youtube.com]
- 5. thiele.ruc.dk [thiele.ruc.dk]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzylium and tropylium cations identified as the two stable isomers of C7H7+ – Institut de Recherche en Astrophysique et Planétologie [irap.omp.eu]
- 10. scispace.com [scispace.com]
- 11. N-Methylbenzylamine(103-67-3) MS [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 15. researchgate.net [researchgate.net]
HPLC and GC-MS methods for 2-Methoxy-N-methylbenzylamine analysis
An Application Note and Protocol for the Quantification and Identification of 2-Methoxy-N-methylbenzylamine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
This compound (CAS No: 6851-80-5) is a substituted benzylamine derivative with a molecular weight of 151.21 g/mol .[1][2] Its chemical structure, featuring a secondary amine and a methoxy group on the benzene ring, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The presence and concentration of this amine can be critical, either as a reactant, a final product, or a potential process-related impurity. Therefore, robust and reliable analytical methods are essential for its accurate quantification and identification in various matrices.
This document provides detailed application notes and validated protocols for the analysis of this compound using two powerful and complementary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, quality control analysts, and drug development professionals who require precise and accurate measurements of this compound. The protocols are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[3][4][5]
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C9H13NO | [1] |
| Molecular Weight | 151.21 g/mol | [2] |
| Boiling Point | 234-235 °C | [1][2] |
| Density | 1.015 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.5325 | [1][2] |
| Appearance | Colorless Liquid | [1] |
Part 1: Analysis by Reversed-Phase HPLC (RP-HPLC)
Scientific Rationale
Reversed-phase HPLC is an ideal technique for the analysis of moderately polar compounds like this compound. The separation is achieved on a nonpolar stationary phase (typically C18) with a polar mobile phase. The basic nature of the secondary amine group (pKa ~9-10) necessitates the use of a buffered mobile phase to ensure consistent ionization state and, consequently, reproducible retention times and symmetrical peak shapes. A low pH buffer (e.g., phosphate or formate buffer at pH 3-4) will protonate the amine, enhancing its interaction with the stationary phase and minimizing peak tailing. UV detection is suitable as the benzene ring in the molecule provides strong chromophoric activity.
Experimental Workflow for HPLC Analysis
Caption: A general workflow for the HPLC analysis of this compound.
Detailed HPLC Protocol
1. Reagents and Materials
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4, analytical grade)
-
Phosphoric acid (85%, analytical grade)
-
Water (HPLC or Milli-Q grade)
-
0.45 µm syringe filters
2. Instrumentation and Conditions
-
HPLC System: Any standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 25 mM KH2PO4 buffer (pH adjusted to 3.0 with phosphoric acid) (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm (primary) and 270 nm (secondary).
-
Run Time: 10 minutes.
3. Preparation of Solutions
-
Buffer Preparation (25 mM KH2PO4, pH 3.0): Dissolve 3.4 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix 400 mL of acetonitrile with 600 mL of the prepared buffer. Degas the solution by sonication or vacuum filtration before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
4. Sample Preparation
-
Accurately weigh a suitable amount of the sample matrix.
-
Dissolve the sample in the mobile phase to achieve an expected concentration within the calibration range.
-
Sonicate for 10-15 minutes to ensure complete dissolution and extraction.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[6]
Method Validation Summary (ICH Q2(R2) Guidelines)
The method must be validated to demonstrate its fitness for purpose.[3][4][5] Key validation parameters are summarized below.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.999 | 1 - 100 µg/mL, r² = 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 2.0% | 0.8% 1.2% |
| Specificity | No interference at the retention time of the analyte | Peak is spectrally pure and baseline resolved |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.7 µg/mL |
Note on Chiral Separation
For applications requiring the separation of enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including amines.[7][8] Method development would involve screening various CSPs with mobile phases typically consisting of hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.[8][9]
Part 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Scientific Rationale
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. With a boiling point of 234-235 °C, this compound is well-suited for GC analysis.[1] The mass spectrometer provides definitive identification based on the compound's unique mass spectrum and fragmentation pattern. While direct injection is possible, primary and secondary amines can exhibit poor peak shape due to their polarity and interaction with active sites in the GC system. Derivatization, such as acylation or silylation, can be employed to block the active amine hydrogen, thereby improving peak symmetry, volatility, and thermal stability.[10]
Experimental Workflow for GC-MS Analysis
Caption: A general workflow for the GC-MS analysis of this compound.
Detailed GC-MS Protocol
1. Reagents and Materials
-
This compound reference standard (>99% purity)
-
Dichloromethane (DCM, GC grade)
-
Ethyl acetate (GC grade)
-
Pyridine (anhydrous)
-
Acetic anhydride (derivatizing agent)
-
Anhydrous sodium sulfate
-
Helium (99.999% purity)
2. Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms (or equivalent 5% phenyl-polydimethylsiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/splitless injector, operated in split mode (10:1 ratio).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40 - 400 amu.
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Working Standard Solutions: Prepare calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with ethyl acetate.
4. Sample Preparation and Derivatization
-
Extraction: Extract the analyte from the sample matrix using a suitable solvent like dichloromethane or perform a liquid-liquid extraction if the sample is aqueous.[11] Dry the organic extract over anhydrous sodium sulfate.
-
Derivatization (Acetylation):
-
Evaporate 1 mL of the sample extract or standard solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of acetic anhydride to the dry residue.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature and evaporate the reagents under nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis. This step is crucial for converting the polar amine into a less polar, more volatile amide, which improves chromatographic performance.[10]
-
Method Validation Summary
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.998 | 0.5 - 25 µg/mL, r² = 0.9989 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.8% - 103.5% |
| Precision (%RSD) | Repeatability (n=6): ≤ 5.0% Intermediate Precision: ≤ 5.0% | 2.5% 3.8% |
| Specificity | Unique retention time and mass spectrum | Confirmed by library match and fragmentation pattern |
| Limit of Detection (LOD) | S/N ratio ≥ 3 for characteristic ion | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 for characteristic ion | 0.4 µg/mL |
References
- 1. chemwhat.com [chemwhat.com]
- 2. 2-甲氧基-N-甲基苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. benchchem.com [benchchem.com]
- 8. ymc.co.jp [ymc.co.jp]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. Sample preparation GC-MS [scioninstruments.com]
Application Notes and Protocols for 2-Methoxy-N-methylbenzylamine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-Methoxy-N-methylbenzylamine is a versatile secondary amine that serves as a valuable chemical intermediate in organic synthesis. Its structural features, including a nucleophilic secondary amine and a methoxy-substituted aromatic ring, make it a strategic building block for the synthesis of a diverse range of complex molecules, particularly in the development of new pharmaceutical agents. The strategic placement of the methoxy group can influence the electronic properties of the benzene ring and provide a handle for further functionalization or metabolic modulation in drug candidates. This guide provides an in-depth exploration of the synthesis, characterization, and practical applications of this compound, complete with detailed experimental protocols and a discussion of the underlying chemical principles.
Introduction: The Strategic Utility of a Substituted Benzylamine
In the landscape of medicinal chemistry and organic synthesis, substituted benzylamines are considered privileged scaffolds. They are integral components of numerous biologically active compounds, including agents targeting the central nervous system (CNS).[1] The secondary amine moiety of this compound offers a key point for diversification, allowing for the introduction of various substituents through alkylation, acylation, and other nitrogen-centered reactions. This enables the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs.
The ortho-methoxy group imparts specific steric and electronic properties to the molecule. It can influence the conformation of the benzylamine side chain and participate in intramolecular hydrogen bonding, which can be crucial for binding to biological targets. Furthermore, the methoxy group is susceptible to O-demethylation by metabolic enzymes, a property that can be exploited in prodrug design. This guide will first detail the efficient synthesis of this intermediate via reductive amination, followed by protocols for its application in forming new carbon-nitrogen and nitrogen-acyl bonds, and conclude with essential characterization and safety data.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is critical for its effective use and characterization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 6851-80-5 | [2] |
| Molecular Formula | C₉H₁₃NO | [2] |
| Molecular Weight | 151.21 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 234-235 °C | [3] |
| Density | 1.015 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.5325 | [3] |
Spectroscopic Data:
-
¹³C NMR (CDCl₃): The full spectrum can be viewed via a free account on SpectraBase. Key shifts are indicative of the aromatic carbons, the methoxy carbon, the N-methyl carbon, and the benzylic carbon.[2]
-
¹H NMR (500 MHz, MeOD): δ 7.46 (t, J = 7.9 Hz, 1H), 7.40 (d, J = 7.3 Hz, 1H), 7.11 (d, J = 8.2 Hz, 1H), 7.02 (t, J = 7.4 Hz, 1H), 4.20 (s, 2H), 3.93 (s, 3H), 2.70 (s, 3H).[4]
-
FTIR: The spectrum is expected to show characteristic peaks for N-H bending (around 1600 cm⁻¹), C-N stretching (around 1340 cm⁻¹), C-O stretching of the methoxy group, and aromatic C-H and C=C vibrations.[5][6]
Synthesis of this compound via Reductive Amination
The most common and efficient method for synthesizing this compound is the reductive amination of 2-methoxybenzaldehyde with methylamine. This reaction proceeds in a one-pot fashion, where the intermediate imine is formed and subsequently reduced in situ.
Mechanism and Rationale
Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and control, which circumvents the over-alkylation issues often encountered with direct alkylation of amines.[7] The reaction initiates with the nucleophilic attack of methylamine on the carbonyl carbon of 2-methoxybenzaldehyde, forming a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration to yield a Schiff base (imine). A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the imine to the corresponding secondary amine.
Caption: Reductive amination of 2-methoxybenzaldehyde.
The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is effective, but milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they can selectively reduce the iminium ion in the presence of the starting aldehyde, allowing for a one-pot procedure under weakly acidic conditions which favor imine formation.[8]
Detailed Experimental Protocol
This protocol is a general method and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-Methoxybenzaldehyde
-
Methylamine solution (e.g., 40% in water or 2.0 M in THF/Methanol)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Glacial Acetic Acid (optional, as catalyst)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzaldehyde (1.0 eq.) in methanol (5-10 mL per mmol of aldehyde).
-
Amine Addition: Cool the solution to 0 °C in an ice bath. To this, slowly add the methylamine solution (1.1-1.5 eq.). If using an amine salt, a base such as triethylamine (1.1 eq.) should be added.
-
Imine Formation: If desired, add a catalytic amount of glacial acetic acid (0.1 eq.) to facilitate imine formation. Allow the mixture to stir at 0 °C for 20-30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Reduction: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a solution or slurry of the reducing agent (e.g., NaBH₄, 1.5 eq.) in a small amount of the reaction solvent. Add the reducing agent portion-wise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up:
-
Carefully quench the reaction by slowly adding water or 1 M HCl at 0 °C to decompose any excess reducing agent.
-
Reduce the solvent volume under reduced pressure.
-
Add ethyl acetate or dichloromethane and water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel.[9]
Applications in Synthesis: Formation of N-Substituted Derivatives
As a secondary amine, this compound is an excellent nucleophile for forming new bonds at the nitrogen atom. The following protocols illustrate its use in N-alkylation and N-acylation reactions.
Protocol: N-Alkylation to Form a Tertiary Amine
This protocol describes the reaction of this compound with an alkyl halide to yield a tertiary amine.
Caption: Workflow for N-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
A non-nucleophilic base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the alkyl halide (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed as indicated by TLC.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired tertiary amine.[10]
Protocol: N-Acylation to Form an Amide
This protocol details the synthesis of an N-acyl derivative (an amide) using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
A base (e.g., triethylamine (Et₃N), pyridine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure:
-
Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM and cool to 0 °C.
-
Slowly add the acyl chloride (1.05 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude amide.
-
Recrystallize or purify by column chromatography to obtain the pure product.[11]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Causes severe skin burns and eye damage.[3] It is classified as a corrosive liquid.[3] The toxicological properties of many substituted benzylamines have not been exhaustively studied, and they may cause psychotropic or neurotoxic effects with significant exposure.[12][13]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[14]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15]
Conclusion
This compound is a highly useful and accessible chemical intermediate. Its synthesis via reductive amination is straightforward and efficient. As a secondary amine, it readily undergoes a variety of chemical transformations, making it a key building block for creating libraries of compounds for drug discovery and other applications in organic synthesis. The protocols and data provided in this guide offer a solid foundation for researchers and scientists to incorporate this versatile molecule into their synthetic strategies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. [Toxicological characteristic of neuroleptics--substituted benzamides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzylamine - Wikipedia [en.wikipedia.org]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Reactions of 2-Methoxy-N-methylbenzylamine with Electrophiles: A Guide to Regioselective Functionalization
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the reactivity of 2-Methoxy-N-methylbenzylamine with various electrophiles. We explore the molecule's distinct reactive sites—the aromatic ring, the benzylic position, and the secondary amine—and elucidate the principles governing regioselectivity. This guide moves beyond simple procedural lists to explain the causal relationships behind experimental choices, offering field-proven insights into achieving desired synthetic outcomes. Detailed, step-by-step protocols for key transformations, including Directed ortho-Metalation (DoM), Electrophilic Aromatic Substitution (EAS), and N-acylation, are provided, supported by mechanistic diagrams and comprehensive data tables.
Introduction: Understanding the Reactivity Landscape
This compound is a versatile synthetic intermediate possessing three distinct sites susceptible to electrophilic attack. The outcome of a reaction is not arbitrary; it is dictated by the interplay of electronic effects, steric hindrance, and, most critically, the choice of reagents and reaction conditions.
-
The Aromatic Ring: The benzene ring is rendered electron-rich by the strongly activating methoxy (-OCH₃) group. This group is a powerful ortho, para-director in classical Electrophilic Aromatic Substitution (EAS) reactions due to its ability to donate electron density via resonance.[1][2][3]
-
The Secondary Amine: The nitrogen atom of the N-methylamino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles like acyl chlorides and alkyl halides.
-
The Benzylic Position: The C-H bonds on the carbon adjacent to the aromatic ring (the benzylic carbon) can be deprotonated under strongly basic conditions to form a nucleophilic carbanion.
The key to harnessing the synthetic potential of this molecule lies in selectively targeting one of these sites. The following sections will detail the strategies and protocols to achieve this regioselectivity.
Figure 1: Overview of the three primary reactive sites on this compound for electrophilic attack.
Strategy 1: Directed ortho-Metalation (DoM) for C-6 Functionalization
Directed ortho-Metalation (DoM) is arguably the most powerful strategy for the regioselective functionalization of the aromatic ring of this compound. This method circumvents the statistical mixtures often seen in classical EAS.[4] In this reaction, the N-methylaminomethyl group acts as a Directed Metalation Group (DMG).
Mechanism and Rationale: The heteroatom on the DMG (in this case, nitrogen) coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi).[4][5] This coordination pre-positions the base, which then selectively deprotonates the nearest (ortho) C-H bond (the C-6 position), forming a stabilized aryllithium intermediate. This intermediate can then be trapped with a wide variety of electrophiles to yield a C-6 substituted product with exceptional regioselectivity. The methoxy group, while a powerful activator, is a weaker DMG than the amine functionality in this context.[6]
Figure 2: General experimental workflow for the Directed ortho-Metalation (DoM) of this compound.
Protocol 2.1: DoM and Trapping with Trimethylsilyl Chloride (TMSCl)
This protocol details the formation of 2-Methoxy-6-(trimethylsilyl)-N-methylbenzylamine.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Trimethylsilyl chloride (TMSCl)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve this compound (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The solution may change color.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.[6]
-
Electrophilic Quench: Add TMSCl (1.5 eq) dropwise to the solution at -78 °C.
-
Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired C-6 silylated product.
| Electrophile (E+) | Product at C-6 Position | Typical Conditions |
| (CH₃)₃SiCl (TMSCl) | -Si(CH₃)₃ | THF, -78 °C |
| D₂O | -D | THF, -78 °C |
| Benzaldehyde | -CH(OH)Ph | THF, -78 °C to RT |
| CO₂ (dry ice) | -COOH | THF, -78 °C to RT |
| I₂ | -I | THF, -78 °C to RT |
| Table 1: Representative electrophiles for trapping the C-6 lithiated intermediate. |
Strategy 2: Classical Electrophilic Aromatic Substitution (EAS)
In classical EAS, an electrophile reacts with the electron-rich aromatic ring. The powerful electron-donating methoxy group directs incoming electrophiles to the ortho (C-3) and para (C-5) positions.[1][3][7]
Causality Behind Conditions: A critical consideration for EAS on this substrate is the basicity of the secondary amine. Many EAS reactions (e.g., nitration, sulfonation) require strong acids, which will protonate the amine to form an ammonium salt (-CH₂NH₂⁺CH₃). This positively charged group is strongly deactivating and meta-directing. The deactivating effect would shut down the reactivity of the ring, and any forced reaction would be directed meta to this group (i.e., to the C-4 and C-6 positions), competing with the powerful ortho, para-directing methoxy group.
Therefore, to leverage the directing effect of the methoxy group, EAS reactions must be conducted under neutral or mildly acidic conditions that do not protonate the amine. Halogenation with N-bromosuccinimide (NBS) is a suitable example.
Figure 3: The methoxy group stabilizes the sigma complex intermediate during ortho/para attack via resonance, accelerating the reaction at these positions.
Protocol 3.1: Bromination at the C-5 Position
This protocol describes the selective bromination at the position para to the methoxy group.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine.
-
Extraction: Add water and extract the product with dichloromethane (3x).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to isolate the major 5-bromo isomer. A minor amount of the 3-bromo isomer may also be present.
Strategy 3: N-Acylation of the Secondary Amine
The lone pair on the nitrogen atom makes the amine group a potent nucleophile. This reactivity can be harnessed for N-acylation, which is often a necessary step for protecting the amine or for building more complex molecular architectures. This reaction is typically fast and high-yielding.
Protocol 4.1: N-Acetylation with Acetyl Chloride
This protocol details the synthesis of N-acetyl-2-methoxy-N-methylbenzylamine.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Acetyl Chloride (AcCl)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (1.1 eq) dropwise. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 hour. Monitor by TLC.
-
Workup: Quench the reaction by adding water. Transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purification: The product is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.
| Reaction Type | Primary Site of Attack | Key Reagent Class | Regioselectivity |
| Directed ortho-Metalation | Aromatic Ring (C-6) | Organolithium (e.g., s-BuLi) | Excellent; directed by DMG |
| Electrophilic Aromatic Sub. | Aromatic Ring (C-3, C-5) | Electrophile (e.g., NBS) | Good; directed by -OCH₃ |
| N-Acylation | Nitrogen Atom | Acyl Halide (e.g., AcCl) | Excellent; nucleophilic attack |
| Table 2: Summary of reaction strategies and outcomes. |
Conclusion and Future Perspectives
The synthetic utility of this compound is derived from the chemist's ability to selectively manipulate its distinct reactive centers. By carefully choosing between organometallic, electrophilic aromatic substitution, or nucleophilic addition conditions, researchers can precisely control the site of functionalization. Directed ortho-Metalation offers unparalleled regiocontrol for C-6 substitution, while mild EAS conditions allow for functionalization at the C-5 position. Finally, standard amine chemistry provides a reliable route for modification at the nitrogen center. These orthogonal strategies make this compound a valuable building block for the synthesis of complex molecules in pharmaceutical and materials science research.
References
Application Notes & Protocols: The Catalytic Utility of 2-Methoxy-N-methylbenzylamine Derivatives in Asymmetric Synthesis
Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the catalytic applications of chiral derivatives of 2-Methoxy-N-methylbenzylamine. The primary focus is on their role as effective ligands in the asymmetric addition of organozinc reagents to aldehydes, a cornerstone reaction for the synthesis of enantiomerically enriched secondary alcohols. We will explore the mechanistic underpinnings of this catalytic system, provide a robust experimental protocol, and present data that underscores its synthetic utility.
Introduction: The Imperative of Asymmetric Catalysis
The synthesis of single-enantiomer chiral molecules is a paramount objective in modern organic chemistry, particularly within the pharmaceutical industry where the physiological activity of a drug is often confined to a single stereoisomer. Asymmetric catalysis, utilizing small amounts of a chiral catalyst to generate large quantities of an enantioenriched product, represents the most elegant and efficient strategy to achieve this. Chiral ligands, which coordinate to a metal center, are the heart of many such catalytic systems. They create a chiral environment that directs the stereochemical outcome of a reaction.
Derivatives of this compound represent a promising class of bidentate ligands. The presence of a nitrogen atom (a Lewis base) and a methoxy group's oxygen atom allows for effective chelation to a metal center. When rendered chiral, these ligands can enforce a specific spatial arrangement on the reactants, leading to high levels of enantioselectivity. This guide will focus on their most well-documented application: the catalysis of asymmetric diethylzinc addition to aldehydes.
Core Application: Asymmetric Ethyl-Group Addition to Aldehydes
The enantioselective addition of organozinc reagents to carbonyl compounds is a powerful method for creating chiral alcohols, which are valuable building blocks in numerous natural products and pharmaceuticals.[1][2] Chiral amino alcohols and related amine ligands have proven exceptionally effective in this transformation.[1] Derivatives of this compound fit within this ligand class, offering a scaffold for creating a highly organized, chiral catalytic pocket.
The general transformation is as follows:
The success of this reaction hinges on the ability of the chiral ligand to control the facial selectivity of the nucleophilic attack of the ethyl group from the diethylzinc reagent onto the prochiral aldehyde.
Mechanistic Rationale: Engineering Enantioselectivity
The catalytic cycle is predicated on the formation of a well-defined chiral zinc complex. The electron-donating nature of the methoxy and methyl groups on the benzylamine ligand can enhance the rate of reaction compared to unsubstituted compounds.[3]
-
Catalyst Formation: The chiral this compound derivative (Ligand*) reacts with diethylzinc (Et₂Zn) to form a dimeric zinc-ligand complex. This is the active catalyst.
-
Substrate Coordination: An aldehyde molecule displaces a weakly coordinated solvent or ligand molecule to coordinate to one of the zinc centers in the chiral complex. The bidentate nature of the ligand (coordinating through N and O) creates a rigid, sterically defined pocket.
-
Enantioselective Addition: This rigid chiral environment forces the aldehyde to adopt a specific orientation. Consequently, one of the ethyl groups from the zinc reagent is delivered preferentially to one of the two prochiral faces (Re or Si) of the aldehyde's carbonyl group.
-
Product Release & Catalyst Regeneration: After the C-C bond formation, the resulting zinc alkoxide of the product is formed. An exchange with another molecule of aldehyde or diethylzinc releases the chiral alcohol product (after quenching) and regenerates the active catalyst for the next cycle.
The high enantioselectivity observed in many of these systems is a direct result of the kinetic favorability of one transition state over its diastereomeric counterpart.[1]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-N-methylbenzylamine
Welcome to the technical support center for the synthesis of 2-Methoxy-N-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your synthetic route and improve your product yield.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the synthesis of this compound, primarily focusing on the common two-step approach: reductive amination of 2-methoxybenzaldehyde with methylamine to form the intermediate imine, followed by reduction.
Issue 1: Low Yield of this compound
A lower than expected yield is a frequent challenge. The root cause often lies in incomplete reactions, side-product formation, or losses during the workup and purification stages.
Possible Causes & Solutions:
-
Incomplete Imine Formation: The initial condensation between 2-methoxybenzaldehyde and methylamine is a reversible equilibrium.
-
Explanation: To drive the reaction forward, the water formed as a byproduct must be effectively removed.
-
Solution:
-
Azeotropic Distillation: If your solvent system allows (e.g., toluene), use a Dean-Stark apparatus to remove water as it forms.
-
Drying Agents: The use of anhydrous magnesium sulfate or sodium sulfate can sequester water, but their efficiency may be limited in some solvent systems.
-
Excess Methylamine: Using a molar excess of methylamine can also shift the equilibrium towards the product.
-
-
-
Inefficient Reduction of the Imine: The choice and handling of the reducing agent are critical for a high-yielding reduction.
-
Explanation: Common reducing agents like sodium borohydride (NaBH₄) are sensitive to pH and temperature.
-
Solution:
-
pH Control: Maintain a slightly acidic to neutral pH during the reduction. Highly acidic conditions can hydrolyze the imine back to the aldehyde, while highly basic conditions can reduce the efficiency of the borohydride reagent.
-
Temperature Management: Perform the addition of the reducing agent at a low temperature (e.g., 0-5 °C) to control the exothermicity of the reaction and minimize side reactions.
-
Alternative Reducing Agents: Consider alternative reducing agents like sodium cyanoborohydride, which is more stable under mildly acidic conditions, or catalytic hydrogenation with Pd/C.[1][2]
-
-
-
Side Reactions: The formation of undesired byproducts can significantly consume starting materials and reduce the final yield.
-
Explanation: Over-reduction of the aldehyde to 2-methoxybenzyl alcohol can occur if the reducing agent is added before imine formation is complete.
-
Solution:
-
Sequential Addition: Ensure the imine formation has proceeded to a significant extent before introducing the reducing agent. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.
-
Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen, like 2-methoxybenzaldehyde, can undergo disproportionation to the corresponding alcohol and carboxylic acid. Avoid highly basic conditions.
-
-
Issue 2: Presence of Impurities in the Final Product
Even with a good yield, the purity of this compound can be compromised by residual starting materials or byproducts.
Possible Impurities & Purification Strategies:
| Impurity | Probable Cause | Recommended Purification Method |
| 2-methoxybenzaldehyde | Incomplete imine formation or imine hydrolysis. | Column chromatography on silica gel or fractional distillation under reduced pressure. |
| 2-methoxybenzyl alcohol | Reduction of unreacted aldehyde. | Column chromatography on silica gel. |
| N,N-dimethyl-2-methoxybenzylamine | Over-methylation if using a methylating agent in a one-pot reaction. | Not typically formed in a standard reductive amination with methylamine. If observed, it indicates an issue with the chosen synthetic route. |
Issue 3: Difficulty in Isolating the Product
The physical properties of this compound can sometimes make its isolation from the reaction mixture challenging.
Challenges & Solutions:
-
Emulsion during Aqueous Workup: The amphiphilic nature of the product can lead to the formation of stable emulsions during extraction.
-
Solution:
-
Brine Wash: After the initial aqueous washes, wash the organic layer with a saturated sodium chloride solution (brine) to break the emulsion.
-
Centrifugation: For small-scale reactions, centrifuging the mixture can help separate the layers.
-
Addition of a Different Organic Solvent: Adding a small amount of a solvent with a different polarity can sometimes destabilize the emulsion.
-
-
-
Product Loss during Distillation: this compound is a liquid at room temperature and may have a relatively high boiling point.
-
Solution:
-
Vacuum Distillation: Purify the final product by distillation under reduced pressure to lower the boiling point and prevent thermal decomposition.
-
Kugelrohr Distillation: For smaller quantities, a Kugelrohr apparatus can be very effective for bulb-to-bulb distillation with minimal loss.[3]
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to prepare this compound?
The most direct and widely used method is the reductive amination of 2-methoxybenzaldehyde with methylamine.[4] An alternative, though less common for this specific compound, is the Eschweiler-Clarke reaction , which involves the methylation of 2-methoxybenzylamine with formic acid and formaldehyde.[5]
Q2: Can I perform a one-pot synthesis?
Yes, a one-pot reductive amination is a very common and efficient approach. This involves mixing 2-methoxybenzaldehyde and methylamine in a suitable solvent, allowing time for imine formation, and then adding a reducing agent to the same reaction vessel. This minimizes handling and can improve overall efficiency.
Q3: What is the role of formic acid in the Eschweiler-Clarke reaction?
In the Eschweiler-Clarke reaction, formic acid serves as the reducing agent.[6] It provides a hydride ion to reduce the iminium cation that is formed from the reaction of the amine with formaldehyde.[6][7] The reaction is driven to completion by the formation of carbon dioxide gas.[6]
Q4: Are there more environmentally friendly or "greener" alternatives for the N-methylation step?
Yes, there is growing interest in sustainable methylation methods. One promising alternative is the use of methanol as a C1 source in the presence of a transition metal catalyst, such as ruthenium or iridium.[8][9] This "borrowing hydrogen" methodology generates water as the only byproduct.[8][9]
Q5: How can I monitor the progress of my reaction?
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting aldehyde and the appearance of the product. A suitable eluent system (e.g., ethyl acetate/hexanes) should be determined beforehand.
-
Gas Chromatography (GC): GC provides a more quantitative assessment of the reaction progress, allowing you to determine the relative amounts of starting material, intermediate, and product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed analysis, taking a small aliquot from the reaction mixture, removing the solvent, and running a quick ¹H NMR spectrum can confirm the formation of the imine intermediate and the final product.
III. Experimental Protocols & Visualizations
Protocol 1: One-Pot Reductive Amination of 2-Methoxybenzaldehyde
This protocol provides a general procedure for the synthesis of this compound via reductive amination.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzaldehyde (1.0 eq) in methanol.
-
Amine Addition: Add a solution of methylamine (1.5-2.0 eq, e.g., 40% in water or 2.0 M in methanol) to the flask.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine. Monitor the reaction by TLC or GC.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in small portions, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC.
-
Workup:
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Workflow Visualization
References
- 1. prepchem.com [prepchem.com]
- 2. N-Methylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. jhps.donnu.edu.ua [jhps.donnu.edu.ua]
- 5. jk-sci.com [jk-sci.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 2-Methoxy-N-methylbenzylamine
Welcome to the technical support center for the purification of 2-Methoxy-N-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying crude this compound?
A1: The choice of purification method depends on the nature and quantity of impurities, as well as the required final purity. The three primary techniques are:
-
Vacuum Distillation: This is the most effective method for removing non-volatile impurities and residual solvents on a larger scale. Given the high boiling point of this compound (234-235 °C at atmospheric pressure), distillation must be performed under reduced pressure to prevent thermal decomposition.[1][2]
-
Flash Column Chromatography: This technique is ideal for removing impurities with similar boiling points or polarities that are difficult to separate by distillation. It offers high resolution and is suitable for achieving very high purity on small to medium scales.
-
Acid-Base Liquid-Liquid Extraction: This is an excellent initial purification step to remove non-basic organic impurities, unreacted acidic starting materials, or acidic by-products. As an amine, this compound can be protonated and moved into an aqueous acidic layer, leaving neutral or acidic impurities behind in the organic layer.[3]
Q2: What are the likely impurities in my crude this compound sample?
A2: Impurities are highly dependent on the synthetic route. A common synthesis is the reductive amination of 2-methoxybenzaldehyde with methylamine.[4] Potential impurities from this and similar routes include:
-
Unreacted Starting Materials: 2-methoxybenzaldehyde and residual methylamine.
-
Imine Intermediate: The N-(2-methoxybenzylidene)methanamine intermediate may persist if the reduction is incomplete.
-
Over-Alkylated By-products: If the reaction conditions are not carefully controlled, formation of tertiary amines is possible.
-
Primary Amine: Unmethylated 2-methoxybenzylamine may be present if the starting amine was not exclusively methylamine.[5][6]
-
Solvent Residues: Solvents used in the reaction or initial work-up (e.g., methanol, toluene, ether).
Q3: My purified amine has a persistent yellow tint. What causes this and how can I remove it?
A3: A yellow or brownish color in purified amines often indicates the presence of minor oxidized impurities or degradation products. While these may be present in very small quantities, they can be highly colored. To address this:
-
Activated Carbon Treatment: Dissolve the amine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and stir with a small amount of activated carbon for 15-30 minutes. Filter the carbon through a pad of Celite® and remove the solvent under reduced pressure.
-
Repeat Purification: A careful fractional vacuum distillation or a meticulously run flash column can often separate these colored impurities.
-
Proper Storage: Amines can be sensitive to air and light.[6] Store the purified product under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored vial at a cool temperature (2-8°C is often recommended) to prevent future discoloration.
Q4: How can I definitively assess the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities and confirming the mass of the desired product.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide highly accurate quantitative data on purity, especially for non-volatile impurities that are not detectable by GC.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and can be used to detect impurities if their signals do not overlap with the product's signals.
Troubleshooting Guides
This section addresses specific problems you might encounter during purification workflows.
Vacuum Distillation Issues
Problem: The product is decomposing during distillation, resulting in low yield and a dark, tarry residue.
| Potential Cause | Troubleshooting Step & Scientific Rationale |
| High Pot Temperature | The boiling point is too high even under vacuum, causing thermal degradation. Solution: Decrease the system pressure further to lower the boiling point. Ensure your vacuum pump is in good condition and all connections are securely sealed. A lower boiling temperature minimizes the thermal stress on the molecule.[10] |
| Prolonged Heating | The distillation is taking too long, exposing the compound to high temperatures for an extended period. Solution: Ensure the distillation flask is appropriately sized for the sample volume and that the apparatus is well-insulated to maintain a stable temperature. Efficient heating and a strong vacuum will expedite the process. |
| Presence of Impurities | Acidic or basic impurities from the synthesis can catalyze decomposition at high temperatures. Solution: Perform a neutralizing aqueous wash (e.g., with dilute sodium bicarbonate) and thoroughly dry the crude product before attempting distillation. This removes catalytic residues.[10] |
Flash Column Chromatography Issues
Problem: The product is streaking or "tailing" down the column, leading to poor separation and broad fractions.
| Potential Cause | Troubleshooting Step & Scientific Rationale |
| Strong Adsorption to Silica | The basic nitrogen atom of the amine interacts strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.[11] Solution: Add a small amount (0.5-1%) of a basic modifier, such as triethylamine or ammonia (as a 7N solution in methanol), to your eluent. This deactivates the acidic sites on the silica, allowing the amine to elute more symmetrically.[11] |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. Solution: Use an appropriate amount of silica gel. A general rule is a 30:1 to 100:1 ratio of silica gel to crude material by weight for difficult separations.[10] |
| Inappropriate Mobile Phase | The polarity of the solvent system is not optimized for your compound and its impurities. Solution: Use Thin-Layer Chromatography (TLC) to systematically test different solvent systems. Aim for a retention factor (Rf) of ~0.3 for the desired compound. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can significantly improve separation.[12] |
Visualizing the Purification Workflow
A comprehensive strategy often involves combining multiple techniques to achieve high purity. The following workflow illustrates a logical approach for purifying crude this compound.
Caption: A comprehensive purification workflow for this compound.
Experimental Protocols
Protocol 1: Vacuum Distillation
This protocol is a starting point and should be adapted based on the scale and purity of the crude material.
-
Preparation: Ensure the crude this compound has been washed with a neutralizing agent (if necessary) and is thoroughly dry. Water can interfere with vacuum distillation.
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum work. Use a short Vigreux column. Ensure all glass joints are properly greased and sealed.
-
Distillation:
-
Place the crude oil in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Once the desired pressure is stable (e.g., 1-5 mmHg), begin to gently heat the distillation flask using a heating mantle.
-
Collect fractions based on the boiling point at the recorded pressure. The main fraction should distill over at a constant temperature.
-
-
Completion: Once the main fraction is collected, release the vacuum before turning off the heat to prevent bumping of the residue.
Protocol 2: Flash Column Chromatography
-
Mobile Phase Selection: Using TLC, identify a solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that provides an Rf value of approximately 0.3 for the product. To prevent tailing, add 0.5-1% triethylamine to the chosen solvent system.[11]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the selected mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Run the column by applying positive pressure (air or nitrogen). Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified amine.
Data for Reference
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [1][2] |
| Boiling Point | 234-235 °C (at 760 mmHg) | [1][2] |
| Density | 1.015 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.5325 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [2][6] |
References
- 1. This compound 97 6851-80-5 [sigmaaldrich.com]
- 2. chemwhat.com [chemwhat.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. 2-Methoxybenzylamine (CAS 6850-57-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Page loading... [guidechem.com]
- 7. 2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. N-Methylbenzylamine | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Methoxy-N-methylbenzylamine
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Methoxy-N-methylbenzylamine. As a key intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity is paramount. This document provides a comprehensive overview of common impurities encountered during its synthesis, presented in a troubleshooting-focused question-and-answer format. It details the mechanistic origins of these impurities, provides step-by-step protocols for their detection and quantification, and offers robust strategies for their removal. The information herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility in a laboratory setting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common synthetic routes for this compound and what are the primary impurities associated with each?
The two most prevalent methods for synthesizing this compound are direct reductive amination and a two-step process involving the formation of the primary amine followed by Eschweiler-Clarke methylation . Each route has a distinct impurity profile.
Route 1: Direct Reductive Amination
This is a one-pot synthesis where 2-methoxybenzaldehyde is reacted with methylamine in the presence of a reducing agent.
-
Associated Impurities:
-
Unreacted Starting Materials: Residual 2-methoxybenzaldehyde and methylamine.
-
Over-alkylation Product: The tertiary amine, N,N-dimethyl-2-methoxybenzylamine, can form if the newly formed secondary amine reacts again with the aldehyde.
-
Aldehyde-Derived Byproducts:
-
2-Methoxybenzyl alcohol: Formed by the reduction of the aldehyde starting material.
-
2-Methoxybenzoic acid: Arises from the oxidation of the aldehyde, which can occur if the reaction is exposed to air, especially at elevated temperatures.
-
-
Route 2: Eschweiler-Clarke Reaction
This method involves the methylation of the primary amine, 2-methoxybenzylamine, using formaldehyde and formic acid.
-
Associated Impurities:
-
Unreacted Starting Material: 2-Methoxybenzylamine (the primary amine).
-
Over-methylation Product: The formation of the tertiary amine, N,N-dimethyl-2-methoxybenzylamine, is thermodynamically favored. Therefore, careful control of stoichiometry is crucial to minimize its formation.[1]
-
N-formyl derivative: An intermediate in the Eschweiler-Clarke reaction, N-formyl-2-methoxybenzylamine, may be present if the reduction step is incomplete.
-
Q2: My reaction mixture shows multiple spots on TLC close to the product spot. How can I identify these impurities?
Definitive identification of closely related amine impurities requires hyphenated analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying volatile and semi-volatile impurities. The fragmentation patterns of the primary, secondary, and tertiary amines are distinct.
-
Expected Fragmentation: Benzylamines typically show a prominent base peak corresponding to the tropylium ion (m/z 91) or a substituted tropylium ion. For 2-methoxybenzylamines, a key fragment at m/z 121 (the 2-methoxybenzyl cation) is expected. The molecular ion peak (M+) for this compound is at m/z 151. The primary amine (2-methoxybenzylamine) will have a molecular ion at m/z 137[2], and the tertiary amine (N,N-dimethyl-2-methoxybenzylamine) at m/z 165. The presence of these molecular ions and their characteristic fragments can confirm the identity of these impurities.
-
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): This is particularly useful for less volatile impurities or for complex mixtures. It provides both retention time and mass-to-charge ratio data for each component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize isolated impurities or to analyze the crude mixture if the signals are well-resolved. The number of methyl groups on the nitrogen atom is easily distinguishable in the ¹H NMR spectrum.
Q3: I'm struggling to separate the desired secondary amine from the primary and tertiary amine impurities. What purification strategies are most effective?
The separation of primary, secondary, and tertiary amines can be challenging due to their similar physical properties. A multi-step approach is often necessary.
1. pH-Controlled Liquid-Liquid Extraction:
This technique exploits the differences in basicity (pKa) between primary, secondary, and tertiary amines. While the pKa values are often close, a carefully controlled extraction can enrich the desired product.[3][4][5][6]
-
Principle: By adjusting the pH of an aqueous solution, you can selectively protonate and thus "pull" amines from an organic solvent into the aqueous phase. Tertiary amines are generally less basic than secondary amines, which are in turn less basic than primary amines.
-
General Procedure:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., toluene, diethyl ether).
-
Extract the organic layer with an aqueous buffer at a specific pH. A pH around 7 has been shown to be effective for separating α-methyl-benzylamine (primary) from its N-benzyl derivative (secondary).[3][6]
-
Careful screening of the pH is necessary to find the optimal point for selective extraction of the primary and tertiary amines, leaving the secondary amine in the organic phase.
-
The separated amines can then be recovered from the aqueous layers by basifying the solution and re-extracting with an organic solvent.[1]
-
2. Fractional Vacuum Distillation:
If the boiling points of the amine impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.[7][8]
-
Challenge: Benzylamines can have high boiling points and may be prone to decomposition at atmospheric pressure. Vacuum distillation is essential to lower the boiling point and prevent degradation.[9]
-
Troubleshooting:
-
Bumping: Ensure smooth boiling by using a magnetic stir bar or boiling chips. Never add these to a hot liquid.[9]
-
Poor Separation: Use a fractionating column (e.g., Vigreux column) to increase the number of theoretical plates. The distillation rate should be slow and steady to allow for proper equilibrium.[7] If separation is still poor, the boiling points may be too close for this method to be effective alone.
-
3. Column Chromatography:
Flash column chromatography is a powerful tool for purifying amines.
-
Challenge: The basic nature of amines can lead to strong interactions with acidic silica gel, causing peak tailing and poor separation.
-
Solutions:
-
Amine-Modified Mobile Phase: Add a small amount of a volatile amine, such as triethylamine (typically 0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[10]
-
Amine-Functionalized Silica: Using a pre-treated amine column can provide excellent separation of basic compounds without the need for mobile phase modifiers, simplifying product workup.[11]
-
Analytical and Purification Protocols
Protocol 1: GC-MS Analysis of Reaction Mixture
This protocol provides a starting point for the analysis of a crude reaction mixture from the synthesis of this compound.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Protocol 2: HPLC Method for Impurity Profiling
This method is designed to separate the primary, secondary, and tertiary 2-methoxybenzylamines.
-
Instrumentation: HPLC system with UV detection.
-
Column: A mixed-mode column such as Primesep C (4.6 x 150 mm, 5 µm) is recommended for separating closely related amines.[7][12]
-
Mobile Phase: A gradient of acetonitrile and water with a buffer, such as triethylamine phosphate (TEAP) or trifluoroacetic acid (TFA), is often effective. The exact gradient and buffer concentration will need to be optimized. For example, a starting point could be a gradient from 20% to 80% acetonitrile in water with 0.1% TFA over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm.
Protocol 3: Purification via Amine-Modified Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane with 1% triethylamine).
-
Column Packing: Pack the column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane with 1% triethylamine) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate with 1% triethylamine). A typical gradient might be from 0% to 30% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.
Visualizations
Synthetic Pathways and Impurity Formation
Caption: Synthetic routes and common impurities.
General Purification Workflow
Caption: A typical multi-step purification workflow.
Summary Table of Common Impurities
| Impurity Name | Structure | Synthetic Route | Reason for Formation |
| 2-Methoxybenzaldehyde | C₈H₈O₂ | Reductive Amination | Unreacted starting material |
| 2-Methoxybenzylamine | C₈H₁₁NO | Eschweiler-Clarke | Unreacted starting material |
| N,N-Dimethyl-2-methoxybenzylamine | C₁₀H₁₅NO | Both | Over-alkylation/methylation |
| 2-Methoxybenzyl alcohol | C₈H₁₀O₂ | Reductive Amination | Reduction of aldehyde |
| 2-Methoxybenzoic acid | C₈H₈O₃ | Reductive Amination | Oxidation of aldehyde |
References
- 1. Isolation (Recovery) [chem.ualberta.ca]
- 2. 2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 4. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Selective Separation of Amines from Continuous Processes using Automated pH Controlled Extraction - White Rose Research Online [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Purification [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. spectrabase.com [spectrabase.com]
- 12. N,N-Dimethylbenzylamine | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing N-methylation of 2-Methoxybenzylamine
Welcome to the technical support center for the N-methylation of 2-methoxybenzylamine. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure your synthetic success.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the N-methylation of 2-methoxybenzylamine, offering explanations and actionable solutions.
Question 1: My reaction has stalled, showing incomplete conversion of 2-methoxybenzylamine. What are the likely causes and how can I fix it?
Answer:
Incomplete conversion is a frequent issue stemming from several factors. Let's break down the potential causes and solutions:
-
Insufficient Reagent Stoichiometry: For a primary amine like 2-methoxybenzylamine, N,N-dimethylation is often the desired outcome. In methods like the Eschweiler-Clarke reaction, this requires at least two equivalents of both formaldehyde (the carbon source) and the reducing agent (formic acid).[1][2][3] Ensure you are using a sufficient excess of these reagents.
-
Suboptimal Temperature: Many N-methylation reactions require heating to proceed at a reasonable rate. For instance, the Eschweiler-Clarke reaction is typically conducted at temperatures near boiling (80-100 °C).[1][3][4] If your reaction is sluggish at room temperature, gradually increasing the heat while monitoring the reaction progress by TLC or LC-MS is advisable.
-
Poor Quality or Deactivated Reagents: Formaldehyde solutions can degrade over time, and formic acid can absorb water. Using fresh, high-quality reagents is crucial for optimal results. Some reducing agents, like sodium borohydrides, can be sensitive to moisture.
-
pH Issues: In reductive amination, the pH of the reaction medium is critical. The initial formation of the iminium ion is favored under slightly acidic conditions. If the medium is too acidic, the amine starting material will be protonated and non-nucleophilic. If it's too basic, the imine formation will be slow.[5]
Question 2: I'm observing significant amounts of the mono-methylated product, N-methyl-2-methoxybenzylamine, but I want the di-methylated product. How can I drive the reaction to completion?
Answer:
Formation of the N,N-dimethylated product is generally favorable.[3] However, if you are isolating a significant amount of the mono-methylated intermediate, consider the following:
-
Increase Reaction Time and/or Temperature: The second methylation step may be slower than the first. Extending the reaction time or increasing the temperature can often provide the necessary energy to push the reaction to completion.
-
Reagent Equivalents: As mentioned, ensuring a sufficient excess of your methylating agent and reducing agent is key. For complete dimethylation using the Eschweiler-Clarke method, an excess of both formic acid and formaldehyde is standard practice.[1][3]
-
Choice of Methylating Agent: While the Eschweiler-Clarke reaction is designed for exhaustive methylation, other methods might offer more control if you desire the mono-methylated product.[6] Forcing di-methylation with agents like dimethyl carbonate might require specific catalysts and conditions.[7][8][9]
Question 3: My main impurity is a quaternary ammonium salt. How can I avoid this over-methylation?
Answer:
The formation of quaternary ammonium salts is a common side reaction, especially when using highly reactive alkylating agents.
-
Avoid Alkyl Halides: Methyl iodide (MeI) and dimethyl sulfate are potent methylating agents that are well-known to cause over-methylation to the quaternary ammonium salt, especially with a nucleophilic amine like 2-methoxybenzylamine.[10]
-
Utilize Reductive Amination: The Eschweiler-Clarke reaction and other reductive amination methods are highly advantageous as they inherently prevent the formation of quaternary ammonium salts.[1][3] The reaction stops at the tertiary amine stage because a tertiary amine cannot form an iminium ion, which is a necessary intermediate for the reaction to proceed.[3]
Question 4: I'm seeing an unexpected side product with a different mass. What could it be?
Answer:
Besides over-methylation, other side reactions can occur:
-
N-Formylation: When using formic acid, particularly if reaction conditions are not optimized, you might observe the formation of the N-formylated product. This is a known side reaction, especially with electron-rich anilines, and could potentially occur with benzylamines.[11] To mitigate this, ensure a sufficient amount of formaldehyde is present to favor the methylation pathway.
-
Hydrogenolysis: If using a palladium catalyst (e.g., Pd/C) for reductive amination with H₂, hydrogenolysis of the C-N bond can occur, leading to the formation of toluene derivatives as byproducts.[12]
-
Dioxazine Formation with Primary Amines: In some simplified Eschweiler-Clarke variations that omit an acid additive, primary amines have been observed to form 1,3,5-dioxazine derivatives.[13] This is less common under standard acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the N,N-dimethylation of 2-methoxybenzylamine?
For a robust and high-yielding synthesis of N,N-dimethyl-2-methoxybenzylamine, the Eschweiler-Clarke reaction is highly recommended. It is a one-pot reaction that uses inexpensive and readily available reagents (formaldehyde and formic acid) and reliably produces the tertiary amine without the risk of forming quaternary ammonium salts.[1][2][3][14]
Q2: Can I use other methylating agents besides formaldehyde and formic acid?
Yes, several other methylating agents can be used, each with its own advantages and disadvantages.
| Methylating Agent | Reducing Agent (if applicable) | Advantages | Disadvantages |
| Formaldehyde | Formic Acid (Eschweiler-Clarke) | Inexpensive, high yield, no quaternization.[1][3] | Requires heating, CO₂ evolution. |
| Formaldehyde | Sodium Borohydrides (e.g., NaBH₄, NaBH₃CN) | Milder conditions than Eschweiler-Clarke.[2] | Borohydrides can be moisture-sensitive. |
| Dimethyl Carbonate (DMC) | H₂/Catalyst or other reductants | Green, non-toxic reagent.[7][9] | Often requires a catalyst and higher temperatures/pressures.[8] |
| Methyl Iodide (MeI) or Dimethyl Sulfate | Base (e.g., K₂CO₃) | Highly reactive. | Toxic/carcinogenic, high risk of over-methylation.[15] |
| Dimethyl Sulfoxide (DMSO) | Formic Acid | DMSO acts as both solvent and methyl source. | Requires high temperatures (e.g., 150 °C). |
Q3: What is the mechanism of the Eschweiler-Clarke reaction?
The reaction proceeds through a well-established mechanism:
-
Imine Formation: The amine first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.
-
Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to the methylated amine and releasing carbon dioxide.[1][3]
-
Repeat for Primary Amines: For a primary amine like 2-methoxybenzylamine, this process repeats a second time to yield the tertiary amine.[1][2]
Caption: Mechanism of the Eschweiler-Clarke reaction.
Q4: How should I monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking) to track the disappearance of the starting material (2-methoxybenzylamine) and the appearance of the product. The product, being more nonpolar, will have a higher Rf value than the starting primary amine. Staining with ninhydrin can be useful, as it will stain the primary and secondary amines but not the tertiary amine product.
Liquid Chromatography-Mass Spectrometry (LC-MS) is also an excellent tool for monitoring the reaction, allowing you to track the masses of the starting material, mono-methylated intermediate, and the final di-methylated product simultaneously.
Q5: What is a typical workup and purification procedure?
A standard aqueous workup is usually sufficient.
-
Cool the reaction mixture to room temperature.
-
Basify the mixture by carefully adding a strong base like sodium hydroxide (NaOH) solution until the pH is >11. This deprotonates the amine product, making it soluble in organic solvents.
-
Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure.
The crude product can then be purified by column chromatography on silica gel or by distillation under reduced pressure if it is a thermally stable liquid.[16]
Experimental Protocols
Protocol 1: Standard Eschweiler-Clarke N,N-Dimethylation
This protocol is a robust method for the exhaustive methylation of 2-methoxybenzylamine.
Materials:
-
2-methoxybenzylamine
-
Formaldehyde (37% aqueous solution)
-
Formic Acid (98-100%)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
To a round-bottom flask, add 2-methoxybenzylamine (1.0 eq).
-
Add formic acid (3.0 eq) followed by the aqueous formaldehyde solution (2.5 eq).[1]
-
Heat the reaction mixture to 80-100 °C and reflux for 4-18 hours, monitoring by TLC until the starting material is consumed.[1]
-
Cool the mixture to room temperature.
-
Carefully basify the mixture with a 2M NaOH solution to pH > 11.
-
Extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or vacuum distillation as needed.
Caption: Experimental workflow for Eschweiler-Clarke methylation.
Protocol 2: Alternative Reductive Amination with NaBH(OAc)₃
This method uses a milder reducing agent and can often be performed at room temperature.
Materials:
-
2-methoxybenzylamine
-
Formaldehyde (37% aqueous solution)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-methoxybenzylamine (1.0 eq) in DCM or DCE.
-
Add the aqueous formaldehyde solution (2.5 eq) and stir for 1 hour at room temperature to form the iminium ion.
-
Add sodium triacetoxyborohydride (2.5 eq) portion-wise to control any effervescence.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify as required.
References
- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. mdpi.com [mdpi.com]
- 6. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. iris.unive.it [iris.unive.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 14. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: 2-Methoxy-N-methylbenzylamine Reactions
Welcome to the technical support center for 2-Methoxy-N-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during reactions involving this versatile reagent. The following question-and-answer format is based on an analysis of common synthetic challenges and provides field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield in Reductive Amination to Synthesize this compound
Question: I am attempting to synthesize this compound via reductive amination of 2-methoxybenzaldehyde with methylamine, but I am consistently obtaining low yields. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the reductive amination to form this compound are a common challenge. The root cause often lies in one of three areas: imine formation, the choice and handling of the reducing agent, or competing side reactions.
Causality and Solutions:
-
Inefficient Imine Formation: The crucial first step is the formation of the N-methyl-1-(2-methoxyphenyl)methanimine intermediate. This equilibrium can be unfavorable.
-
pH Control: The reaction medium's pH is critical. An acidic catalyst (like acetic acid) is often required to protonate the aldehyde's carbonyl group, making it more electrophilic. However, too much acid will protonate the methylamine, rendering it non-nucleophilic. A slightly acidic to neutral pH is generally optimal.
-
Water Removal: The formation of the imine releases a molecule of water. In a reversible reaction, the presence of water can drive the equilibrium back towards the starting materials. The use of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, or performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can significantly improve imine formation and, consequently, the final product yield.
-
-
Reducing Agent Selection and Reactivity: The choice of reducing agent is paramount and depends on the reaction conditions.
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce the starting aldehyde if added prematurely. It is crucial to allow sufficient time for imine formation before introducing NaBH₄.[1][2] A common protocol involves stirring the aldehyde and amine together in a solvent like methanol for a period before cooling the mixture and adding the borohydride.[2][3]
-
Sodium Triacetoxyborohydride (STAB): STAB is a milder and more selective reducing agent that is often preferred for reductive aminations as it does not readily reduce aldehydes or ketones but will efficiently reduce the iminium ion.[1] It is less sensitive to water than sodium borohydride, but it is not compatible with protic solvents like methanol.[1] Dichloromethane (DCM) or dichloroethane (DCE) are suitable solvents when using STAB.[1]
-
Sodium Cyanoborohydride (NaCNBH₃): This is another mild reducing agent that is effective at a slightly acidic pH. It is not water-sensitive and is often used in methanol.[1] However, it is toxic and can lead to cyanide byproducts, which may contaminate the product.[4]
-
-
Side Reactions:
-
Aldehyde Reduction: As mentioned, if a strong reducing agent is used, the 2-methoxybenzaldehyde can be reduced to 2-methoxybenzyl alcohol. This can be minimized by using a milder reducing agent or by ensuring complete imine formation before adding the reducing agent.
-
Over-Alkylation: While less common in this specific reaction, the product, a secondary amine, could theoretically react with another molecule of the aldehyde and imine to form a tertiary amine. This is more of an issue when synthesizing primary amines.[5]
-
dot
Caption: Troubleshooting workflow for low yields in reductive amination.
Issue 2: Formation of Impurities during N-methylation of 2-Methoxybenzylamine
Question: I am performing an N-methylation on 2-methoxybenzylamine using the Eschweiler-Clarke reaction and observing significant impurity formation. How can I obtain a cleaner product?
Answer:
The Eschweiler-Clarke reaction is a robust method for methylating primary and secondary amines using formaldehyde and formic acid.[6][7][8] The key advantages are the avoidance of quaternary ammonium salt formation and the use of inexpensive reagents.[6][7][9] However, impurity formation can occur if the reaction conditions are not optimal.
Causality and Solutions:
-
Incomplete Reaction: If the reaction does not go to completion, you will have unreacted starting material (2-methoxybenzylamine) in your product mixture.
-
Stoichiometry: Ensure an excess of both formaldehyde and formic acid is used. This drives the reaction towards the desired tertiary amine.[6] For a primary amine, the reaction proceeds through two methylation steps.[8]
-
Reaction Time and Temperature: The reaction is typically heated to drive it to completion.[6][7] A common protocol involves heating at 80-100°C for several hours.[7] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can help determine the optimal reaction time.
-
-
Side Product Formation:
-
Formamide Derivatives: At elevated temperatures, formic acid can react with the amine to form formamide derivatives. This can be minimized by carefully controlling the reaction temperature and duration.
-
Decomposition: this compound, like many benzylamines, can be sensitive to prolonged heating at high temperatures, which may lead to decomposition products.
-
Experimental Protocol for a Clean Eschweiler-Clarke Reaction:
-
To the primary amine (2-methoxybenzylamine, 1.0 eq) in a round-bottom flask, add formic acid (excess, e.g., 2.0-3.0 eq).
-
Add an aqueous solution of formaldehyde (excess, e.g., 2.0-3.0 eq).
-
Heat the reaction mixture at 80-100°C and monitor its progress by TLC. The reaction is typically complete within 2-18 hours.[7]
-
After cooling to room temperature, carefully basify the reaction mixture with an aqueous base (e.g., NaOH) to a pH > 10.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
dot
Caption: Experimental workflow for the Eschweiler-Clarke reaction.
Issue 3: Difficulty in Purifying this compound
Question: I am struggling with the purification of this compound. Column chromatography gives me streaky bands, and distillation is resulting in product decomposition. What are my options?
Answer:
Purifying amines can be challenging due to their basic nature and potential for interaction with silica gel, as well as their thermal stability.
Causality and Solutions:
-
Column Chromatography Issues:
-
Interaction with Silica Gel: The basic nitrogen atom in this compound can strongly adsorb to the acidic silica gel, leading to tailing and poor separation.
-
Solution: To mitigate this, you can "deactivate" the silica gel by pre-treating it with a small amount of a basic modifier. A common practice is to add 1-2% triethylamine to the eluent system. This will compete with your product for the acidic sites on the silica gel, resulting in better peak shape and improved separation.
-
-
Distillation Problems:
-
Thermal Decomposition: Benzylamines can be susceptible to decomposition at high temperatures. The boiling point of this compound is relatively high (234-235 °C at atmospheric pressure).[10]
-
Solution: Perform the distillation under reduced pressure (vacuum distillation). This will significantly lower the boiling point and minimize the risk of thermal decomposition. Ensure your vacuum system is robust and can achieve a stable, low pressure.
-
Recommended Purification Parameters:
| Method | Parameters | Rationale |
| Column Chromatography | Stationary Phase: Silica gelEluent: Hexanes/Ethyl Acetate with 1-2% Triethylamine | Triethylamine neutralizes acidic sites on the silica gel, preventing streaking and improving separation of the basic amine product. |
| Distillation | Method: Vacuum DistillationPressure: As low as practically achievable | Lowering the pressure reduces the boiling point, preventing thermal decomposition of the product.[11] |
General Handling and Storage
Question: What are the best practices for handling and storing this compound to maintain its purity?
Answer:
Proper handling and storage are crucial for maintaining the integrity of this compound.
-
Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[12] To prevent degradation from atmospheric components, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[12]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, and aluminum.[12]
-
Safety: this compound is harmful if swallowed and causes skin and eye irritation.[13] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Analytical Monitoring
Question: How can I effectively monitor the progress of my reaction?
Answer:
Effective reaction monitoring is key to optimizing conditions and maximizing yield.
-
Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the progress of a reaction. Use a suitable eluent system (e.g., hexanes/ethyl acetate) and visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate or ninhydrin for primary/secondary amines).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for monitoring the disappearance of starting materials and the appearance of the product, providing both retention time and mass information for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of the N-methyl and benzylic protons of the product.[2][14]
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. prepchem.com [prepchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. One problem with reductive amination as a method of amine synthesis is th.. [askfilo.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. name-reaction.com [name-reaction.com]
- 9. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 10. chemwhat.com [chemwhat.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. fishersci.com [fishersci.com]
- 13. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: 2-Methoxy-N-methylbenzylamine - Stability and Degradation Profile
Welcome to the technical support resource for 2-Methoxy-N-methylbenzylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth information on the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your work.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Storage and Handling
Q1: What are the optimal storage conditions for this compound?
To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.[2][3] It is also crucial to keep the compound away from sources of ignition, heat, and direct sunlight.[1][3]
Q2: What are the visual indicators of this compound degradation?
While the compound is typically a colorless to pale yellow liquid, any noticeable change in color, such as darkening or the formation of precipitates, may indicate degradation. An unusual or stronger odor could also be a sign of decomposition. However, visual inspection is not a definitive measure of purity. Analytical techniques such as HPLC or GC are necessary for an accurate assessment.
Q3: What are the essential safety precautions when handling this compound?
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[4] It is imperative to handle it in a well-ventilated area or under a chemical fume hood.[2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[1] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[1]
Stability in Solution
Q4: How stable is this compound in common laboratory solvents?
While specific stability data in various solvents is not extensively published, based on its chemical structure, this compound is expected to be relatively stable in common aprotic organic solvents like acetonitrile, THF, and dichloromethane under inert conditions. In protic solvents, especially under acidic or basic conditions, the potential for hydrolysis exists. For aqueous solutions, it is advisable to use freshly prepared solutions and buffer them appropriately depending on the experimental needs.
Q5: Are there any known chemical incompatibilities for this compound?
Yes, this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Degradation Profile
Q6: What are the predicted degradation pathways for this compound?
Based on the functional groups present (a secondary benzylamine and a methoxy-substituted aromatic ring), the following degradation pathways are plausible under forced degradation conditions:
-
Oxidation: The secondary amine is susceptible to oxidation, potentially forming an N-oxide or undergoing oxidative dealkylation. The benzylic carbon is also a site for oxidation, which could lead to the formation of an imine, and subsequent hydrolysis to 2-methoxybenzaldehyde.
-
Hydrolysis: While generally stable, under strong acidic or basic conditions, cleavage of the methoxy group to a hydroxyl group could occur, though this typically requires harsh conditions.
-
Photolysis: Exposure to UV light may induce photochemical cleavage of the benzylic C-N bond, leading to the formation of radical species that can result in a variety of degradation products.[1][2]
-
Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to de-methylation or cleavage of the benzyl group.
Q7: What are the likely degradation products under various stress conditions?
While specific degradation products for this compound have not been extensively characterized in the public domain, we can infer potential products based on the degradation of similar compounds.
| Stress Condition | Potential Degradation Products |
| Acidic/Basic Hydrolysis | 2-Methoxybenzylamine, 2-Methoxybenzaldehyde, Formaldehyde |
| Oxidation (e.g., H₂O₂) | This compound N-oxide, 2-Methoxybenzaldehyde, 2-Methoxy-N-methylbenzamide |
| Photolysis (UV light) | 2-Methoxybenzyl radical, Methylamino radical, subsequent recombination and rearrangement products |
| Thermal Stress | 2-Methoxybenzylamine, Toluene derivatives |
Troubleshooting Guide
This guide provides a structured approach to resolving common issues that may arise during experiments involving this compound.
Problem: Inconsistent Experimental Outcomes or Loss of Compound Efficacy
-
Potential Cause 1: Degradation from Improper Storage
-
Troubleshooting Steps:
-
-
Potential Cause 2: In-Process Decomposition
-
Troubleshooting Steps:
-
Assess the pH of your reaction or formulation. Extreme pH values can promote hydrolysis.
-
Evaluate the temperature profile of your experiment. High temperatures can induce thermal degradation.
-
Minimize exposure to ambient light, especially if UV-sensitive reagents are involved.
-
Ensure that all reagents are compatible and free of strong oxidizing agents.[3]
-
-
-
Potential Cause 3: Contamination
-
Troubleshooting Steps:
-
Utilize analytical techniques like LC-MS or GC-MS to identify any unknown impurities.
-
Ensure that all glassware and equipment are scrupulously clean and dry before use.
-
-
Problem: Emergence of Unidentified Peaks in Chromatographic Analysis
-
Potential Cause 1: Formation of Degradants
-
Troubleshooting Steps:
-
Systematically conduct forced degradation studies (see Protocol 1) to intentionally generate degradation products.
-
Compare the retention times of the peaks in your stressed samples with the unknown peaks in your experimental samples.
-
Employ LC-MS/MS to obtain mass fragmentation data of the unknown peaks to aid in their structural elucidation.
-
-
-
Potential Cause 2: Interaction with the Sample Matrix
-
Troubleshooting Steps:
-
Prepare and analyze a sample of your matrix without the this compound to serve as a blank.
-
Prepare a sample of this compound in a clean solvent to serve as a control.
-
By comparing the chromatograms of the blank, control, and your sample, you can identify peaks arising from matrix interactions.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions, in line with ICH guidelines.
Objective: To generate potential degradation products and assess the stability of this compound.
Materials:
-
This compound
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC or UPLC system with UV/PDA and MS detectors
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate under the same conditions as the acid hydrolysis.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature and protect it from light for a defined period (e.g., 24 hours).
-
Withdraw aliquots at specified time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven (e.g., 80 °C) for a defined period.
-
Also, subject a solution of the compound to the same thermal stress.
-
At specified time points, cool the sample, dissolve/dilute it appropriately, and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a UV light source (e.g., 254 nm or a photostability chamber) for a defined period.
-
Simultaneously, keep a control sample protected from light.
-
At specified time points, withdraw aliquots from both the exposed and control samples for analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC or UPLC-MS method (see Protocol 2 for a starting point).
Protocol 2: A Starting Point for a Stability-Indicating UPLC-MS Method
Objective: To provide a baseline chromatographic method for separating this compound from its potential degradation products.
-
Instrumentation: UPLC system coupled with a PDA detector and a mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass measurements).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 5% B.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Detection:
-
PDA: 220-400 nm.
-
MS: Positive electrospray ionization (ESI+), scanning a mass range of m/z 50-500.
-
Note: This method serves as a starting point and should be optimized and validated for your specific application.
Visualizations and Data
Predicted Degradation Pathways
Caption: Predicted degradation pathways for this compound.
Forced Degradation Study Workflow
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Synthesis of 2-Methoxy-N-methylbenzylamine
Welcome to the technical support center for the synthesis of 2-Methoxy-N-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during its synthesis. Instead of a rigid protocol, we will explore the common issues through a series of troubleshooting guides and frequently asked questions (FAQs). Our focus is on understanding the causality behind side reactions and providing robust, field-proven solutions.
Introduction: Navigating the Synthesis
This compound is a valuable intermediate in medicinal chemistry and organic synthesis. While its structure appears straightforward, its preparation can be complicated by several side reactions that impact yield and purity. The two most prevalent synthetic routes are:
-
Reductive Amination of 2-methoxybenzaldehyde with methylamine.
-
N-Methylation of 2-methoxybenzylamine, most notably via the Eschweiler-Clarke reaction.
This guide is structured to address specific problems encountered in these pathways, providing both corrective and preventative strategies.
Section 1: Troubleshooting the Reductive Amination Pathway
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound (2-methoxybenzaldehyde) with an amine (methylamine) in the presence of a reducing agent.[1][2] While efficient, the reaction conditions must be precisely controlled to avoid unwanted byproducts.
FAQ 1.1: My crude NMR shows a significant amount of 2-methoxybenzyl alcohol. What is causing this and how can I prevent it?
Answer:
This is a classic case of competitive reduction. The reducing agent is reducing your starting aldehyde to an alcohol before it can form the imine with methylamine, which is the key intermediate for your desired product. This issue is almost always tied to the choice and handling of the reducing agent.
Causality: Stronger reducing agents, like sodium borohydride (NaBH₄), can readily reduce aldehydes at neutral or acidic pH. The formation of the imine intermediate is often the rate-limiting step and is typically favored under slightly acidic conditions (pH 5-7), which unfortunately can also activate the aldehyde for direct reduction.
Preventative Measures:
-
Select a Milder Reducing Agent: The most effective solution is to use a pH-sensitive reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) .[3] These reagents are less reactive towards the aldehyde at neutral or slightly acidic pH but will efficiently reduce the protonated iminium ion intermediate once it forms. This selectivity is the key to a successful reductive amination.[3]
-
Control the pH: Maintain the reaction pH between 5 and 7. This range is a compromise: acidic enough to catalyze imine formation but not so acidic as to cause significant aldehyde reduction or decomposition.
-
Two-Step, One-Pot Procedure: First, stir the 2-methoxybenzaldehyde and methylamine together in the solvent (e.g., methanol or dichloromethane) for 1-2 hours to allow for imine formation to reach equilibrium. Only then, add the reducing agent. This ensures a higher concentration of the imine intermediate is present when the reductant is introduced.
Caption: Desired vs. undesired pathways in reductive amination.
FAQ 1.2: My reaction is incomplete, with a lot of unreacted starting material. How can I drive it to completion?
Answer:
Incomplete conversion is typically due to unfavorable reaction equilibrium or kinetics.
Troubleshooting Steps:
-
Stoichiometry: Ensure you are using a slight excess of methylamine (e.g., 1.2-1.5 equivalents). Methylamine can be volatile, so ensure it is added correctly and the reaction vessel is well-sealed.
-
Water Removal: Imine formation is a condensation reaction that releases water. The presence of excess water can push the equilibrium back towards the starting materials. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction can drive the formation of the imine intermediate.
-
Reaction Time and Temperature: While many reductive aminations are complete within a few hours at room temperature, sterically hindered or electronically deactivated substrates may require longer reaction times (up to 24 hours) or gentle heating (40-50 °C). Monitor the reaction by TLC or GC-MS to determine the optimal time.
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvents | Key Advantages | Common Issues |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH, ACN | Highly selective for imines over carbonyls; tolerant of acidic pH. | Toxic cyanide byproduct; requires careful quenching. |
| Sodium Triacetoxyborohydride | STAB | CH₂Cl₂, DCE, THF | Non-toxic; highly effective; moisture sensitive. | More expensive; can be sluggish with ketones. |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Inexpensive; readily available. | Can cause significant aldehyde reduction to alcohol. [3] |
| Catalytic Hydrogenation | H₂/Pd-C | MeOH, EtOH | "Green" method; no salt byproducts. | Requires specialized equipment; may reduce other functional groups.[4] |
Section 2: Troubleshooting the Eschweiler-Clarke N-Methylation Pathway
The Eschweiler-Clarke reaction is a powerful method for methylating primary or secondary amines using excess formic acid and formaldehyde.[5][6] It is a reductive amination process where formic acid acts as the hydride source.[7]
FAQ 2.1: My methylation of 2-methoxybenzylamine is incomplete. How can I improve the yield?
Answer:
The Eschweiler-Clarke reaction is typically very robust and high-yielding, so incomplete conversion often points to issues with reagent stoichiometry or reaction conditions.
Causality & Solutions:
-
Insufficient Reagents: The reaction requires an excess of both formaldehyde and formic acid. For the methylation of a primary amine like 2-methoxybenzylamine to the secondary amine, and then to the tertiary amine (if desired, though not in this case), a minimum of 2 equivalents of each reagent is mechanistically required.[6][8] For driving the reaction to completion, a practical excess of 3-5 equivalents is often used.
-
Temperature: The reaction is typically performed at or near the boiling point of the aqueous solution, often at 90-100 °C.[5] Insufficient heating will result in slow and incomplete reaction. The reaction is driven by the irreversible loss of carbon dioxide gas, which is facilitated by heat.[8]
-
Reaction Time: Allow the reaction to proceed for several hours (typically 4-12 hours) at reflux. Monitor by TLC until the starting amine spot is completely consumed.
FAQ 2.2: Is the formation of a quaternary ammonium salt a concern with the Eschweiler-Clarke reaction?
Answer:
No, this is one of the most significant advantages of the Eschweiler-Clarke reaction. The mechanism inherently prevents the formation of quaternary ammonium salts.
Mechanistic Explanation: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde. This iminium ion is then reduced by formic acid. A tertiary amine, which lacks an N-H bond, cannot form another iminium ion with formaldehyde.[5][9] Therefore, the reaction stops cleanly at the tertiary amine stage. This makes it superior to other methylation methods, such as using methyl iodide, which are prone to over-alkylation.[9]
Caption: The reaction stops as the tertiary amine cannot form an iminium ion.
Section 3: General Purification Strategies
FAQ 3.1: What is the best way to purify the final product and remove the common side products?
Answer:
This compound is a basic compound, which is a key property to exploit during purification.
-
Acid-Base Extraction: This is the most effective initial cleanup step.
-
After the reaction, quench and basify the mixture with NaOH or K₂CO₃ to a pH > 11.
-
Extract the crude product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine to remove inorganic salts.
-
To remove neutral or acidic impurities (like 2-methoxybenzyl alcohol or unreacted aldehyde), you can perform an acid wash. Extract the organic layer with dilute HCl (e.g., 1M). Your amine product will move into the aqueous layer as the hydrochloride salt. The neutral impurities will remain in the organic layer, which can be discarded.
-
Re-basify the acidic aqueous layer with NaOH and extract your purified amine back into a fresh organic solvent. Dry and evaporate to get a much cleaner product.
-
-
Silica Gel Chromatography: While effective, amines can streak on standard silica gel. To mitigate this, you can either:
-
Pre-treat the silica with triethylamine.
-
Use a mobile phase containing a small amount of a basic modifier, such as 1-2% triethylamine or ammonium hydroxide in your eluent system (e.g., ethyl acetate/hexanes).
-
-
Distillation: The product has a boiling point of approximately 227 °C at atmospheric pressure. Fractional distillation under reduced pressure is an excellent method for final purification to high purity, especially on a larger scale.
Section 4: Recommended Experimental Protocol
This protocol for the Eschweiler-Clarke N-methylation is recommended for its reliability and the prevention of over-alkylation side reactions.
Protocol: Synthesis of this compound via Eschweiler-Clarke Reaction
-
Reagent Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxybenzylamine (10.0 g, 72.9 mmol, 1.0 equiv.).
-
-
Reagent Addition:
-
Add aqueous formaldehyde (37% w/w, 11.8 mL, 145.8 mmol, 2.0 equiv.).
-
Carefully add formic acid (98-100%, 5.5 mL, 145.8 mmol, 2.0 equiv.) portion-wise. Note: The initial reaction may be exothermic.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C using an oil bath and maintain at reflux for 6 hours. The evolution of CO₂ gas should be observed.
-
Monitor the reaction progress by TLC (e.g., 10% MeOH in CH₂Cl₂, stained with ninhydrin to visualize the primary amine starting material).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture by slowly adding 8M sodium hydroxide solution until the pH is >11. Ensure the flask is cooled in an ice bath during this process.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude oil can be further purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites | MDPI [mdpi.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. name-reaction.com [name-reaction.com]
- 7. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Scale-Up of 2-Methoxy-N-methylbenzylamine Production
Introduction: 2-Methoxy-N-methylbenzylamine is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. While its preparation on a laboratory scale is relatively straightforward, scaling up the synthesis presents a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, and process safety. This guide provides in-depth technical support for researchers, chemists, and process engineers, focusing on the most common synthetic route: the reductive amination of 2-methoxybenzaldehyde with methylamine. We will explore common pitfalls, troubleshooting strategies, and best practices to ensure a safe, efficient, and reproducible scale-up process.
Core Synthetic Pathway: Reductive Amination
The primary industrial route to this compound involves a one-pot reductive amination. The process begins with the condensation of 2-methoxybenzaldehyde and methylamine to form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide
This section addresses specific issues that frequently arise during the scale-up process.
Question 1: My reaction yield is consistently low (<70%), and I detect significant amounts of unreacted 2-methoxybenzaldehyde. What's going wrong?
Answer: This is a classic problem often rooted in the initial imine formation step, which is a reversible equilibrium. On a large scale, inefficient water removal can drive the equilibrium back towards the starting materials. Additionally, the choice and timing of the reducing agent addition are critical.
Causality & Solutions:
-
Inefficient Water Removal: The condensation of the aldehyde and amine releases one equivalent of water. In a large reactor, this water can hydrolyze the newly formed imine.
-
Solution: While a Dean-Stark trap is common in lab-scale syntheses using solvents like toluene, it may not be practical for reactions in lower-boiling solvents like methanol. A more robust scale-up solution is the use of a drying agent. However, adding solid drying agents to a large reactor can be problematic. The most effective strategy is to allow sufficient time for imine formation before adding the reducing agent. Pushing the reaction by using a slight excess of methylamine (1.1-1.2 equivalents) can also help.
-
-
Premature Reduction of Aldehyde: If the reducing agent is added too early or is too reactive towards the aldehyde compared to the imine, you will generate 2-methoxybenzyl alcohol as a byproduct, consuming both the aldehyde and the reducing agent.
-
Solution: Allow the aldehyde and amine to stir for a sufficient period (e.g., 1-2 hours) at a controlled temperature (e.g., 0-10 °C) to maximize imine concentration before introducing the reducing agent. Sodium borohydride (NaBH₄) can reduce aldehydes, so its addition must be carefully controlled.[1][2] A milder reducing agent like sodium triacetoxyborohydride (STAB) is less likely to reduce the aldehyde but is more expensive and sensitive to water, making it less ideal for some large-scale processes.[2]
-
Question 2: The reaction is highly exothermic upon addition of the reducing agent, making temperature control difficult in our large reactor. How can we manage this?
Answer: The reduction of the imine is a highly exothermic step. Poor heat dissipation in a large volume can lead to a thermal runaway, causing solvent to boil and potentially leading to dangerous side reactions and pressure buildup.
Causality & Solutions:
-
Rate of Addition: Adding the reducing agent (especially NaBH₄) too quickly releases a large amount of energy in a short period, overwhelming the reactor's cooling capacity.
-
Solution: The reducing agent must be added portion-wise or via a solids dosing system over an extended period. The internal reaction temperature, not the jacket temperature, must be monitored continuously. Set a maximum internal temperature limit (e.g., 25 °C) and pause the addition if this temperature is exceeded.
-
-
Concentration: Highly concentrated reaction mixtures will generate more heat per unit volume.
-
Solution: While reducing solvent is desirable for efficiency, ensure the reaction is dilute enough to manage the exotherm. A typical starting point is a 10-15% w/v concentration of the limiting reagent.
-
-
Cooling Inefficiency: The surface-area-to-volume ratio decreases as the reactor size increases, making cooling less efficient.
-
Solution: Ensure your reactor's cooling system is adequate for the batch size. For very large scales, consider using a semi-batch process where one of the reactants is added continuously to control the rate of reaction and heat generation.
-
Question 3: During work-up, we are experiencing persistent emulsions and losing product in the aqueous layer. How can we improve product isolation?
Answer: Amines, especially at certain pH values, can act as surfactants, leading to stable emulsions. Furthermore, the product has some water solubility, which can lead to significant losses on a large scale.
Causality & Solutions:
-
pH of Aqueous Layer: During quenching and extraction, the pH determines the form of the amine. At neutral or slightly basic pH, the free amine can stabilize emulsions.
-
Solution: After quenching the reaction, perform the initial extractions under acidic conditions (pH ~2) by adding HCl. This converts the product amine to its hydrochloride salt, which is highly water-soluble and will remain in the aqueous phase, while non-basic impurities (like 2-methoxybenzyl alcohol) can be extracted and removed with a nonpolar solvent (e.g., heptane or MTBE). Subsequently, basify the aqueous layer to a high pH (>12) with NaOH to regenerate the free amine, which can then be extracted into a fresh organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
"Salting Out" Effect: The solubility of the amine in the aqueous layer can be reduced by increasing the ionic strength of the water.
-
Solution: Before extracting the free amine from the basified aqueous layer, saturate the layer with sodium chloride (brine).[3] This significantly decreases the product's solubility in water, driving it into the organic phase and improving extraction efficiency. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for scaling up this process: Sodium Borohydride, Catalytic Hydrogenation, or something else?
A1: The choice depends on a balance of cost, safety, equipment availability, and desired purity.
| Reducing Agent | Pros | Cons | Scale-Up Considerations |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available, operationally simple.[4] | Can also reduce the starting aldehyde[1]; generates hydrogen gas upon quenching; exotherm can be significant. | Best for moderate scales where cost is a key driver. Requires excellent temperature control and a well-ventilated area for quenching. |
| Catalytic Hydrogenation (H₂/Catalyst) | "Green" reagent (only water as byproduct), highly efficient, cost-effective at very large scales.[5][6] | Requires specialized high-pressure reactor; catalyst can be expensive and pyrophoric (e.g., Pd/C)[7]; potential for catalyst poisoning. | The preferred method for dedicated, large-volume industrial production due to low waste and high atom economy. Requires significant capital investment in high-pressure equipment. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines over aldehydes.[1] | Toxic cyanide byproduct; more expensive than NaBH₄. | Generally avoided for large-scale production due to toxicity and waste disposal concerns, despite its excellent selectivity. |
For most multi-purpose plants, Sodium Borohydride offers the best balance of cost and operational simplicity, provided the exotherm and quenching are handled with appropriate engineering controls.
Q2: How can I effectively monitor the reaction's progress on a large scale without constant sampling?
A2: While HPLC or GC analysis of aliquots is the most accurate method, it can be slow. For in-process control, consider using probes that provide real-time data. A temperature probe is the most critical for monitoring the reduction step; a sharp increase in temperature upon adding the reducing agent confirms the reaction is proceeding, and a leveling off indicates its completion. For some processes, in-situ IR probes can be used to monitor the disappearance of the aldehyde's carbonyl peak (~1680-1700 cm⁻¹).
Q3: What are the most critical safety precautions when handling large quantities of methylamine and sodium borohydride?
A3:
-
Methylamine: Is a toxic, flammable gas often supplied as a solution in a solvent (e.g., THF or water). Work in a well-ventilated area or closed system. Have an appropriate acid scrubber available for any potential off-gassing. Ensure all equipment is properly grounded to prevent static discharge.
-
Sodium Borohydride: Is a flammable solid that reacts violently with acid and vigorously with water to produce flammable hydrogen gas.[8] It should be stored in a dry, inert atmosphere. Add it slowly and in a controlled manner to the reaction. The quenching step (adding water or acid to destroy excess NaBH₄) must be done very slowly and with robust cooling, as it is often more exothermic than the reaction itself and liberates large volumes of hydrogen.
Q4: My final product is a dark brown oil after distillation. What is the cause and how can I prevent this?
A4: Darkening is often a sign of decomposition or the presence of oxidized impurities. Amines, in general, are susceptible to air oxidation, which can be accelerated at the high temperatures required for distillation.
-
Prevention:
-
Inert Atmosphere: Ensure the work-up and particularly the distillation are performed under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.
-
Vacuum Distillation: Purify the final product by fractional distillation under reduced pressure.[9] This lowers the boiling point and minimizes thermal decomposition.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) before distillation can prevent color formation, but this should be tested to ensure it doesn't interfere with product specifications.
-
Caption: Troubleshooting workflow for low product yield.
Detailed Experimental Protocol: Scale-Up Synthesis (1.0 mole)
Disclaimer: This protocol is for informational purposes only and should be adapted and optimized for specific equipment and safety protocols. A thorough hazard analysis should be conducted before any scale-up operation.
Materials:
-
2-Methoxybenzaldehyde (136.15 g, 1.0 mol)
-
Methylamine (40% solution in H₂O, 85.4 g, 1.1 mol)
-
Methanol (1.5 L)
-
Sodium Borohydride (41.6 g, 1.1 mol)
-
Hydrochloric Acid (37%, as needed for pH adjustment)
-
Sodium Hydroxide (50% solution, as needed for pH adjustment)
-
Dichloromethane (DCM, ~2 L for extractions)
-
Saturated NaCl solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Charge a 5L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet with 2-methoxybenzaldehyde and methanol. Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.
-
Amine Addition: Slowly add the methylamine solution dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Imine Formation: Stir the mixture at 5-10 °C for 1.5 hours to allow for imine formation.
-
Reduction: Begin adding sodium borohydride in small portions (e.g., ~4 g every 10-15 minutes). This step is highly exothermic. Monitor the internal temperature closely and maintain it below 25 °C by adjusting the addition rate and cooling. The total addition may take 2-3 hours.
-
Reaction Completion: After the final addition of NaBH₄, allow the reaction to stir for an additional 2 hours at room temperature to ensure completion. Monitor by TLC or GC to confirm the disappearance of the imine/aldehyde.
-
Quenching: Cool the reactor back down to 0-5 °C. CAUTION: Hydrogen gas will be evolved. Very slowly and carefully, add 500 mL of water dropwise. The rate of addition should be controlled to keep the temperature below 20 °C and manage the rate of gas evolution.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol.
-
Acidic Wash: Transfer the remaining aqueous slurry to a separatory funnel. Add DCM (500 mL) and slowly add concentrated HCl until the aqueous phase has a pH of ~2. Shake and separate the layers. Discard the organic layer (which contains non-basic impurities).
-
Basification & Extraction: Cool the acidic aqueous layer in an ice bath. Slowly add 50% NaOH solution with stirring until the pH is >12. This is exothermic. Add 500 mL of brine. Extract the product with DCM (3 x 400 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound as an oil.
-
Purification: Purify the crude oil by vacuum distillation to obtain the final product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Methoxy-N-methylbenzylamine for the Research Scientist
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and reliable production of key intermediates is paramount. 2-Methoxy-N-methylbenzylamine, a valuable building block, is no exception. Its synthesis is primarily approached through two distinct and well-established chemical transformations: reductive amination of 2-methoxybenzaldehyde and the reduction of N-methyl-2-methoxybenzamide. This guide provides an in-depth, objective comparison of these two primary synthetic routes, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages to inform your synthetic strategy.
At a Glance: Comparing the Two Main Synthetic Routes
| Parameter | Reductive Amination | Amide Reduction |
| Starting Materials | 2-Methoxybenzaldehyde, Methylamine source | 2-Methoxybenzoic acid (or derivative), Methylamine |
| Key Transformation | Imine formation and in-situ reduction | Amide formation followed by reduction |
| Typical Reagents | NaBH(OAc)₃, NaBH₃CN, H₂/Pd, Me₂SiHCl | Thionyl chloride (for acid chloride), LiAlH₄ |
| Reported Yield | High (e.g., 96% for a modified protocol)[1] | Generally good, but multi-step |
| Key Advantages | Often a one-pot procedure, high atom economy, milder options available | Robust and well-established chemistry |
| Key Disadvantages | Potential for over-alkylation, reagent sensitivity | Use of hazardous reagents (LiAlH₄), multi-step process |
| Safety & Handling | Varies with reductant; borohydrides require care, but are generally safer than LiAlH₄ | LiAlH₄ is highly pyrophoric and reacts violently with water[2] |
| Cost-Effectiveness | Can be highly cost-effective with optimized reagents | Can be more expensive due to multi-step nature and cost of LiAlH₄ |
Route 1: Reductive Amination of 2-Methoxybenzaldehyde
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and the ability to form C-N bonds in a single operational step from a carbonyl compound and an amine.[3][4] The reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is then reduced in situ by a hydride source to the desired amine.[4]
Mechanistic Pathway of Reductive Amination
The generally accepted mechanism involves two key stages:
-
Imine Formation: The nitrogen of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This is followed by dehydration to form an N-methyl-1-(2-methoxyphenyl)methanimine (an imine or Schiff base). This step is typically reversible and often catalyzed by mild acid.
-
Reduction: A reducing agent, present in the reaction mixture, delivers a hydride to the imine carbon, which is more electrophilic than the starting aldehyde's carbonyl carbon, to yield the final secondary amine.
Caption: Reductive Amination Workflow.
Experimental Protocol: High-Yield Synthesis via N-Boc-N-methylamine
A modern and highly efficient protocol for the synthesis of this compound hydrochloride involves the use of N-Boc-N-methylamine and chlorodimethylsilane (Me₂SiHCl) as the reductant. This method boasts an impressive 96% yield.[1]
Step-by-Step Methodology:
-
To a solution of 2-methoxybenzaldehyde (1.0 equiv) in a suitable aprotic solvent (e.g., THF), add N-Boc-N-methylamine (1.2 equiv).
-
Cool the mixture to 0 °C and add chlorodimethylsilane (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting aldehyde.
-
Upon completion, quench the reaction by the slow addition of methanol. This step also facilitates the in-situ deprotection of the Boc group.
-
The product, this compound hydrochloride, typically precipitates as a white solid and can be isolated by filtration.
Rationale for Reagent Choice:
-
N-Boc-N-methylamine: Using the Boc-protected amine helps to control the reactivity and prevent over-alkylation, a common side reaction in reductive aminations with primary amines.
-
Me₂SiHCl: This reductant is effective and the HCl generated during the reaction conveniently facilitates the in-situ removal of the Boc protecting group, streamlining the process.
Alternative Reductive Amination Protocol
A more traditional approach utilizes sodium borohydride or a similar reducing agent with a palladium catalyst. For a related compound, N-methyl-2-methoxy-3,4-methylenedioxybenzylamine, a quantitative yield was achieved using 5% Pd/C with hydrogen gas at atmospheric pressure.[5]
Route 2: Reduction of N-methyl-2-methoxybenzamide
This two-step approach first involves the synthesis of the corresponding amide, N-methyl-2-methoxybenzamide, from 2-methoxybenzoic acid or its derivatives, followed by the reduction of the amide to the target amine.
Mechanistic Pathway of Amide Synthesis and Reduction
-
Amide Formation: 2-methoxybenzoic acid is first activated, typically by conversion to its acid chloride using a reagent like thionyl chloride (SOCl₂). The highly reactive acid chloride then readily reacts with methylamine in the presence of a base to form N-methyl-2-methoxybenzamide.
-
Amide Reduction: The amide is then treated with a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). The hydride attacks the carbonyl carbon, and through a series of intermediates, the carbonyl oxygen is ultimately replaced by two hydrogen atoms.[2]
Caption: Amide Reduction Workflow.
Experimental Protocol: A Two-Step Synthesis
Part A: Synthesis of N-methyl-2-methoxybenzamide
Step-by-Step Methodology:
-
In a fume hood, carefully add thionyl chloride (1.2 equiv) to 2-methoxybenzoic acid (1.0 equiv) and heat the mixture gently under reflux until the evolution of HCl gas ceases. Distill off the excess thionyl chloride to obtain crude 2-methoxybenzoyl chloride.
-
Dissolve the crude 2-methoxybenzoyl chloride in a dry, inert solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution in an ice bath and add a solution of methylamine (2.5 equiv, e.g., 40% in water or as a gas) and a tertiary amine base like triethylamine (1.5 equiv) dropwise.
-
Stir the reaction mixture at room temperature for several hours.
-
Perform an aqueous workup, washing with dilute acid and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methyl-2-methoxybenzamide.
Part B: Reduction of N-methyl-2-methoxybenzamide
The following protocol is based on the general procedure for LiAlH₄ reduction of amides.[2]
Step-by-Step Methodology:
-
Safety First: LiAlH₄ is a highly reactive and pyrophoric reagent. All glassware must be oven-dried and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Suspend lithium aluminum hydride (1.5 equiv) in anhydrous tetrahydrofuran (THF) in a three-necked flask equipped with a condenser and a dropping funnel.
-
Dissolve N-methyl-2-methoxybenzamide (1.0 equiv) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours to ensure complete reduction.
-
Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular aluminum salts and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washings, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography.
Comparative Analysis and Field-Proven Insights
Yield and Purity:
The reductive amination route, particularly the modern protocol using Me₂SiHCl, demonstrates a superior reported yield (96%) in a single step for the hydrochloride salt of the product.[1] This high efficiency is a significant advantage. The amide reduction route involves two distinct synthetic steps, and while each step can be high-yielding, the overall yield is likely to be lower than the optimized one-pot reductive amination.
Safety and Handling:
The most significant drawback of the amide reduction route is the use of lithium aluminum hydride. LiAlH₄ is notoriously hazardous, reacting violently with protic solvents and requiring stringent anhydrous conditions and careful handling.[2] In contrast, while the reagents for reductive amination must be handled with care, they are generally considered safer. A patent for a similar compound explicitly mentions avoiding LiAlH₄ as a key advantage for industrial-scale production due to safety concerns.[6]
Cost and Scalability:
For large-scale industrial synthesis, a one-pot reaction like reductive amination is often more cost-effective due to reduced processing time, solvent usage, and waste generation. The high cost and handling requirements of LiAlH₄ can also make the amide reduction route less economically viable on a larger scale. The starting materials for both routes, 2-methoxybenzaldehyde and 2-methoxybenzoic acid, are commercially available and similarly priced.
Substrate Scope and Potential Side Reactions:
-
Reductive Amination: A potential side reaction is the reduction of the aldehyde to the corresponding alcohol (2-methoxybenzyl alcohol). The choice of a selective reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, which reduces the iminium ion much faster than the aldehyde, is crucial to minimize this. Over-alkylation to a tertiary amine is also a possibility, though less of a concern with a secondary amine as the target.
-
Amide Reduction: The reduction of amides with LiAlH₄ is a very robust reaction. However, incomplete reduction could lead to the presence of the starting amide in the final product. The workup procedure is also critical for obtaining a clean product free of aluminum salts.
Conclusion
For the synthesis of this compound, reductive amination emerges as the superior route for most laboratory and industrial applications. The availability of high-yield, one-pot protocols, coupled with a more favorable safety profile and better atom economy, makes it the more efficient and practical choice. The protocol utilizing N-Boc-N-methylamine and Me₂SiHCl, with its reported 96% yield, is particularly noteworthy for its elegance and efficiency.[1]
The amide reduction pathway, while a classic and reliable method for amine synthesis, is hampered by its multi-step nature and the significant safety hazards associated with the use of lithium aluminum hydride. This route may be considered if the starting material, N-methyl-2-methoxybenzamide, is readily available, or if specific functionalities in a more complex molecule are incompatible with the conditions of reductive amination.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including scale, available equipment, and safety considerations. However, based on the current literature, reductive amination represents the more modern, efficient, and safer approach to this compound.
References
A Senior Application Scientist's Guide to the Spectroscopic Verification of 2-Methoxy-N-methylbenzylamine
In the realms of pharmaceutical research and synthetic chemistry, the absolute certainty of a starting material's identity and purity is non-negotiable. The success of a multi-step synthesis or the validity of a biological assay hinges on the quality of the reagents used. This guide provides an in-depth, practical framework for researchers to verify the structural integrity of 2-Methoxy-N-methylbenzylamine (CAS No. 6851-80-5), a common building block, using standard spectroscopic techniques.
We will move beyond a simple data sheet comparison, instead focusing on the why and how of spectroscopic analysis. By comparing high-quality reference data with theoretically predicted spectra, we establish a robust benchmark against which any procured sample can be evaluated.
Foundational Principles of Spectroscopic Verification
The core principle of verification is to match the electronic and vibrational "fingerprint" of a supplied chemical with its known, unique structure. No single technique is foolproof; therefore, a multi-faceted approach using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is the industry standard for unambiguous characterization.
The Causality of Method Selection:
-
NMR Spectroscopy (¹H and ¹³C): Provides the most definitive information about the carbon-hydrogen framework of a molecule. It reveals the number of unique protons and carbons, their chemical environments, and their connectivity, making it the cornerstone of structural elucidation.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. It is a rapid and effective method to confirm the presence of key bonds, such as N-H, C-O, and aromatic C=C, and to spot impurities that have distinct functional groups.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. It serves as a final confirmation of the molecular formula.
The following diagram illustrates the logical workflow for comprehensive sample verification.
Caption: Workflow for Spectroscopic Verification of a Chemical Reagent.
The Spectroscopic Benchmark for this compound
To establish a reliable standard, we will compare reference data from reputable databases with a theoretically predicted NMR spectrum. Software like ACD/Labs' NMR Predictors uses extensive databases and sophisticated algorithms to generate highly accurate theoretical spectra from a chemical structure, providing a powerful tool for verification.[1][2]
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 6851-80-5 | [3][4][5] |
| Molecular Formula | C₉H₁₃NO | [3][4][6] |
| Molecular Weight | 151.21 g/mol | [3][4] |
| Typical Assay | ≥97% | [3] |
| Appearance | Colorless Liquid |[5] |
The structure below highlights the key nuclei whose spectral signals we will analyze.
Caption: Structure of this compound with key NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically acquired in a deuterated solvent, such as chloroform-d (CDCl₃). The solvent peak (residual CHCl₃ at ~7.26 ppm for ¹H NMR; CDCl₃ triplet at ~77.16 ppm for ¹³C NMR) should not be mistaken for a sample signal.
¹H NMR Analysis
The proton NMR spectrum provides the most detailed structural map. We expect to see five distinct signals corresponding to the aromatic, benzylic, N-methyl, methoxy, and amine protons.
Table 2: Comparative ¹H NMR Data (Predicted vs. Reference)
| Assignment | Predicted Chemical Shift (δ, ppm)* | Reference Chemical Shift (δ, ppm)** | Expected Multiplicity | Integration |
|---|---|---|---|---|
| Ar-H (A) | 6.88 - 7.30 | ~6.8 - 7.3 | Multiplet (m) | 4H |
| Benzylic -CH₂- (B) | 3.68 | ~3.7 | Singlet (s) | 2H |
| N-Methyl -NHCH₃ (C) | 2.45 | ~2.4 | Singlet (s) | 3H |
| Methoxy -OCH₃ (D) | 3.85 | ~3.8 | Singlet (s) | 3H |
| Amine -NH- (E) | ~1.8 (variable) | Broad, variable | Broad Singlet (br s) | 1H |
*Predicted using ACD/Labs NMR Predictor methodology.[2] The exact appearance of multiplets and shifts can vary based on the prediction algorithm and training data used. **Typical values derived from analysis of similar structures and database entries. The amine proton signal is often broad and its chemical shift is highly dependent on concentration and sample purity (e.g., presence of water).
¹³C NMR Analysis
The ¹³C NMR spectrum confirms the carbon backbone. Nine distinct signals are expected for the nine unique carbon atoms in the molecule.
Table 3: Comparative ¹³C NMR Data (Reference)
| Assignment | Reference Chemical Shift (δ, ppm)[4] |
|---|---|
| Ar-C (F) | 110.3, 120.5, 127.3, 128.6, 130.3, 157.5 |
| Benzylic -CH₂- (G) | 52.0 |
| N-Methyl -NHCH₃ (H) | 36.1 |
| Methoxy -OCH₃ (I) | 55.2 |
Data sourced from SpectraBase, sample run in CDCl₃.[4]
Infrared (IR) Spectroscopy
The IR spectrum is used to rapidly confirm the presence of key functional groups.
Table 4: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H Amine | 3300 - 3500 (weak-medium) | N-H Stretch |
| C-H Aromatic | 3000 - 3100 | C-H Stretch |
| C-H Aliphatic | 2850 - 3000 | C-H Stretch |
| C=C Aromatic | 1450 - 1600 | C=C Stretch |
| C-O Ether | 1200 - 1275 (strong) | Asymmetric C-O-C Stretch |
| C-N Amine | 1020 - 1250 | C-N Stretch |
Reference ranges are based on standard IR spectroscopy principles. The N-H stretch in a secondary amine like this is typically a single, relatively weak band.[7][8]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight. Using Electron Ionization (EI), we expect to see the molecular ion peak [M]⁺ and characteristic fragment ions.
Table 5: Expected Mass Spectrometry Peaks
| m/z (mass-to-charge) | Identity | Notes |
|---|---|---|
| 151 | [M]⁺ | Molecular Ion. Confirms the molecular weight.[6] |
| 121 | [M - CH₂NH]⁺ | Loss of the methylamino radical. |
| 106 | [M - CH₃NHCH₂]⁺ | Loss of the N-methylaminomethyl group. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl compounds. |
Experimental Protocols for Verification
To ensure trustworthy and reproducible results, standardized protocols must be followed.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Mixing: Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., 30° pulse, 2-second relaxation delay). A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Processing: Fourier transform the acquired data, phase correct the spectra, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Protocol 2: IR Spectrum Acquisition (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a single drop of the neat liquid sample onto the center of the ATR crystal.
-
Acquisition: Acquire the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
Interpreting Potential Discrepancies
Minor deviations in spectral data are common, but significant differences warrant investigation.
-
NMR:
-
Unexpected Peaks: Small, sharp peaks may indicate impurities from the synthesis or residual solvents (e.g., ethyl acetate, hexane). Broader peaks could suggest the presence of water.
-
Shift Deviations: Minor shifts (<0.05 ppm) can be due to concentration or temperature effects. Larger shifts may indicate a structural isomer or a different compound entirely.
-
-
IR: The absence of a key peak (like the C-O stretch) or the presence of a strong, unexpected peak (e.g., a C=O carbonyl stretch ~1700 cm⁻¹) is a major red flag indicating a significant impurity or incorrect product.
-
MS: A molecular ion peak that does not match 151 m/z is definitive evidence that the sample is not the correct compound.
Conclusion and Recommendations
The structural verification of this compound is a straightforward process when a systematic, multi-technique approach is employed. By comparing experimentally acquired NMR, IR, and MS data against a benchmark established from reliable databases and theoretical predictions, researchers can proceed with confidence in the integrity of their starting material.
Key Recommendations for Researchers:
-
Always Verify: Do not assume a label is sufficient. Always perform, at a minimum, a ¹H NMR and/or an IR spectrum on new batches of critical reagents.
-
Use Multiple Techniques: Rely on the combined power of NMR, IR, and MS for unambiguous identification.
-
Compare to a Benchmark: Use reference data from sources like SpectraBase or the NIST Chemistry WebBook, and consider using NMR prediction software to understand the expected spectrum.[4][9]
-
Question Discrepancies: Investigate any significant deviation from the expected spectral data, as it may indicate impurities that could compromise your research.
By integrating these self-validating protocols into standard laboratory practice, scientists can uphold the highest standards of scientific integrity and ensure the reliability and reproducibility of their results.
References
- 1. platform.softwareone.com [platform.softwareone.com]
- 2. acdlabs.com [acdlabs.com]
- 3. This compound 97 6851-80-5 [sigmaaldrich.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. chemwhat.com [chemwhat.com]
- 6. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. N-Methylbenzylamine(103-67-3) IR Spectrum [chemicalbook.com]
- 9. N-methyl-o-methoxybenzylamine [webbook.nist.gov]
A Senior Application Scientist's Guide to Benzylamine Reactivity: A Comparative Analysis of 2-Methoxy-N-methylbenzylamine
For researchers, scientists, and drug development professionals, the nuanced reactivity of synthetic intermediates is a cornerstone of efficient and predictable molecule construction. Benzylamines are ubiquitous building blocks, but their utility is profoundly influenced by the substituents on both the aromatic ring and the nitrogen atom. This guide provides an in-depth comparison of 2-Methoxy-N-methylbenzylamine with other key benzylamines, offering objective analysis and supporting experimental frameworks to inform your synthetic strategies.
We will dissect the interplay of electronic and steric effects that govern the nucleophilicity and overall reactivity of this secondary amine, providing a rationale for its behavior in common synthetic transformations.
Understanding the Substituent Effects in this compound
The reactivity of this compound is dictated by the combined influence of its two key substituents: the ortho-methoxy group on the phenyl ring and the methyl group on the nitrogen atom.
Electronic Effects of the Ortho-Methoxy Group
A methoxy group attached to a benzene ring exerts two opposing electronic effects.[1]
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the ring through the sigma (σ) bond. This effect is distance-dependent and deactivates the ring.[1][2]
-
Resonance Effect (+M): The lone pairs on the oxygen atom can delocalize into the aromatic π-system, donating electron density. This effect is strongest at the ortho and para positions.[1][2]
For a methoxy group, the resonance effect typically outweighs the inductive effect, making it an overall electron-donating group (EDG) that activates the aromatic ring towards electrophilic substitution.[1] However, the ortho position of the methoxy group in our target molecule introduces additional complexity, including potential steric hindrance and intramolecular interactions that can modulate the reactivity of the adjacent aminomethyl side chain.[3]
Caption: Inductive vs. Resonance effects of the ortho-methoxy group.
Steric and Electronic Effects of the N-Methyl Group
The presence of a methyl group on the nitrogen atom transforms the primary amine into a secondary amine, which has two primary consequences:
-
Increased Steric Hindrance: The methyl group adds bulk around the nitrogen's lone pair, which can impede the approach of electrophiles.[4] This steric effect can significantly decrease the rate of reactions like N-acylation or N-alkylation, especially with bulky reagents.[5][6]
-
Increased Basicity (Inductive Effect): The methyl group is weakly electron-donating through induction, pushing electron density towards the nitrogen. This slightly increases the electron density on the nitrogen, making it a stronger base and, in the absence of overwhelming steric effects, a potentially more potent nucleophile.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we will compare it against several structural analogs. The primary reaction considered for this comparison is N-acylation , a fundamental transformation that directly probes the nucleophilicity of the amine.
Structural Analogs for Comparison
Caption: Key structural analogs for reactivity comparison.
Predicted Reactivity in N-Acylation
N-acylation reactions, such as the reaction with benzoyl chloride, are sensitive to both the nucleophilicity of the nitrogen atom and steric hindrance around it.[7]
| Compound | Key Features | Predicted N-Acylation Rate | Rationale |
| Benzylamine | Primary amine, unsubstituted ring | Baseline | The reference point for comparison. Minimal steric hindrance. |
| 4-Methoxybenzylamine | Primary amine, para-EDG | Faster than Benzylamine | The +M effect of the para-methoxy group increases electron density on the ring and slightly on the benzylic carbon, enhancing amine nucleophilicity. Minimal steric hindrance.[8] |
| 2-Methoxybenzylamine | Primary amine, ortho-EDG | Slower than 4-Methoxybenzylamine | While the +M effect is present, the ortho-methoxy group introduces steric hindrance near the reaction center, potentially slowing the approach of the acylating agent.[3] |
| This compound | Secondary amine, ortho-EDG | Slower than 2-Methoxybenzylamine | The combination of steric hindrance from the ortho-methoxy group AND the N-methyl group significantly impedes the reaction. This steric effect typically outweighs the slight electronic activation from the N-methyl group.[4][5] |
| 2-Methoxy-N,N-dimethylbenzylamine | Tertiary amine, ortho-EDG | No reaction (forms quaternary salt) | Tertiary amines do not undergo acylation to form amides. They can act as bases or nucleophiles to form unstable acylammonium salts. N,N-dimethylation also introduces significant steric bulk.[9] |
Experimental Protocol: Comparative Kinetic Study of Benzylamine Acylation
To validate the predicted reactivity trends, a comparative kinetic study can be performed. This protocol provides a robust framework for quantifying the relative rates of acylation.
Objective: To determine the relative reaction rates of this compound and its structural analogs with benzoyl chloride.
Materials:
-
This compound (CAS: 6851-80-5)
-
Benzylamine (CAS: 100-46-9)
-
4-Methoxybenzylamine (CAS: 2393-23-9)[10]
-
2-Methoxybenzylamine (CAS: 6850-57-3)[11]
-
Benzoyl Chloride (CAS: 98-88-4)
-
Triethylamine (TEA) (CAS: 121-44-8)
-
Anhydrous Dichloromethane (DCM)
-
Internal Standard (e.g., Dodecane)
-
HPLC-grade Acetonitrile and Water
-
Reaction vials, syringes, magnetic stirrer, and heating block
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Caption: Workflow for the comparative kinetic analysis of N-acylation.
Step-by-Step Methodology:
-
Preparation:
-
In separate volumetric flasks, prepare 0.1 M stock solutions of each benzylamine derivative, benzoyl chloride, and triethylamine in anhydrous DCM.
-
Add a consistent amount of an internal standard (e.g., dodecane) to each amine stock solution for accurate quantification.
-
-
Reaction Setup:
-
For each amine to be tested, add 1.0 mL of the 0.1 M amine stock solution and 1.1 mL of the 0.1 M TEA solution to a clean, dry reaction vial with a magnetic stir bar.
-
Place the vials in a heating block equilibrated to 25.0 °C and allow the solutions to thermally stabilize for 10 minutes.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, rapidly add 1.0 mL of the 0.1 M benzoyl chloride stock solution to the first vial (this is t=0).
-
At predetermined time points (e.g., 2, 5, 10, 20, 40, and 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot by injecting it into a labeled HPLC vial containing 900 µL of a 1% formic acid solution in acetonitrile. This will protonate any remaining amine and stop the reaction.
-
Repeat this process for each benzylamine derivative.
-
-
HPLC Analysis:
-
Analyze the quenched samples using a suitable reversed-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient).
-
Monitor the chromatogram at a wavelength where both the starting material and product absorb (e.g., 254 nm).
-
-
Data Analysis:
-
For each time point, calculate the concentration of the remaining benzylamine by comparing its peak area to the peak area of the internal standard.
-
Plot the concentration of the benzylamine versus time for each derivative.
-
Determine the initial reaction rate for each amine. The relative rates provide a quantitative measure of their reactivity under these conditions.
-
Summary of Findings and Conclusion
The reactivity of this compound in nucleophilic reactions like N-acylation is significantly attenuated compared to simpler primary benzylamines.
-
Dominance of Steric Effects: The combined steric bulk of the ortho-methoxy group and the N-methyl group presents a substantial barrier to the approach of electrophiles. This steric hindrance is the primary factor governing its reduced reactivity, overriding the subtle electron-donating effects of the substituents.
-
Predictable Reactivity Hierarchy: The expected order of reactivity for N-acylation is: 4-Methoxybenzylamine > Benzylamine > 2-Methoxybenzylamine > this compound
For drug development professionals, this understanding is critical. While this compound may be a desired structural motif, its incorporation via reactions at the nitrogen center will likely require more forcing conditions (e.g., higher temperatures, longer reaction times, or more potent coupling reagents) than its less-substituted counterparts.[12] This can, in turn, affect reaction selectivity and the impurity profile of the final product. The experimental protocol outlined above provides a clear and reliable method for quantifying these differences, enabling more informed decisions in route scouting and process optimization.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.tue.nl [pure.tue.nl]
- 10. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Methoxybenzylamine (CAS 6850-57-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 2-Methoxybenzylamine Derivatives
Introduction: The Versatility of the Benzylamine Scaffold
In the landscape of medicinal chemistry, the benzylamine scaffold is a recurring motif in a multitude of biologically active compounds. Its structural simplicity, coupled with the potential for diverse functionalization, makes it a privileged core for designing novel therapeutic agents. The introduction of a methoxy group at the ortho-position (2-position) of the benzyl ring, as seen in 2-methoxybenzylamine derivatives, significantly influences the molecule's electronic and steric properties. This substitution can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and unlock unique mechanisms of action.
This guide provides a comparative analysis of the biological activities of various 2-methoxybenzylamine derivatives, focusing on their potential as anticancer and antimicrobial agents. We will delve into the structure-activity relationships (SAR), examine the experimental evidence supporting their efficacy, and provide detailed protocols for key biological assays.
Spectrum of Biological Activities: From Anticancer to Antimicrobial
Derivatives built upon the 2-methoxybenzylamine core have demonstrated a remarkable breadth of biological activities. The primary areas of interest for researchers have been:
-
Anticancer Activity: Many derivatives exhibit potent cytotoxicity against a range of human cancer cell lines, including those resistant to conventional chemotherapeutics.[1][2] The mechanisms often involve the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.[3][4]
-
Antimicrobial Activity: Several compounds have shown significant efficacy against pathogenic bacteria, most notably Gram-positive strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2]
-
Enzyme Inhibition: The scaffold is a key component in molecules designed to inhibit specific enzymes, such as cyclin-dependent kinases (CDKs) or the Smoothened (Smo) receptor in the Hedgehog signaling pathway, which is crucial in some cancers.[5][6]
-
Fungicidal Properties: Modifications to the core structure have also yielded derivatives with potent fungicidal activity against various crop diseases.[7]
This guide will focus on comparing derivatives primarily investigated for their anticancer properties, as this is where a substantial body of quantitative data is available.
Comparative Analysis of Key Derivatives
Derivative Profile 1: 2-Acetyl-benzylamine (Natural Product Isolate)
-
Source: Isolated from the leaves of Adhatoda vasica.[3]
-
Core Structure: A simple benzylamine with an acetyl group at the 2-position. While not a 2-methoxy derivative, its structural similarity and well-documented anticancer activity provide a valuable baseline for comparison.
-
Mechanism of Action: 2-Acetyl-benzylamine induces apoptosis (programmed cell death) and causes cell cycle arrest in leukemia cells.[3] It achieves this by downregulating the Bcl-2 protein (an anti-apoptotic protein) and upregulating Bax (a pro-apoptotic protein), leading to the activation of caspase-3. Furthermore, it has been shown to inhibit the JAK2/STAT3 signaling pathway, a critical pathway for cancer cell proliferation and survival.[3]
Derivative Profile 2: 2-Methoxybenzamide Derivatives (Hedgehog Pathway Inhibitors)
-
Core Structure: These compounds feature a 2-methoxybenzamide core, where the benzylamine is part of a larger, more complex amide structure.
-
Mechanism of Action: These derivatives are designed to inhibit the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor.[5][6] An overactive Hh pathway is a known driver in several types of cancer. By blocking Smo, these compounds prevent the downstream signaling that leads to tumor growth. One particularly potent compound, designated compound 21 in the cited research, showed a nanomolar IC50 value and was effective against cell lines resistant to other Smo inhibitors like vismodegib.[5][6]
Derivative Profile 3: N-Benzyl Amides of Salinomycin (Natural Product Modification)
-
Source: Semi-synthetic derivatives of the polyether antibiotic Salinomycin.[1][2]
-
Core Structure: In these derivatives, a substituted N-benzylamine moiety is attached to the Salinomycin backbone via an amide linkage.
-
Mechanism of Action: Salinomycin itself is known to be a potent anticancer agent, particularly against cancer stem cells. The addition of N-benzyl amide groups modifies this activity. Studies have shown that these derivatives exhibit strong antiproliferative activity against various human cancer cell lines, including those that are drug-resistant.[1][2] The position of the substituent on the benzyl ring is critical; derivatives with a substituent at the ortho position were found to be the most active.[1][2]
Quantitative Performance Comparison
To objectively compare the anticancer efficacy of these derivatives, we can examine their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.
| Derivative Class | Compound | Target Cell Line(s) | IC50 [µM] | Reference |
| Natural Product Isolate | 2-Acetyl-benzylamine | MOLM-14 (Leukemia) | 400 (0.40 mM) | [3] |
| NB-4 (Leukemia) | 390 (0.39 mM) | [3] | ||
| Hedgehog Inhibitor | Compound 21 | Gli-luciferase Reporter Assay | 0.03 | [6] |
| Salinomycin Derivative | Br-o N-benzyl amide | HL-60 (Leukemia) | 0.23 | [8] |
| LoVo (Colon Adenocarcinoma) | 0.35 | [8] | ||
| LoVo/dx (Doxorubicin-Resistant) | 0.22 | [8] | ||
| Reference Drug | Cisplatin | LoVo (Colon Adenocarcinoma) | 4.30 | [8] |
| Doxorubicin | LoVo (Colon Adenocarcinoma) | 0.20 | [8] |
Analysis: From the data, it is clear that the synthetic and semi-synthetic derivatives (Hedgehog inhibitor and Salinomycin amides) exhibit significantly higher potency (lower IC50 values) than the natural product isolate, 2-acetyl-benzylamine. The Hedgehog inhibitor, Compound 21 , is exceptionally potent in its specific assay. The Salinomycin derivatives show impressive activity, particularly against a doxorubicin-resistant cell line, highlighting their potential to overcome chemotherapy resistance.[8]
Experimental Protocols: A Guide to In Vitro Evaluation
The trustworthiness of biological data hinges on robust and reproducible experimental design. Below is a detailed protocol for a standard MTT assay, a colorimetric method used to assess cell viability and determine IC50 values.
Protocol: Cell Viability Assessment via MTT Assay
Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HL-60, LoVo)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Test compounds (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cells in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in a complete culture medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.5%) across all wells to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include control wells: "untreated" (cells with medium only) and "vehicle control" (cells with medium containing the same concentration of DMSO as the test wells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Visualizing Workflows and Pathways
Diagrams are essential for clarifying complex processes. Below are visualizations for the experimental workflow of the MTT assay and the simplified Hedgehog signaling pathway.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of 2-methoxybenzamide derivatives.
Conclusion and Future Perspectives
The 2-methoxybenzylamine scaffold is a fertile ground for the development of novel therapeutic agents. The comparative analysis reveals that while simple natural product isolates can provide important leads, synthetic and semi-synthetic derivatives often achieve far greater potency and can be engineered to overcome challenges like drug resistance.
The Hedgehog inhibitors based on the 2-methoxybenzamide core are particularly promising, demonstrating nanomolar efficacy in preclinical models.[6] Similarly, the modification of natural products like Salinomycin with benzylamine moieties offers a powerful strategy for enhancing anticancer activity.[1]
Future research should focus on:
-
Optimizing Pharmacokinetics: Improving the drug-like properties (ADME - absorption, distribution, metabolism, and excretion) of the most potent compounds.
-
In Vivo Studies: Moving the most promising candidates from in vitro assays to in vivo animal models to assess their efficacy and safety in a whole-organism context.
-
Broadening the Scope: Exploring the potential of these derivatives against a wider range of diseases, including other cancers, and bacterial and fungal infections.
By leveraging the versatility of the 2-methoxybenzylamine scaffold, researchers are well-positioned to develop the next generation of targeted and effective therapies.
References
- 1. Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating Early Drug Discovery: A Comparative Guide to In Silico and Experimental Profiling of 2-Methoxy-N-methylbenzylamine
In the fast-paced landscape of drug discovery, the early and accurate characterization of potential drug candidates is paramount. This guide provides a comprehensive comparison of in silico and experimental approaches for determining the key physicochemical and pharmacokinetic properties of 2-Methoxy-N-methylbenzylamine, a versatile building block in medicinal chemistry. We will delve into the causality behind experimental choices and the predictive power of computational models, offering researchers, scientists, and drug development professionals a framework for integrating these methodologies to accelerate lead optimization.
The Crucial Role of Early-Stage Profiling
The journey of a drug from concept to clinic is fraught with challenges, with a high attrition rate often attributed to suboptimal pharmacokinetic properties. A thorough understanding of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is therefore critical. This compound, with its characteristic aromatic and amine functionalities, presents an interesting case study for exploring the interplay between molecular structure and drug-like properties. By comparing computational predictions with real-world experimental data, we can gain valuable insights into the strengths and limitations of each approach, enabling more informed decision-making in the early stages of drug development.[1][2][3][4]
Physicochemical Properties: The Foundation of Drug Action
The physicochemical properties of a molecule govern its behavior in a biological system. Parameters such as pKa, lipophilicity (LogP), and solubility are fundamental to a drug's ability to dissolve, permeate membranes, and interact with its target.
Table 1: Physicochemical Properties of this compound: In Silico vs. Experimental
| Property | In Silico Prediction | Experimental Data | Methodology |
| Molecular Weight | 151.21 g/mol | 151.21 g/mol [5] | N/A |
| Boiling Point | --- | 234-235 °C[5] | Distillation |
| Density | --- | 1.015 g/mL at 25 °C[5] | Pycnometry |
| Refractive Index | --- | n20/D 1.5325[5] | Refractometry |
| pKa | Predicted values would be generated using software like ACD/pKa or MarvinSketch. | Data not available in search results. | Potentiometric Titration[6][7][8] |
| LogP | 1.4 (XlogP)[9] | Data not available in search results. | Shake-Flask Method[7][10][11] or HPLC |
| Aqueous Solubility | Predicted values would be generated using software like ALOGPS or SwissADME. | Data not available in search results. | Shake-Flask Method or Potentiometric Titration |
Experimental Determination of Physicochemical Properties
pKa Determination via Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at different physiological pH values, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for determining pKa.[7][8]
Experimental Protocol:
-
Preparation: A standard solution of this compound is prepared in a suitable solvent, typically water or a co-solvent system if solubility is limited. The concentration should be accurately known, for instance, 1 mM.[6]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. The pH of the solution is monitored continuously using a calibrated pH electrode.[6][8]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound is ionized.[12]
Causality Behind Experimental Choices:
-
Why Potentiometric Titration? This method directly measures the change in pH upon the addition of an acid or base, providing a direct and reliable measure of the compound's ionization behavior.[7]
-
Ionic Strength Adjustment: Maintaining a constant ionic strength, often with a salt like KCl, is crucial to minimize the effect of ionic interactions on the activity coefficients of the ions, ensuring a more accurate pKa determination.[6]
LogP Determination via the Shake-Flask Method
The octanol-water partition coefficient (LogP) is the measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.[10] The shake-flask method is considered the "gold standard" for experimental LogP determination.[11]
Experimental Protocol:
-
Partitioning: A known amount of this compound is dissolved in a biphasic system of n-octanol and water.
-
Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.[11]
-
Phase Separation: The octanol and water layers are separated.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[10]
Causality Behind Experimental Choices:
-
Why n-octanol? n-octanol is used as a surrogate for biological membranes due to its amphipathic nature, possessing both polar and non-polar characteristics.
-
Equilibration Time: Sufficient shaking time is essential to ensure that the compound has reached a true equilibrium between the two phases, which is critical for an accurate LogP value.
In Silico Prediction of Physicochemical Properties
Computational models offer a rapid and cost-effective means of predicting physicochemical properties.[1][3] These models are typically based on the compound's 2D or 3D structure and employ various algorithms.
-
Fragment-based methods: These methods, like the one used for the predicted XlogP of 1.4, calculate a property by summing the contributions of individual molecular fragments.[9][13]
-
Quantitative Structure-Property Relationship (QSPR) models: These models use statistical methods to correlate molecular descriptors with experimentally determined properties.
While these predictions are valuable for initial screening, they are based on existing data and may not accurately predict the properties of novel chemical scaffolds. Therefore, experimental validation remains crucial.
ADME Properties: The Fate of a Drug in the Body
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is essential for predicting its in vivo efficacy and safety.
Table 2: ADME Properties of this compound: In Silico vs. Experimental
| Property | In Silico Prediction | Experimental Data | Methodology |
| Permeability | Predicted values would be generated using software like SwissADME or ADMETlab. | Data not available in search results. | PAMPA[14][15][16], Caco-2 Assay[17][18][19] |
| Metabolic Stability | Predicted metabolic sites would be identified using software like StarDrop's P450 models. | Data not available in search results. | Liver Microsome Stability Assay[20][21][22] |
Experimental Determination of ADME Properties
Permeability Assessment using the Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that predicts passive diffusion across a lipid membrane, mimicking the gastrointestinal tract or the blood-brain barrier.[14]
Experimental Protocol:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[16]
-
Dosing: The test compound, this compound, is added to the donor wells of the plate.
-
Incubation: An acceptor plate containing buffer is placed on top of the donor plate, and the assembly is incubated to allow the compound to diffuse across the artificial membrane.[15]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.
-
Permeability Calculation: The permeability coefficient (Pe) is calculated based on the rate of appearance of the compound in the acceptor well.
Causality Behind Experimental Choices:
-
Why PAMPA for early screening? PAMPA is a cost-effective and rapid method to assess a compound's passive permeability, making it ideal for screening large numbers of compounds in the early stages of drug discovery.[16] It isolates passive diffusion from the complexities of active transport and metabolism.[14]
-
Lipid Composition: The choice of lipid in the artificial membrane can be tailored to mimic different biological barriers, such as the gastrointestinal tract (PAMPA-GIT) or the blood-brain barrier (PAMPA-BBB).[14]
Permeability and Efflux Assessment using the Caco-2 Permeability Assay
The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of transporters like P-glycoprotein (P-gp).[19][23]
Experimental Protocol:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for approximately 21 days to form a differentiated monolayer.[18]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[19]
-
Transport Study: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite side at various time points.
-
Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A). The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters. An efflux ratio greater than 2 suggests active efflux.[18]
Causality Behind Experimental Choices:
-
Why Caco-2? This assay provides a more physiologically relevant model than PAMPA as it accounts for both passive diffusion and active transport mechanisms, offering a more comprehensive prediction of in vivo intestinal absorption.[15][19]
-
Bidirectional Transport: Measuring transport in both directions is crucial for identifying compounds that are subject to active efflux, which can significantly limit their oral bioavailability.[23]
Metabolic Stability Assessment using the Liver Microsome Stability Assay
This in vitro assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[24][25]
Experimental Protocol:
-
Incubation Mixture: The test compound is incubated with liver microsomes (human or from other species) and a cofactor, NADPH, which is essential for CYP enzyme activity.[20][22]
-
Time Course: Aliquots of the reaction are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).[24]
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a solvent like acetonitrile.[22]
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate parameters such as half-life (t½) and intrinsic clearance (Clint).[22]
Causality Behind Experimental Choices:
-
Why Liver Microsomes? The liver is the primary site of drug metabolism, and microsomes are a subcellular fraction rich in drug-metabolizing enzymes, providing a convenient and relevant in vitro system.[21][25]
-
NADPH Cofactor: The inclusion of NADPH is critical as it provides the reducing equivalents necessary for the catalytic cycle of CYP enzymes. A control incubation without NADPH is often included to assess non-enzymatic degradation.[22]
In Silico Prediction of ADME Properties
A variety of computational tools are available to predict ADME properties, providing valuable early insights and helping to prioritize compounds for experimental testing.[26]
-
Permeability Prediction: Models can predict passive permeability based on physicochemical properties like LogP and polar surface area (PSA). More complex models can also predict whether a compound is likely to be a substrate for efflux transporters like P-gp.
-
Metabolism Prediction: In silico tools can predict the likely sites of metabolism on a molecule by identifying atoms that are most susceptible to enzymatic attack by CYPs. This information can guide medicinal chemists in modifying the structure to improve metabolic stability.
A study on 2-methoxy benzoyl hydrazone compounds, which share some structural similarities with our topic molecule, demonstrated the use of in silico tools to predict ADMET properties and guide the identification of promising drug candidates.[27]
Visualizing the Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in the PAMPA, Caco-2, and Liver Microsome Stability assays.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Workflow for the Caco-2 Permeability Assay.
Caption: Workflow for the Liver Microsome Stability Assay.
Synthesis and Discussion: An Integrated Approach
The comparison of in silico predictions and experimental data for this compound highlights a fundamental principle of modern drug discovery: the two approaches are complementary, not mutually exclusive.
-
In silico tools excel at:
-
High-throughput screening: Rapidly evaluating large virtual libraries of compounds to prioritize those with the most promising properties for synthesis and testing.[3]
-
Early identification of liabilities: Flagging potential issues such as poor permeability or metabolic instability, allowing for early-stage structural modifications.
-
Mechanistic insights: Providing hypotheses about how a compound might be metabolized or interact with transporters.
-
-
Experimental assays are indispensable for:
-
Generating definitive data: Providing the "ground truth" for a compound's properties.
-
Validating in silico models: The accuracy of computational models is dependent on the quality and quantity of the experimental data used to train them.
-
Investigating complex biological processes: Capturing the nuances of active transport and metabolism that are often challenging to model accurately.
-
For this compound, the predicted XlogP of 1.4 suggests a moderate degree of lipophilicity, which would need to be confirmed experimentally. This value would then be used in conjunction with experimental permeability data from PAMPA and Caco-2 assays to build a comprehensive picture of its absorption potential. Similarly, in silico metabolism predictions would guide the interpretation of data from the liver microsome stability assay, helping to identify the specific metabolic soft spots of the molecule.
References
- 1. Evaluating the Impact of In Silico Modelling: Drug Development and Clinical Research - PharmaFeatures [pharmafeatures.com]
- 2. In Vitro vs. In Vivo vs. In Silico: Preclinical Assay Differences | ZeClinics [zeclinics.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. invivobiosystems.com [invivobiosystems.com]
- 5. chemwhat.com [chemwhat.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 10. acdlabs.com [acdlabs.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. byjus.com [byjus.com]
- 13. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. enamine.net [enamine.net]
- 20. researchgate.net [researchgate.net]
- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. mercell.com [mercell.com]
- 26. benthamscience.com [benthamscience.com]
- 27. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Methoxy-N-methylbenzylamine
In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is not merely a procedural step but the bedrock of product quality, safety, and efficacy. 2-Methoxy-N-methylbenzylamine, a key chemical intermediate, demands robust analytical methods to ensure its identity, purity, and concentration. This guide provides an in-depth comparison of validated analytical methodologies for its quantification, designed for researchers, scientists, and drug development professionals. Our focus extends beyond mere protocols to the underlying scientific principles and regulatory expectations that govern method validation.
The Regulatory Imperative: Why Method Validation is Non-Negotiable
Before delving into specific techniques, it is crucial to understand the regulatory framework that mandates rigorous validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines.[1][2] The cornerstone of these is the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," which provides a detailed framework for validating analytical methods.[3][4][5] Validation ensures that an analytical method is suitable for its intended purpose, providing reliable data that can be trusted throughout the lifecycle of a product.
The core principle of validation is to demonstrate that the method possesses the required performance characteristics. This is achieved by evaluating parameters such as specificity, linearity, accuracy, precision, and robustness. A failure to properly validate an analytical method can lead to inaccurate data, compromised product quality, and significant regulatory setbacks.
Caption: A logical workflow for analytical method validation, from development to implementation, based on ICH guidelines.
Primary Recommended Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For the quantification of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most logical and widely applicable starting point.
Causality Behind the Choice:
-
Physicochemical Properties: this compound (M.W. 151.21 g/mol ) is a moderately polar aromatic amine, making it ideally suited for reversed-phase chromatography where a nonpolar stationary phase is used with a polar mobile phase.[2]
-
Chromophore: The presence of the methoxy-substituted benzene ring provides a strong chromophore, allowing for sensitive detection using a UV detector. While unsubstituted benzylamine shows absorption maxima around 206 nm and 256 nm, the methoxy group (an auxochrome) on the benzene ring is expected to shift the maximum absorption to a longer, more specific wavelength, likely around 270 nm. This enhances the selectivity of the method.
-
Versatility and Cost-Effectiveness: HPLC-UV systems are ubiquitous in analytical laboratories, relatively cost-effective to operate, and robust for routine quality control applications.
Detailed Experimental Protocol: HPLC-UV
This protocol is a robust starting point and should be optimized and formally validated by the user's laboratory.
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Diluent: Mobile phase is recommended as the diluent to avoid peak distortion.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain about 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Validation of the HPLC-UV Method: A Summary
The following tables summarize the key validation parameters, their purpose, and typical acceptance criteria based on ICH guidelines.
Table 1: Specificity and Linearity
| Parameter | Purpose | Experimental Approach | Acceptance Criteria | Hypothetical Result |
| Specificity | To ensure the signal measured is unequivocally from the analyte of interest, without interference from matrix components, impurities, or degradation products. | Analyze blank (diluent), placebo (if applicable), and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light). | The analyte peak should be free from any co-eluting peaks. Peak purity analysis (using DAD) should pass. | Peak is well-resolved with no interference at the retention time of the analyte. Peak purity index > 0.999. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range. | Analyze a minimum of five concentration levels, prepared in triplicate, across the desired range (e.g., 80-120% of the expected concentration). | Correlation coefficient (r²) ≥ 0.998. The y-intercept should be insignificant compared to the response at 100% concentration. | r² = 0.9995. |
Table 2: Accuracy and Precision
| Parameter | Purpose | Experimental Approach | Acceptance Criteria | Hypothetical Result |
| Accuracy | To determine the closeness of the measured value to the true value. | Analyze samples with known concentrations (e.g., by spiking a placebo matrix) at a minimum of three levels (e.g., 80%, 100%, 120%), with at least three replicates per level. | Mean recovery should be within 98.0% to 102.0%. | Mean recovery at all levels between 99.1% and 101.2%. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): Analyze a minimum of six replicates at 100% of the test concentration or nine replicates covering the specified range (3 levels, 3 replicates each). Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%. | Repeatability: RSD = 0.8%. Intermediate Precision: RSD = 1.2%. |
Table 3: Sensitivity, Range, and Robustness
| Parameter | Purpose | Experimental Approach | Acceptance Criteria | Hypothetical Result |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Determine based on signal-to-noise ratio (typically S/N ≥ 10) or by establishing the concentration at which a specified precision (e.g., RSD ≤ 10%) is achieved. | The LOQ must be appropriate for the intended application (e.g., for impurity analysis). | LOQ determined to be 0.5 µg/mL with RSD of 6.5%. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | The range is inferred from the linearity, accuracy, and precision studies. | The specified range should be justified and appropriate for the intended use. | The method is validated over a range of 1 µg/mL to 100 µg/mL. |
| Robustness | To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | Vary critical parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). | The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. No significant change in results. | All variations met system suitability criteria, with results deviating by <2.0% from the nominal method. |
Alternative Methodologies: A Comparative Discussion
While HPLC-UV is a robust primary choice, other techniques offer distinct advantages, particularly for more complex matrices or when higher sensitivity is required.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The mass spectrometer then fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing highly specific identification.
-
Applicability to this compound: Due to its boiling point (234-235°C), this compound is amenable to GC analysis.[1] However, as a polar amine, it is prone to peak tailing on standard non-polar GC columns due to interactions with active sites.
-
Expertise & Causality - The Need for Derivatization: To improve chromatographic behavior (i.e., reduce peak tailing and improve peak shape) and volatility, derivatization is often necessary for polar amines prior to GC-MS analysis.[6] Common derivatizing agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other silylating agents can be used to convert the amine to a less polar silyl derivative. This procedural step adds complexity and a potential source of variability to the analysis.
-
Advantages:
-
High Specificity: Mass spectral data provides structural information, offering a higher degree of confidence in peak identity compared to UV detection.
-
-
Disadvantages:
-
Derivatization Required: Adds time and complexity to sample preparation.
-
Thermal Lability: Not suitable for thermally unstable compounds.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After separation on the LC, the analyte is ionized (e.g., by electrospray ionization - ESI), and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification.
-
Applicability to this compound: This technique is exceptionally well-suited for this analyte, particularly for trace-level quantification in complex biological matrices (e.g., plasma, urine) for pharmacokinetic studies.
-
Expertise & Causality - Why it's the Gold Standard for Bioanalysis: The ability to use Multiple Reaction Monitoring (MRM) makes LC-MS/MS extremely selective. It can detect the analyte even in the presence of numerous co-eluting matrix components that would interfere with a UV detector. Its sensitivity often reaches the picogram (pg/mL) or nanogram (ng/mL) level.[7][8]
-
Advantages:
-
Exceptional Sensitivity: The gold standard for trace quantification.
-
Superior Selectivity: Minimizes interference from complex matrices.
-
Structural Confirmation: Provides mass data for unequivocal identification.
-
-
Disadvantages:
-
High Cost: Instrumentation is significantly more expensive than HPLC-UV.
-
Complexity: Requires specialized expertise for method development and maintenance.
-
Matrix Effects: Susceptible to ion suppression or enhancement, which must be carefully evaluated during validation.
-
Comparative Summary
Table 4: Comparison of Analytical Techniques for this compound Quantification
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Primary Application | Routine QC, purity, assay | Identification, purity (especially for volatile impurities) | Trace quantification, bioanalysis, impurity profiling |
| Selectivity | Good | Very Good | Excellent |
| Sensitivity (Typical LOQ) | µg/mL | ng/mL | pg/mL to ng/mL |
| Sample Preparation | Simple (dissolve, filter) | More complex (may require derivatization) | Moderate (may require solid-phase extraction for bio-samples) |
| Instrumentation Cost | Low | Moderate | High |
| Technical Expertise | Low to Moderate | Moderate to High | High |
| Key Advantage | Robust, cost-effective, widely available | High specificity from mass spectrum | Unmatched sensitivity and selectivity |
| Key Limitation | Limited sensitivity and selectivity in complex matrices | Derivatization often needed for polar amines | Expensive, susceptible to matrix effects |
Conclusion
The selection of an analytical method for the quantification of this compound is a decision guided by the specific requirements of the analysis. For routine quality control, assay, and purity testing in a drug substance or product, a well-validated HPLC-UV method stands as the most practical, robust, and cost-effective choice. It provides a reliable balance of performance, accessibility, and compliance with regulatory expectations.
When higher specificity is required or when investigating unknown impurities, GC-MS becomes a valuable tool, provided that the necessary derivatization steps are incorporated and validated. For applications demanding the utmost in sensitivity and selectivity, such as in bioanalytical studies or for the detection of trace-level impurities, LC-MS/MS is the undisputed gold standard.
Ultimately, a thorough understanding of the analytical challenge, coupled with a deep appreciation for the principles of method validation as outlined by regulatory bodies like the ICH, will ensure the generation of high-quality, defensible data.
References
- 1. researchgate.net [researchgate.net]
- 2. UV- Vis Spectrum of Benzylamine | SIELC Technologies [sielc.com]
- 3. 2-Methoxybenzylamine [webbook.nist.gov]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Methoxybenzylamine [webbook.nist.gov]
- 8. 2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparative analysis of substituted benzylamines in organic synthesis
An esteemed professional in the fields of chemical research and drug development, this guide is crafted to provide a nuanced, comparative analysis of substituted benzylamines and their strategic applications in modern organic synthesis. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, offering insights that are both technically robust and field-proven.
This document is structured not as a rigid manual, but as an in-depth technical guide. It explores the multifaceted roles of substituted benzylamines, comparing their performance as protecting groups, directing groups for C-H functionalization, reagents in C-N bond formation, and scaffolds in asymmetric synthesis. We will examine how the electronic and steric nature of substituents on the benzylamine framework dictates reactivity, selectivity, and overall synthetic utility.
Part 1: A Comparative Analysis of Benzyl-Based Protecting Groups
The benzyl (Bn) group is one of the most common protecting groups for alcohols, amines, and other functionalities due to its general stability towards a wide range of acidic and basic conditions.[1] However, the true power of this scaffold is realized through the introduction of substituents on the aromatic ring, which allows for a tailored and orthogonal deprotection strategy. The choice between an unsubstituted benzyl group and a substituted analogue like the p-methoxybenzyl (PMB) group is a critical strategic decision.
Expertise & Experience: The Rationale for Orthogonal Deprotection
In multi-step synthesis, particularly of complex molecules with multiple hydroxyl or amino groups, the ability to deprotect one specific site while leaving others intact is paramount. This is known as an orthogonal protection strategy. While the standard benzyl group is typically removed under reductive conditions (e.g., hydrogenolysis with H₂ and Pd/C), this method is incompatible with other reducible functional groups in the molecule, such as alkenes, alkynes, or nitro groups.[1]
By introducing a strong electron-donating group, such as a methoxy group at the para-position, we create the PMB ether. This substituent renders the benzylic position highly susceptible to oxidative cleavage. The electron donation from the methoxy group stabilizes the cationic intermediate formed during oxidation, dramatically lowering the activation energy for this pathway.[2] This allows for the selective removal of the PMB group with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) under conditions that leave a standard Bn group untouched.[3]
Data Presentation: Comparison of Common Benzyl Protecting Groups
| Protecting Group | Structure | Common Protection Conditions | Common Deprotection Conditions | Stability & Notes |
| Benzyl (Bn) | PhCH₂- | NaH, BnBr, THF, TBAI (cat.) | H₂, Pd/C (Hydrogenolysis); Na, liq. NH₃ | Stable to most acids, bases, and redox agents. Not stable to catalytic hydrogenation.[1] |
| p-Methoxybenzyl (PMB) | p-MeO-C₆H₄CH₂- | NaH, PMBCl, THF | DDQ, CH₂Cl₂/H₂O; CAN, CH₃CN/H₂O | Cleaved under mild oxidative conditions. Orthogonal to Bn group. Sensitive to strong acids.[2][3] |
| o-Nitrobenzyl (ONB) | o-NO₂-C₆H₄CH₂- | NaH, ONBBr, THF | UV light (λ ≈ 350 nm) | Photolabile. Useful for systems where chemical reagents are undesirable.[2] |
Mandatory Visualization: Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection of Bn and PMB ethers.
Experimental Protocol: Selective Deprotection of a PMB Ether
This protocol describes the selective removal of a PMB group in the presence of a Bn group.
-
System Preparation: To a solution of the dual-protected substrate (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (10:1 v/v) at 0 °C, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) portion-wise over 5 minutes.
-
Reaction Execution: Stir the reaction mixture vigorously at 0 °C. The solution will typically turn dark green or brown. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired alcohol, with the Bn ether intact.
Part 2: Substituent Effects in Directed Aromatic Functionalization
The amine functionality of a benzylamine, when appropriately modified, can serve as a powerful directing group for the selective functionalization of the aromatic ring. This strategy provides access to substituted aromatic compounds with a level of regiocontrol that is difficult to achieve through classical electrophilic aromatic substitution.
Expertise & Experience: Chelation vs. Electronic Control
Two primary strategies dominate this field: directed ortho-metalation (DoM) and transition-metal-catalyzed C-H activation.
-
Directed ortho-Metalation (DoM): In DoM, the benzylamine is first acylated to form a directing metalating group (DMG), such as a pivalamide or a dimethylurea.[4] This DMG coordinates to an organolithium base (e.g., t-BuLi), positioning the base in close proximity to the ortho proton. This chelation-controlled mechanism facilitates deprotonation at the ortho position, generating a stabilized aryllithium species that can be trapped with various electrophiles.[5][6] The choice of DMG is crucial; pivalamides are effective, but ureas often show enhanced directing ability.[4]
-
Transition Metal-Catalyzed C-H Activation: Here, the nitrogen atom coordinates to a transition metal catalyst (commonly Palladium), forming a cyclometalated intermediate that directs functionalization to a specific C-H bond.[7][8] While ortho-functionalization is common, recent advances using specialized ligands have enabled challenging meta-C-H functionalization, showcasing the sophisticated level of control now possible.[7] Furthermore, the use of a transient directing group, formed in situ, represents a significant advance in synthetic efficiency.[9][10]
Mandatory Visualization: Mechanism of Directed ortho-Metalation
Caption: Chelation-controlled directed ortho-metalation.
Data Presentation: Comparison of Directing Group Strategies
| Strategy | Directing Group (on N) | Reagent | Position | Key Advantages |
| DoM | Pivaloyl (-COtBu) | t-BuLi | ortho | High yields, well-established, broad electrophile scope.[4] |
| DoM | Dimethylurea (-CONMe₂) | t-BuLi | ortho | Often a stronger directing group than pivalamide.[4] |
| C-H Activation | Boc (-CO₂tBu) | Pd(OAc)₂, Ligand | meta | Access to electronically disfavored positions.[7] |
| C-H Activation | Nosyl (-SO₂Ns) | Pd(OAc)₂, Arylboronic Ester | ortho | Readily removable directing group, useful in kinetic resolution.[11][12] |
| Transient C-H Activation | Imine (from Aldehyde) | Cu(OAc)₂ | ortho | Avoids separate protection/deprotection steps, catalytic directing group.[9][10] |
Experimental Protocol: Directed ortho-Lithiation of N-Benzylpivalamide
-
System Preparation: In a flame-dried, argon-purged flask, dissolve N-benzylpivalamide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Lithiation: Add tert-butyllithium (t-BuLi) (1.1 eq, 1.7 M in pentane) dropwise via syringe. The solution typically turns yellow or orange. Stir at -78 °C for 1 hour.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., iodomethane, 1.5 eq) in anhydrous THF dropwise.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench carefully by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Part 3: Comparative Reactivity in Reductive Amination
Reductive amination is a fundamental and widely used method for synthesizing secondary and tertiary amines from primary amines and carbonyl compounds.[13] The reaction proceeds via the in situ formation of an imine or iminium ion, which is then reduced.[14] The electronic properties of the substituted benzylamine play a crucial role in the rate and efficiency of this transformation.
Expertise & Experience: The Impact of Electronics
The first step of reductive amination, imine formation, is rate-limiting and involves the nucleophilic attack of the amine on the carbonyl carbon.
-
Electron-Donating Groups (EDGs): Substituents like p-methoxy increase the electron density on the nitrogen atom through resonance, enhancing its nucleophilicity. This generally leads to a faster rate of imine formation and a more efficient overall reaction. The use of p-methoxybenzylamine is particularly advantageous as the resulting N-PMB amine can be easily cleaved oxidatively, as discussed previously.[15][16]
-
Electron-Withdrawing Groups (EWGs): Substituents like p-nitro decrease the electron density on the nitrogen, making it less nucleophilic and slowing down the initial condensation step.[17] While these reactions may require longer times or more forcing conditions, they are still viable. The choice of an EWG-substituted benzylamine is often dictated by the desired electronic properties of the final product or the need for a protecting group that is stable to a different set of conditions.
Mandatory Visualization: Reductive Amination Workflow
Caption: General workflow for one-pot reductive amination.
Data Presentation: Relative Performance in Reductive Amination
The following table provides conceptual comparative data for the reaction of cyclohexanone with various substituted benzylamines.
| Benzylamine Substituent | Electronic Effect | Relative Reaction Rate | Typical Yield | Notes |
| p-Methoxy | Strong EDG | +++ (Fastest) | Excellent | Enhanced nucleophilicity; product allows for oxidative N-dealkylation.[15] |
| p-Methyl | Weak EDG | ++ | Very Good | Moderately enhanced nucleophilicity. |
| Unsubstituted (H) | Neutral | + (Baseline) | Good | Standard benchmark for reactivity.[13] |
| p-Chloro | Weak EWG | - | Moderate-Good | Reduced nucleophilicity due to inductive withdrawal. |
| p-Nitro | Strong EWG | -- (Slowest) | Fair-Moderate | Significantly reduced nucleophilicity; may require longer reaction times or catalysis.[17] |
Experimental Protocol: One-Pot Reductive Amination with p-Methoxybenzylamine
-
System Preparation: To a flask containing a solution of the ketone or aldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add p-methoxybenzylamine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The reaction is often mildly exothermic.
-
Reaction Execution: Stir at room temperature until the reaction is complete as judged by TLC (typically 2-12 hours).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract with dichloromethane (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify via column chromatography.
Part 4: Chiral Benzylamines in Asymmetric Synthesis
Achieving stereocontrol is a central goal of modern organic synthesis. Chiral, non-racemic benzylamines, particularly those with a stereocenter at the α-position (e.g., (R)- or (S)-α-methylbenzylamine), are invaluable tools for introducing chirality.
Expertise & Experience: Chiral Auxiliaries vs. Kinetic Resolution
-
As Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic unit that controls the stereochemical outcome of a reaction.[18] For example, condensing a ketone with (R)-α-methylbenzylamine forms a chiral imine. The bulky phenyl group of the auxiliary effectively blocks one face of the imine, forcing an incoming nucleophile (e.g., in a reduction or alkylation) to attack from the less sterically hindered face. This results in the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.[19]
-
In Kinetic Resolution: This technique is used to resolve a racemic mixture of starting materials. A chiral reagent or catalyst reacts at a different rate with each enantiomer of the racemate. For instance, in a Pd-catalyzed C-H arylation of a racemic benzylamine using a chiral ligand, one enantiomer will react faster to form the arylated product.[11][12] By stopping the reaction at ~50% conversion, one can isolate the unreacted starting material in high enantiomeric excess, as well as the product, also in high enantiomeric excess (albeit of the opposite configuration).[20]
Mandatory Visualization: Principle of a Chiral Auxiliary
Caption: Stereocontrol using a chiral benzylamine auxiliary.
Conclusion
The substituted benzylamine framework is a testament to the power of subtle structural modification in organic synthesis. This guide has demonstrated that the choice of substituent is not a minor detail but a profound strategic decision that dictates the molecule's role and performance. An electron-donating group can transform a robust protecting group into one that is labile to oxidation. An N-acyl group can direct metalation with pinpoint accuracy. The presence or absence of a para-substituent can modulate nucleophilicity in C-N bond formation, and a stereocenter at the benzylic position can elegantly control the three-dimensional architecture of a target molecule. As researchers and drug development professionals, a deep, comparative understanding of these principles allows for more efficient, creative, and powerful synthetic design.
References
- 1. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. core.ac.uk [core.ac.uk]
- 7. Ligand-Promoted Meta-C–H Functionalization of Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 15. 4-Methoxybenzylamine | p-methoxybenzylamine | Cas No. 2393-23-9 [sarex.com]
- 16. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 17. Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C-H Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 2-Methoxy-N-methylbenzylamine: Titration vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and application of pharmaceutical intermediates and research chemicals, the accurate determination of purity is a critical, non-negotiable aspect of quality control. This guide provides an in-depth comparison of methodologies for assessing the purity of 2-Methoxy-N-methylbenzylamine, a key building block in various synthetic pathways. We will explore the principles and practical application of non-aqueous potentiometric titration and compare its performance against modern chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
The Importance of Purity in Drug Development
This compound and its derivatives are integral to the development of various active pharmaceutical ingredients (APIs). The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, robust and validated analytical methods are essential to ensure that the purity of such intermediates meets stringent regulatory standards. The validation of these analytical procedures is crucial to demonstrate their suitability for their intended purpose.[1][2][3]
Section 1: Non-Aqueous Potentiometric Titration for Amine Purity
Non-aqueous titration is a cornerstone of pharmacopoeial analysis, particularly for weakly basic or acidic substances that are difficult to analyze in aqueous solutions.[4] For a weak base like this compound, this technique offers a reliable and accurate method for quantification.
The Principle: Enhancing Basicity in a Non-Aqueous Environment
Water can act as both a weak acid and a weak base, which can interfere with the titration of very weak bases.[4] Non-aqueous solvents, such as glacial acetic acid, can enhance the basicity of weak amines.[5][6] The titration involves dissolving the amine in a suitable non-aqueous solvent and titrating it with a strong acid, typically perchloric acid in glacial acetic acid.[4][7][8]
The underlying reactions are as follows:
-
Formation of the Onium Ion: Perchloric acid (HClO₄) reacts with glacial acetic acid (CH₃COOH) to form a strongly acidic onium ion (CH₃COOH₂⁺).[4][6][7] HClO₄ + CH₃COOH → CH₃COOH₂⁺ + ClO₄⁻
-
Neutralization of the Amine: The weak base (B), in this case, this compound, is then neutralized by the onium ion.[7] B + CH₃COOH₂⁺ → BH⁺ + CH₃COOH
The endpoint of the titration can be determined potentiometrically using a suitable electrode system, which provides a sharp and clear voltage jump at the equivalence point.[7]
Experimental Protocol: Potentiometric Titration
This protocol is a representative method for the non-aqueous titration of a weak amine.
Materials and Reagents:
-
This compound sample
-
Glacial Acetic Acid (anhydrous)
-
Perchloric Acid (70%)
-
Acetic Anhydride
-
Potassium Hydrogen Phthalate (KHP), primary standard
-
Crystal Violet indicator (or suitable electrode for potentiometric titration)
-
Toluene or other suitable aprotic solvent[9]
Procedure:
-
Preparation of 0.1 N Perchloric Acid Titrant:
-
Mix 8.5 ml of 70% perchloric acid with 900 ml of glacial acetic acid and 30 ml of acetic anhydride.
-
Dilute to 1000 ml with glacial acetic acid and allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride with water.[10]
-
-
Standardization of the Titrant:
-
Accurately weigh approximately 0.5 g of dried KHP and dissolve it in 50 ml of glacial acetic acid.
-
Add a few drops of crystal violet indicator and titrate with the prepared perchloric acid solution until the color changes from violet to blue-green.
-
Calculate the normality of the perchloric acid solution.
-
-
Sample Analysis:
-
Accurately weigh an appropriate amount of the this compound sample into a clean, dry beaker.
-
Dissolve the sample in 50 ml of glacial acetic acid.
-
Titrate with the standardized 0.1 N perchloric acid solution, monitoring the potential difference using a pH meter with a suitable electrode (e.g., glass-calomel). The endpoint is the point of maximum inflection on the titration curve.[11][12]
-
-
Calculation:
-
The purity of the amine is calculated based on the volume of titrant consumed, its normality, and the weight of the sample.
-
Workflow for Non-Aqueous Titration
Caption: Workflow for purity assessment by non-aqueous potentiometric titration.
Section 2: Chromatographic Methods for Purity Assessment
Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are powerful alternatives for purity determination. These methods offer high resolution and can separate the main component from its impurities, providing a more detailed purity profile.
Gas Chromatography (GC)
GC is particularly suitable for volatile and thermally stable compounds like this compound. The principle involves vaporizing the sample and separating its components in a gaseous mobile phase as it passes through a stationary phase in a column.[13] For amines, which can be highly active and prone to peak tailing, specialized columns and deactivation techniques are often necessary.[14]
Typical GC Conditions for Amine Analysis:
-
Column: A polar capillary column, often treated to reduce active sites (e.g., a PoraPLOT Amines column).[15]
-
Injector: Split/splitless injector.
-
Detector: Flame Ionization Detector (FID) is common for organic compounds.
-
Carrier Gas: Helium or Nitrogen.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates components in a liquid mobile phase.[16] For benzylamine derivatives, reversed-phase HPLC is a common approach.[17][18] Derivatization may sometimes be employed to enhance the detection of amines, especially when using fluorescence detectors.
Typical HPLC Conditions for Benzylamine Derivatives:
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Detector: UV detector is commonly used, as the benzene ring in this compound is a chromophore.[17]
Workflow for Chromatographic Analysis (GC/HPLC)
Caption: Generalized workflow for purity assessment by GC or HPLC.
Section 3: Comparison of Titration and Chromatographic Methods
The choice of analytical method depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of the sample.
| Feature | Non-Aqueous Potentiometric Titration | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Acid-base neutralization in a non-aqueous medium. | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Specificity | Measures total basicity. Not specific for the target amine if other basic impurities are present. | High. Can separate and quantify individual impurities. | High. Can separate and quantify individual impurities, including non-volatile ones. |
| Sensitivity | Generally lower than chromatographic methods. | High, often in the ppm range. | High, can be in the ppm or even ppb range depending on the detector. |
| Precision | High for the determination of the main component. | High, with typical RSDs <2%. | High, with typical RSDs <2%. |
| Instrumentation | Relatively simple and inexpensive (autotitrator, electrodes). | More complex and expensive (GC system, columns, gases). | More complex and expensive (HPLC system, columns, solvents). |
| Sample Throughput | Moderate. | Can be automated for high throughput. | Can be automated for high throughput. |
| Information Provided | Overall purity as a percentage of the total basic components. | Purity profile, including the identity and quantity of volatile impurities. | Purity profile, including the identity and quantity of both volatile and non-volatile impurities. |
| Method Development | Relatively straightforward. | Can be more complex, requiring optimization of temperature programs and column selection. | Can be complex, requiring optimization of mobile phase, column, and detector parameters. |
Conclusion and Recommendations
Both non-aqueous potentiometric titration and chromatographic methods are valuable tools for assessing the purity of this compound.
-
Non-aqueous titration is a robust, cost-effective, and accurate method for determining the overall purity of the amine. It is particularly well-suited for routine quality control where the impurity profile is well-characterized and known to not contain other basic substances. Its basis in fundamental chemical principles makes it a reliable primary method. The United States Pharmacopeia (USP) General Chapter <541> provides a framework for titrimetric procedures.[8][19][20][21][22]
-
GC and HPLC offer superior specificity and sensitivity, making them indispensable for impurity profiling, method validation, and in-depth characterization of the material.[23] These techniques can identify and quantify individual impurities, which is crucial for meeting the stringent requirements of regulatory bodies like the EMA and FDA, as outlined in the ICH Q2(R2) guidelines.[3][24]
For comprehensive quality control in a drug development setting, a combination of these methods is often the most effective approach. Titration can be used for rapid and accurate assay of the main component, while chromatography provides the detailed impurity profile necessary for ensuring the safety and quality of the final product.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Nonaqueous_titration [chemeurope.com]
- 5. Non-Aqueous Titration | Principle, Working, Types & Applications [allen.in]
- 6. mt.com [mt.com]
- 7. lcms.cz [lcms.cz]
- 8. uspbpep.com [uspbpep.com]
- 9. researchgate.net [researchgate.net]
- 10. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 11. researchgate.net [researchgate.net]
- 12. Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. ccsknowledge.com [ccsknowledge.com]
- 14. gcms.labrulez.com [gcms.labrulez.com]
- 15. agilent.com [agilent.com]
- 16. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 17. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 18. Benzylamine | SIELC Technologies [sielc.com]
- 19. An Overview of Titrimetry [pharmaspecialists.com]
- 20. General Chapter Prospectus: Titrimetry | USP-NF [uspnf.com]
- 21. â©541⪠Titrimetry [doi.usp.org]
- 22. Revision of USP Chapter <541> Titrimetry - ECA Academy [gmp-compliance.org]
- 23. cs.purdue.edu [cs.purdue.edu]
- 24. fda.gov [fda.gov]
cross-reactivity studies of 2-Methoxy-N-methylbenzylamine analogs
An objective, data-driven comparison of the cross-reactivity profiles of 2-Methoxy-N-methylbenzylamine analogs and related N-benzyl derivatives is crucial for researchers in toxicology, pharmacology, and drug development. The potential for these compounds to interfere with immunoassays designed for common drugs of abuse, or to interact with unintended biological targets, necessitates a thorough understanding of their molecular behavior.
This guide provides a comparative analysis of the cross-reactivity of these analogs, supported by experimental data from peer-reviewed studies. It details the methodologies for assessing cross-reactivity and explores the structural factors that influence off-target binding.
The Challenge of Cross-Reactivity with N-Benzyl Derivatives
Substituted phenethylamines and their N-benzyl derivatives, a class that includes the NBOMe series (N-benzylphenethylamines), are known for their potent activity at serotonergic receptors, particularly the 5-HT₂A subtype. However, their structural similarity to amphetamines and other phenethylamines can lead to significant cross-reactivity in screening immunoassays. This phenomenon poses a considerable challenge for clinical and forensic toxicology, as it can result in false-positive results, complicating interpretation and diagnosis.
The core issue stems from the antibody-antigen recognition process in immunoassays. Antibodies developed to detect a specific drug, like methamphetamine, may bind to other molecules that share a similar chemical backbone or key functional groups. The degree of this cross-reactivity is dependent on the specific antibody used in the assay and the structural features of the analog .
Comparative Cross-Reactivity Data
The following table summarizes cross-reactivity data for a series of N-benzylphenethylamine analogs and related compounds in commercially available immunoassays for amphetamines and methamphetamine. The data is typically presented as the concentration of the analog required to produce a positive result equivalent to the assay's cutoff calibrator concentration. A lower concentration indicates higher cross-reactivity.
| Compound | Chemical Structure | Assay Target | Required Concentration for Positive Result (ng/mL) | Relative Cross-Reactivity (%) | Reference |
| d-Methamphetamine | (Reference Compound) | Methamphetamine | 500 | 100% | |
| 25I-NBOMe | N-(2-methoxybenzyl)-4-iodo-2,5-dimethoxyphenethylamine | Amphetamines | > 100,000 | < 0.5% | |
| 25C-NBOMe | N-(2-methoxybenzyl)-4-chloro-2,5-dimethoxyphenethylamine | Amphetamines | > 100,000 | < 0.5% | |
| 25B-NBOMe | N-(2-methoxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine | Amphetamines | > 100,000 | < 0.5% | |
| Benzylpiperazine (BZP) | 1-Benzylpiperazine | Amphetamines | 1,786 | 28% | |
| MDMA | 3,4-Methylenedioxymethamphetamine | Methamphetamine | 1,400 | 35.7% |
Analysis of Findings: The data clearly indicates that while compounds like Benzylpiperazine (BZP) show significant cross-reactivity in amphetamine immunoassays, the highly potent NBOMe series generally demonstrates very low cross-reactivity. This is attributed to the large N-benzyl substituent, which likely creates steric hindrance, preventing the molecule from fitting effectively into the antibody's binding pocket designed for the smaller methamphetamine molecule. This highlights a critical principle: while the core phenethylamine structure is present, bulky substitutions can dramatically reduce or eliminate immunoassay cross-reactivity.
Experimental Protocols for Cross-Reactivity Assessment
Accurate determination of cross-reactivity is achieved through rigorous, standardized experimental protocols. The competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective method.
Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps to determine the cross-reactivity of an analog against a specific antibody.
Objective: To quantify the concentration of an analog required to inhibit antibody binding by 50% (IC₅₀) relative to the target analyte.
Materials:
-
Microtiter plates (96-well) coated with a conjugate of the target drug (e.g., methamphetamine-BSA).
-
Primary antibody specific to the target drug.
-
The analog compound to be tested (test ligand).
-
The target drug as a standard (reference ligand).
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2M H₂SO₄).
-
Wash buffer (e.g., PBS-T).
-
Plate reader.
Methodology:
-
Preparation: Prepare a series of dilutions for both the reference ligand and the test ligand in assay buffer.
-
Competition: Add a fixed amount of the primary antibody and a variable amount of either the reference or test ligand to the wells of the coated microtiter plate.
-
Incubation: Incubate the plate to allow the free ligand (reference or test) to compete with the coated ligand for binding to the primary antibody.
-
Washing: Wash the plate with wash buffer to remove unbound antibody and ligand.
-
Secondary Antibody: Add the enzyme-labeled secondary antibody, which binds to the primary antibody that is now captured on the plate surface. Incubate.
-
Washing: Wash the plate again to remove the unbound secondary antibody.
-
Signal Development: Add the substrate solution. The enzyme on the secondary antibody will convert the substrate, producing a colorimetric signal.
-
Stopping the Reaction: Add the stop solution to halt the reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Analysis: Plot the absorbance against the log of the ligand concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for both the reference and test ligands.
Calculating Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC₅₀ of Reference Ligand / IC₅₀ of Test Ligand) * 100
Workflow Diagram: Competitive ELISA
The following diagram illustrates the workflow for determining cross-reactivity.
Caption: Workflow for competitive ELISA to assess analog cross-reactivity.
Mechanistic Insights: Receptor Binding and Signaling
Beyond immunoassay interference, understanding the cross-reactivity of these analogs at a physiological level is paramount. The primary target for many N-benzylphenethylamines is the serotonin 2A receptor (5-HT₂A), a G protein-coupled receptor (GPCR). Binding of an agonist like a this compound analog initiates a signaling cascade.
Signaling Pathway via Gq/11:
-
Agonist Binding: The analog binds to the 5-HT₂A receptor.
-
G-Protein Activation: The receptor undergoes a conformational change, activating the associated Gαq protein.
-
PLC Activation: Gαq activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP₃ binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺).
-
DAG and Ca²⁺ together activate protein kinase C (PKC).
-
-
Cellular Response: The activation of these pathways leads to a variety of cellular responses, including neuronal excitation, which underlies the pharmacological effects of these compounds.
Diagram: 5-HT₂A Receptor Signaling Pathway
Caption: Agonist-induced 5-HT₂A receptor signaling via the Gq/11 pathway.
Conclusion and Future Directions
The cross-reactivity of this compound analogs and related compounds is a multifaceted issue. In the context of immunoassays, bulky N-benzyl groups tend to significantly reduce cross-reactivity with assays targeting smaller molecules like methamphetamine. However, at the physiological level, these structural modifications drive high-affinity binding to specific G protein-coupled receptors, such as the 5-HT₂A receptor, leading to potent biological activity.
Future research should focus on developing more specific antibodies for immunoassays that can distinguish between classical amphetamines and the growing number of N-benzyl-substituted designer drugs. Furthermore, comprehensive receptor binding profiles and functional assays are necessary to fully characterize the "cross-reactivity" of these analogs across a panel of CNS targets, which will help in predicting their pharmacological and toxicological effects.
A Researcher's Guide to Directed ortho Metalation: Benchmarking 2-Methoxy-N-methylbenzylamine as a Synthetic Building Block
For researchers, scientists, and professionals in drug development, the precise functionalization of aromatic rings is a cornerstone of molecular construction. Directed ortho metalation (DoM) stands out as a powerful strategy for achieving regioselective substitution, bypassing the statistical mixtures often seen in classical electrophilic aromatic substitution.[1][2] The choice of the directing metalation group (DMG) is paramount to the success of this methodology, governing yield, regioselectivity, and reaction conditions.
This guide provides an in-depth performance analysis of 2-Methoxy-N-methylbenzylamine as a building block for DoM. We will objectively compare its performance against the widely used alternative, N,N-dimethylbenzylamine , providing a framework of supporting experimental data and mechanistic insights to guide your synthetic strategy.
The Principle of Directed ortho Metalation (DoM)
Directed ortho metalation is a chemical transformation where a directing group on an aromatic ring guides the deprotonation by a strong base, typically an organolithium reagent, to the position immediately adjacent (ortho) to it.[3] This process forms a highly reactive aryllithium intermediate, which can then be quenched with a wide variety of electrophiles to install a new functional group with high precision.
The mechanism hinges on a key interaction: the heteroatom within the DMG acts as a Lewis base, coordinating to the Lewis acidic lithium of the organolithium base.[2] This coordination brings the base into close proximity to the ortho proton, facilitating a kinetically favored deprotonation over other sites on the ring. This "complex-induced proximity effect" (CIPE) is the foundation of DoM's regioselectivity.[2]
Caption: General mechanism of Directed ortho Metalation (DoM).
Performance Benchmark: this compound vs. N,N-dimethylbenzylamine
The fundamental difference between these two building blocks lies in the presence of an ortho-methoxy group on the target compound. This substitution introduces a second potential directing group, creating a competitive or potentially synergistic scenario for lithiation.
N,N-dimethylbenzylamine serves as our benchmark. Its -CH₂N(CH₃)₂ group is a well-established, potent DMG.[4][5] The nitrogen's lone pair effectively coordinates the lithium reagent, directing deprotonation exclusively to the ortho position of the aromatic ring.
This compound presents a more complex system. It contains both the tertiary amine of the N-methylbenzylamine moiety and a methoxy group (-OCH₃) directly on the ring. Both are known DMGs. A qualitative hierarchy of directing group strength generally places the aminoalkyl group as more potent than a methoxy group. However, their cooperative or competitive interaction dictates the ultimate site of metalation.
Experimental evidence from studies on closely related systems, such as N-(2-methoxybenzyl)pivalamide, demonstrates that lithiation occurs regioselectively at the position ortho to the methoxy group (the C6 position) and not the position ortho to the substituted amine group. This strongly suggests that in the this compound scaffold, the methoxy group exerts the dominant directing effect. This is a critical consideration for synthetic planning, as it dictates a different point of functionalization compared to the benchmark.
Comparative Data Summary
| Parameter | N,N-dimethylbenzylamine (Benchmark) | This compound (Analyte) | Causality and Field Insights |
| Primary Site of Lithiation | C2 / C6 (ortho to -CH₂NMe₂) | C6 (ortho to -OMe) | The methoxy group in the analyte overrides the -CH₂NMe group, directing metalation to the alternate ortho position. This offers a complementary regioselectivity. |
| Typical Base/Solvent | n-BuLi or s-BuLi / TMEDA in Ether or THF | n-BuLi or s-BuLi in THF | Standard conditions are effective for both. The use of TMEDA is often crucial for achieving high yields with the benchmark by breaking up butyllithium aggregates.[1] |
| Reaction Temperature | -78 °C to 0 °C | -78 °C | Cryogenic temperatures are essential to ensure kinetic control, prevent side reactions like benzylic metalation, and maintain the stability of the aryllithium intermediate. |
| Reported Yields | Moderate to High (e.g., ~70-95% for silylation) | High (e.g., ~90% for reactions with ketones in analogous systems) | Both substrates are efficient, but the specific yield is highly dependent on the electrophile used. The analyte's directing group appears robust for high-yielding transformations. |
Experimental Protocols
The following protocols represent validated, self-consistent methodologies for achieving directed ortho metalation with high fidelity.
Protocol 1: Benchmark ortho-Lithiation of N,N-dimethylbenzylamine
This procedure details the ortho-silylation of N,N-dimethylbenzylamine, a common transformation to verify the efficiency of the metalation.
Materials:
-
N,N-dimethylbenzylamine (1.0 eq)
-
Anhydrous Diethyl Ether (Et₂O)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.1 eq), freshly distilled
-
n-Butyllithium (n-BuLi, 1.1 eq), 1.6 M in hexanes
-
Chlorotrimethylsilane (TMSCl, 1.2 eq), freshly distilled
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add N,N-dimethylbenzylamine (1.0 eq) and anhydrous diethyl ether.
-
Add TMEDA (1.1 eq) and cool the solution to 0 °C in an ice bath.
-
Add n-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature at 0 °C. A color change to deep yellow or orange is typically observed, indicating the formation of the aryllithium.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Cool the mixture to -78 °C (dry ice/acetone bath).
-
Add TMSCl (1.2 eq) dropwise. The color of the solution should fade.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Perform a liquid-liquid extraction with diethyl ether. Wash the combined organic layers with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield 2-((dimethylamino)methyl)phenyl)trimethylsilane.
Caption: Experimental workflow for the benchmark lithiation protocol.
Protocol 2: Predicted ortho-Lithiation of this compound
This protocol is based on established procedures for related methoxy-substituted benzylamine derivatives. It targets functionalization at the C6 position, ortho to the methoxy group.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi, 1.1 eq), 1.4 M in cyclohexane
-
Electrophile (e.g., Cyclohexanone, 1.2 eq)
-
Saturated aqueous NH₄Cl solution
-
Brine
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.1 eq) dropwise. The solution is expected to develop a deep color.
-
Stir the mixture at -78 °C for 2 hours to ensure complete metalation.
-
Add a solution of the electrophile (e.g., cyclohexanone, 1.2 eq) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for an additional 3 hours.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting alcohol by flash column chromatography.
Conclusion and Strategic Recommendations
This guide demonstrates that This compound is a highly effective building block for directed ortho metalation, but with a crucial difference in regioselectivity compared to the standard N,N-dimethylbenzylamine .
-
N,N-dimethylbenzylamine remains the building block of choice for functionalization at the C2 position relative to the benzyl carbon. Its performance is well-documented and reliable.
-
This compound provides a powerful and complementary strategy for regioselective functionalization at the C6 position. The methoxy group serves as the dominant directing element, offering synthetic chemists a reliable method to access 1,2,3-trisubstituted aromatic compounds that would be difficult to obtain otherwise.
The choice between these two building blocks should be dictated by the desired regiochemical outcome of the final product. Understanding the interplay of directing groups, as demonstrated here, is essential for designing efficient and precise synthetic routes in drug discovery and materials science.
Caption: Regiochemical outcome comparison between the two building blocks.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. baranlab.org [baranlab.org]
- 3. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Directed Ortho-Metalation of Dimethylarylamines" by Michael Timmons [digitalcommons.wku.edu]
- 5. advancedengineeringscience.com [advancedengineeringscience.com]
Safety Operating Guide
Proper Disposal of 2-Methoxy-N-methylbenzylamine: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 2-Methoxy-N-methylbenzylamine, moving beyond rudimentary guidelines to offer a comprehensive, scientifically-grounded protocol. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring both personal safety and environmental stewardship.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, a thorough understanding of the inherent risks associated with this compound is crucial. This substituted benzylamine is a combustible liquid that is harmful if swallowed and can cause skin irritation and serious eye damage.[1] The aromatic amine structure also warrants careful handling due to the potential for adverse health effects associated with this class of compounds.[2][3]
A summary of the key hazard information is presented in the table below:
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Avoid ingestion. Wash hands thoroughly after handling. |
| Skin Irritation (Category 2) | Causes skin irritation. | Wear appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage (Category 1) | Causes serious eye damage. | Wear safety goggles or a face shield. |
| Combustible Liquid | Can ignite at elevated temperatures. | Store away from heat and open flames. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not a singular action but a systematic process. The following workflow is designed to be a self-validating system, ensuring that each step is conducted with safety and compliance as the primary considerations.
References
Personal protective equipment for handling 2-Methoxy-N-methylbenzylamine
A Researcher's Guide to Safely Handling 2-Methoxy-N-methylbenzylamine
Navigating the complexities of chemical handling in a research and development environment demands a proactive and informed approach to safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, a compound that, while valuable in synthesis, presents significant health and safety challenges. Our objective is to empower you, the researcher, with the knowledge and operational steps necessary to mitigate risks, ensuring both personal safety and the integrity of your work.
Hazard Assessment: Understanding the Risks
This compound is a combustible liquid that is harmful if swallowed and can cause severe skin burns, eye damage, and potential allergic skin reactions.[1][2] A thorough understanding of its hazard profile is the foundational step in establishing a safe handling protocol.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[2][3] |
| Skin Sensitization | - | H317: May cause an allergic skin reaction.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2] |
| Hazardous to the Aquatic Environment, Long-Term | Category 3 | H412: Harmful to aquatic life with long lasting effects. |
Given its corrosive nature and potential for causing severe tissue damage, direct contact must be avoided at all times. The causality is clear: the chemical's reactivity can lead to rapid and severe burns upon contact with skin or eyes.[1][3][4]
The Core of Safety: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of appropriate PPE is dictated by the hazards identified above. The guiding principle is to create a complete barrier between you and the chemical.
Eye and Face Protection: The First Line of Defense
-
What to Wear: Always wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5] In conjunction with goggles, a face shield provides an additional and essential layer of protection for the entire face.[2][6]
-
Why It's Critical: The severe and immediate danger of eye damage from splashes necessitates this level of protection.[3] Standard safety glasses are insufficient as they do not provide a seal against splashes and vapors.
Hand Protection: Preventing Dermal Contact
-
What to Wear: Chemical-resistant gloves are mandatory.[1][2] While specific breakthrough times for this compound are not always provided, gloves made of nitrile or neoprene are generally recommended for splash protection with similar chemicals.[7] Always inspect gloves for any signs of degradation or perforation before use.[6]
-
Why It's Critical: The chemical's classification as a Category 1B skin corrosive means that even brief contact can cause severe burns.[1] Proper glove selection and use, including the correct removal technique (without touching the outer surface), are vital to prevent skin contact.[6]
Skin and Body Protection: A Complete Barrier
-
What to Wear: A chemically resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing or exposure, a complete protective suit is recommended.[6] All protective clothing should have long sleeves and be fully buttoned.
-
Why It's Critical: To prevent any accidental skin contact, a full barrier is necessary. Should your clothing become contaminated, it must be removed immediately, and the affected skin rinsed thoroughly with water.[1][3]
Respiratory Protection: Safeguarding Against Inhalation
-
What to Wear: All handling of this compound should be conducted within a certified chemical fume hood to minimize vapor inhalation.[5] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate cartridge (such as a type ABEK filter for organic vapors and ammonia derivatives) is required.[2][5][6]
-
Why It's Critical: The compound can cause respiratory irritation.[2][5] Engineering controls like a fume hood are the primary method of protection, with respirators serving as a necessary secondary measure in specific situations.
Operational Plan: A Step-by-Step Handling Protocol
This workflow is designed to be a self-validating system, where each step logically follows the last to ensure a comprehensive safety net.
Caption: Workflow for Safe Handling of this compound.
Emergency Response and Disposal
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3][5]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water and soap.[1][3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the person drink two glasses of water at most. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
Disposal Plan:
All waste containing this compound, including empty containers and contaminated PPE, must be treated as hazardous waste.[8]
-
Collect all chemical waste in a designated, properly labeled, and sealed container.
-
Dispose of contaminated gloves, absorbent materials, and other solid waste in a separate, clearly marked hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.[1][5]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research, secure in the knowledge that you have taken the necessary steps to protect yourself, your colleagues, and your work environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound 97 6851-80-5 [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.ca [fishersci.ca]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
